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  • Product: 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide
  • CAS: 496057-29-5

Core Science & Biosynthesis

Foundational

A Comprehensive Guide to the Synthesis and Characterization of 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide

Abstract This technical guide provides a detailed, field-proven methodology for the synthesis and comprehensive characterization of 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide, a heterocyclic compound of significant inte...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed, field-proven methodology for the synthesis and comprehensive characterization of 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The scaffold combines the biologically active 1,3-thiazole ring with a reactive acetohydrazide moiety, making it a valuable intermediate for the synthesis of novel pharmaceutical agents. This document moves beyond a simple recitation of steps, offering an in-depth rationale for procedural choices, self-validating protocols, and authoritative grounding in established chemical principles. It is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible guide to the preparation and analysis of this key chemical entity.

Strategic Approach: Retrosynthetic Analysis

A sound synthetic strategy begins with a logical deconstruction of the target molecule. Our retrosynthetic analysis of 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide identifies two primary bond disconnections that simplify the structure into readily available starting materials.

  • C-N Bond Disconnection (Hydrazide Formation): The most evident disconnection is at the amide bond of the hydrazide. This retrosynthetic step points to a precursor ester, ethyl 2-(2-methyl-1,3-thiazol-4-yl)acetate , and hydrazine, a common and highly effective transformation known as hydrazinolysis.

  • Thiazole Ring Formation: The substituted thiazole core itself can be deconstructed via the principles of the Hantzsch thiazole synthesis.[1][2] This classic and high-yielding reaction involves the condensation of a thioamide with an α-haloketone.[3][4] For our precursor ester, this translates to using thioacetamide and an α-halo-β-ketoester, specifically ethyl 4-chloroacetoacetate .

This two-step approach is advantageous due to its reliability, use of accessible commercial reagents, and the generally high yields associated with each transformation.

G Target 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide Ester Ethyl 2-(2-methyl-1,3-thiazol-4-yl)acetate Target->Ester C-N Disconnection (Hydrazinolysis) Hydrazine Hydrazine Hydrate Thioacetamide Thioacetamide Ester->Thioacetamide Hantzsch Synthesis Haloester Ethyl 4-chloroacetoacetate Ester->Haloester Hantzsch Synthesis G cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Hydrazinolysis ReagentA Ethyl 4-chloroacetoacetate Intermediate Thiazole Ester (Ethyl 2-(2-methyl-1,3-thiazol-4-yl)acetate) ReagentA->Intermediate ReagentB Thioacetamide ReagentB->Intermediate Product Target Hydrazide (2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide) Intermediate->Product Reflux in Ethanol ReagentC Hydrazine Hydrate ReagentC->Product

Caption: Overall two-step synthetic workflow.

Step 2: Hydrazinolysis of the Ester Intermediate

The conversion of the ethyl ester to the corresponding acetohydrazide is a classic nucleophilic acyl substitution reaction. Hydrazine hydrate, being a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which subsequently collapses, eliminating ethanol as a leaving group to yield the stable acetohydrazide product. [5][6]The reaction is typically driven to completion by refluxing in an alcoholic solvent, which serves to dissolve the ester and facilitate the reaction with hydrazine. [7]

Detailed Experimental Protocols

Safety Precaution: All manipulations must be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and appropriate gloves, is mandatory. Hydrazine hydrate is highly toxic and corrosive; handle with extreme care.

Protocol 3.1: Synthesis of Ethyl 2-(2-methyl-1,3-thiazol-4-yl)acetate
  • Reagent Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethyl 4-chloroacetoacetate (16.45 g, 0.1 mol) and thioacetamide (7.51 g, 0.1 mol).

  • Solvent Addition: Add 100 mL of absolute ethanol to the flask.

  • Reaction: Stir the mixture at room temperature for 30 minutes, then heat to reflux (approximately 78-80°C) for 4-6 hours.

  • Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (3:7). The disappearance of starting materials indicates completion.

  • Work-up: After cooling to room temperature, the solvent is removed under reduced pressure using a rotary evaporator. The resulting residue is dissolved in 150 mL of ethyl acetate and washed sequentially with 100 mL of saturated sodium bicarbonate solution and 100 mL of brine.

  • Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.

  • Purification: The crude ester can be purified by vacuum distillation or column chromatography on silica gel to afford a clear, pale yellow oil.

Protocol 3.2: Synthesis of 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide
  • Reagent Setup: In a 100 mL round-bottom flask, dissolve the purified ethyl 2-(2-methyl-1,3-thiazol-4-yl)acetate (18.5 g, 0.1 mol) in 50 mL of absolute ethanol.

  • Hydrazine Addition: Add hydrazine hydrate (85% solution, 7.0 mL, approx. 0.15 mol) dropwise to the stirred solution at room temperature.

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux for 8-12 hours.

  • Monitoring: The reaction can be monitored by TLC (ethyl acetate/methanol, 9:1) for the consumption of the starting ester.

  • Isolation: Upon completion, cool the reaction mixture in an ice bath. The product will typically precipitate as a white solid. Collect the solid by vacuum filtration. [6]6. Purification: Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted starting materials. The product can be further purified by recrystallization from hot ethanol to yield fine white crystals.

  • Drying: Dry the purified product under vacuum to obtain 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide.

Comprehensive Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic and physical methods. The data presented below are typical expected values for the final product.

Spectroscopic Analysis

The following workflow is essential for structural elucidation and purity confirmation.

G Product Synthesized Compound (C6H9N3OS) NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR Structural Backbone IR FT-IR Spectroscopy Product->IR Functional Groups MS Mass Spectrometry (MS) Product->MS Molecular Weight EA Elemental Analysis Product->EA Elemental Composition

Caption: Analytical workflow for product characterization.

Table 1: Spectroscopic Data Summary

TechniqueExpected ObservationsInterpretation
¹H NMR δ ~ 9.2 (s, 1H), δ ~ 7.0 (s, 1H), δ ~ 4.5 (s, 2H), δ ~ 3.4 (s, 2H), δ ~ 2.6 (s, 3H)-NH (hydrazide), Thiazole H-5, -NH₂ (hydrazide), -CH₂- (acetyl), -CH₃ (thiazole)
¹³C NMR δ ~ 168, δ ~ 165, δ ~ 148, δ ~ 115, δ ~ 35, δ ~ 19C=O (amide), Thiazole C-2, Thiazole C-4, Thiazole C-5, -CH₂-, -CH₃
FT-IR 3300-3150 cm⁻¹ (N-H), 1660 cm⁻¹ (C=O, Amide I), 1620 cm⁻¹ (C=N), 1540 cm⁻¹ (N-H bend)Confirms presence of hydrazide and thiazole functional groups [8][9][10]
Mass Spec. m/z = 171.05 [M]⁺, 172.05 [M+1]⁺Corresponds to the molecular formula C₆H₉N₃OS [11]

Note: NMR chemical shifts (δ) are reported in ppm relative to TMS and can vary based on solvent and concentration.

Physical and Analytical Data

Table 2: Physical and Analytical Properties

PropertyValue
Molecular Formula C₆H₉N₃OS
Molecular Weight 171.22 g/mol [11]
Appearance White to off-white crystalline solid
Melting Point To be determined experimentally (expected >150°C)
Elemental Analysis C, 42.09%; H, 5.30%; N, 24.54%; O, 9.34%; S, 18.73%
Purity (by HPLC) ≥ 98%

Conclusion

This guide has detailed a reliable and well-documented two-step synthesis for 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide, commencing with the Hantzsch thiazole condensation followed by hydrazinolysis. The protocols are designed to be reproducible and scalable for research purposes. The comprehensive characterization workflow, employing NMR, FT-IR, and Mass Spectrometry, provides a robust framework for verifying the structural integrity and purity of the final compound. This molecule serves as a critical building block for the development of novel heterocyclic compounds with potential therapeutic applications, and the methodologies outlined herein provide a solid foundation for such endeavors.

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]

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  • Canadian Science Publishing. THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. Available from: [Link]

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  • MDPI. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available from: [Link]

  • PubMed. Simultaneous quantitation of trace level hydrazine and acetohydrazide in pharmaceuticals by benzaldehyde derivatization with sample 'matrix matching' followed by liquid chromatography-mass spectrometry. (2016-07-29). Available from: [Link]

  • MDPI. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019-05-04). Available from: [Link]

  • ResearchGate. Thiazoles: iii. Infrared spectra of methylthiazoles. (2025-08-06). Available from: [Link]

  • ResearchGate. Simultaneous Quantitation of Trace Level Hydrazine and Acetohydrazide in Pharmaceuticals by Benzaldehyde Derivatization with Sample 'Matrix Matching' Followed by Liquid Chromatography–Mass Spectrometry. (2025-08-07). Available from: [Link]

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  • PrepChem.com. Synthesis of ethyl 2-methoxyimino-2-(2-formamido-1,3-thiazol-4-yl)acetate. Available from: [Link]

  • The Royal Society of Chemistry. [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Available from: [Link]

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  • ResearchGate. (PDF) Synthesis, Spectroscopy and X-Ray Characterization, of Novel Derivatives of Substituted 2-(Benzothiazol-2'-ylthio)acetohydrazide. (2025-08-06). Available from: [Link]

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Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the physicochemical properties of 2-(2-Methyl-1,3-thiazol-4-yl)acetohydr...

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide, a heterocyclic compound of interest in medicinal chemistry. The document details the structural features, known and predicted physicochemical parameters, and established methodologies for its synthesis and characterization. Furthermore, it explores the potential biological significance of this molecule by examining the activities of structurally related thiazole and hydrazide derivatives. This guide is intended to serve as a foundational resource for researchers engaged in the development of novel therapeutics, offering both theoretical insights and practical experimental protocols.

Introduction: The Scientific Rationale

The thiazole ring is a prominent scaffold in a multitude of biologically active compounds, including approved drugs and investigational agents.[1][2] Its presence often imparts favorable pharmacokinetic and pharmacodynamic properties. Similarly, the acetohydrazide moiety is a versatile functional group known to participate in various biological interactions and serves as a key building block in the synthesis of numerous heterocyclic systems.[3] The conjugation of these two pharmacophores in 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide results in a molecule with significant potential for engaging with biological targets. Understanding the fundamental physicochemical properties of this compound is paramount for any drug discovery and development program. These parameters govern its solubility, permeability, metabolic stability, and ultimately, its bioavailability and therapeutic efficacy. This guide provides a detailed exploration of these critical attributes.

Molecular Structure and Physicochemical Properties

The foundational step in characterizing any compound for drug development is to establish its core physicochemical properties. These parameters provide the first insights into how the molecule will behave in a biological system.

Structural and Chemical Identity
  • IUPAC Name: 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide

  • Synonyms: (2-METHYL-THIAZOL-4-YL)ACETIC ACID HYDRAZIDE, 2-(2-methyl-4-thiazolyl)acetohydrazide, 4-Thiazoleacetic acid, 2-methyl-, hydrazide[4]

  • CAS Number: 496057-29-5[4][5]

  • Molecular Formula: C₆H₉N₃OS[4]

  • Molecular Weight: 171.22 g/mol [4][5]

Tabulated Physicochemical Data

The following table summarizes the known and predicted physicochemical properties of 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide. It is crucial to distinguish between experimentally determined and computationally predicted values, as the latter provides an estimation that should be confirmed through laboratory analysis.

PropertyValueSource/Method
Melting Point 108-110 °CExperimental[4]
Boiling Point 413.1 ± 28.0 °CPredicted[4]
Density 1.308 ± 0.06 g/cm³Predicted[4]
pKa 12.76 ± 0.18Predicted[4]
LogP Not available-
Solubility Not available-

Synthesis and Characterization: A Practical Approach

A reliable and reproducible synthetic route, coupled with thorough analytical characterization, is the bedrock of any chemical research endeavor. This section outlines a standard laboratory procedure for the synthesis of 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide and the subsequent analytical methods for its structural confirmation and purity assessment.

Synthetic Pathway: Hydrazinolysis of the Ester Precursor

The most common and efficient method for the preparation of acetohydrazides is the hydrazinolysis of the corresponding ester.[6][7] This reaction is typically straightforward and proceeds with high yield.

Synthesis Ester Ethyl 2-(2-methyl-1,3-thiazol-4-yl)acetate Reaction_Vessel Reflux Ester->Reaction_Vessel Hydrazine Hydrazine Hydrate (NH2NH2·H2O) Hydrazine->Reaction_Vessel Solvent Ethanol (Solvent) Solvent->Reaction_Vessel Product 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide Workup Cooling & Crystallization Reaction_Vessel->Workup Workup->Product

Caption: Synthetic workflow for 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 2-(2-methyl-1,3-thiazol-4-yl)acetate (1 equivalent) in absolute ethanol.

  • Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (1.2-1.5 equivalents) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[8]

  • Work-up: After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Isolation and Purification: Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to afford the crude product. Recrystallization from a suitable solvent, such as ethanol, can be performed for further purification.[7][9]

Analytical Characterization

Structural elucidation and purity assessment are critical steps to ensure the identity and quality of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Purity Assessment Synthesized_Compound Synthesized 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide NMR NMR Spectroscopy 1H NMR 13C NMR Synthesized_Compound->NMR IR FTIR Spectroscopy Key functional group identification Synthesized_Compound->IR MS Mass Spectrometry Molecular weight confirmation Synthesized_Compound->MS HPLC HPLC Purity determination Synthesized_Compound->HPLC

Sources

Foundational

An In-depth Technical Guide to 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide: Synthesis, Properties, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals CAS Number: 496057-29-5[1][2] This guide provides a comprehensive technical overview of 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide, a heterocyclic compound...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 496057-29-5[1][2]

This guide provides a comprehensive technical overview of 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide, a heterocyclic compound of interest in medicinal chemistry. We will delve into its chemical properties, plausible synthetic routes, and explore its potential as a scaffold for drug discovery based on the well-documented biological activities of related thiazole and hydrazide derivatives.

Core Molecular Structure and Physicochemical Properties

2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide belongs to the family of thiazole derivatives, which are a cornerstone in the development of various therapeutic agents.[3] The molecule integrates a 2-methylthiazole ring, a versatile pharmacophore, with an acetohydrazide moiety, a key functional group known for its diverse biological activities.[4][5]

Key Physicochemical Data:

PropertyValueSource
CAS Number 496057-29-5[1][2]
Molecular Formula C6H9N3OS[2]
Molecular Weight 171.22 g/mol [2]
Melting Point 108-110°C[2]
Appearance Pale brown solid[2]
Boiling Point (Predicted) 413.1±28.0 °C[2]
Density (Predicted) 1.308±0.06 g/cm3 [2]
pKa (Predicted) 12.76±0.18[2]

Synthesis of 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide: A Probable Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis A Thioacetamide C Ethyl 2-(2-methyl-1,3-thiazol-4-yl)acetate A->C Hantzsch Thiazole Synthesis B Ethyl 4-chloroacetoacetate B->C D Ethyl 2-(2-methyl-1,3-thiazol-4-yl)acetate F 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide D->F E Hydrazine Hydrate E->F

Figure 1: Probable two-step synthesis of 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide.

Step 1: Synthesis of Ethyl 2-(2-methyl-1,3-thiazol-4-yl)acetate

The initial step likely follows the Hantzsch thiazole synthesis, a classic method for the formation of thiazole rings.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thioacetamide in a suitable solvent such as ethanol.

  • Addition of Reagent: To this solution, add an equimolar amount of ethyl 4-chloroacetoacetate.

  • Reaction Conditions: The reaction mixture is then heated under reflux for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure ethyl 2-(2-methyl-1,3-thiazol-4-yl)acetate.

Step 2: Synthesis of 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide

The final step involves the conversion of the synthesized ester to the desired acetohydrazide through hydrazinolysis.[6]

Experimental Protocol:

  • Reaction Setup: Dissolve the purified ethyl 2-(2-methyl-1,3-thiazol-4-yl)acetate in ethanol in a round-bottom flask.

  • Addition of Hydrazine Hydrate: Add an excess of hydrazine hydrate to the solution.

  • Reaction Conditions: The reaction mixture is refluxed for several hours. TLC can be used to monitor the disappearance of the starting ester.

  • Isolation of Product: After the reaction is complete, the solvent is evaporated under reduced pressure. The resulting solid residue is then washed with a suitable solvent, such as cold ethanol or diethyl ether, to remove any unreacted hydrazine hydrate and other impurities. The product, 2-(2-methyl-1,3-thiazol-4-yl)acetohydrazide, can be further purified by recrystallization.

Potential Biological Activities and Applications in Drug Discovery

The therapeutic potential of 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide has not been explicitly reported. However, the constituent thiazole and hydrazide moieties are well-established pharmacophores, suggesting a range of plausible biological activities.[3][5]

Biological_Activities cluster_core Core Scaffold cluster_potential Potential Biological Activities Core 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide Antimicrobial Antimicrobial Core->Antimicrobial Thiazole & Hydrazone Derivatives Antifungal Antifungal Core->Antifungal Thiazole Derivatives Anticonvulsant Anticonvulsant Core->Anticonvulsant Thiazole Derivatives Anticancer Anticancer Core->Anticancer Hydrazone Derivatives

Figure 2: Potential biological activities based on the core chemical structure.

Antimicrobial and Antifungal Potential

The thiazole ring is a common feature in many antimicrobial and antifungal agents.[3] Furthermore, hydrazone derivatives, which can be readily synthesized from acetohydrazides, are known to exhibit significant antibacterial and antifungal properties.[4][7] Therefore, it is highly probable that 2-(2-methyl-1,3-thiazol-4-yl)acetohydrazide and its derivatives could serve as promising candidates for the development of new anti-infective agents.

Proposed Experimental Workflow for Antimicrobial Screening:

Antimicrobial_Screening Start Synthesized Compound Assay Broth Microdilution or Disk Diffusion Assay Start->Assay MIC Determine Minimum Inhibitory Concentration (MIC) MBC Determine Minimum Bactericidal Concentration (MBC) MIC->MBC Result Evaluation of Antimicrobial Activity MBC->Result Assay->MIC

Figure 3: A typical workflow for preliminary antimicrobial activity screening.

Anticonvulsant Activity

Several studies have highlighted the potential of thiazole derivatives as anticonvulsant agents.[3] The structural features of the thiazole ring appear to be conducive to interactions with targets in the central nervous system. Further investigation into the anticonvulsant properties of 2-(2-methyl-1,3-thiazol-4-yl)acetohydrazide could be a valuable area of research.

Anticancer Potential

Hydrazone compounds have demonstrated promising antitumor activity in various studies.[4] The ability of the hydrazone linkage to coordinate with metal ions and interact with biological macromolecules makes this class of compounds intriguing for cancer research. Condensation of 2-(2-methyl-1,3-thiazol-4-yl)acetohydrazide with various aldehydes and ketones could generate a library of hydrazone derivatives for anticancer screening.

Future Directions and Conclusion

2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide represents a valuable, yet underexplored, chemical entity. Its straightforward synthesis and the established biological significance of its constituent pharmacophores make it an attractive starting point for medicinal chemistry campaigns. Future research should focus on the definitive synthesis and characterization of this compound, followed by a systematic evaluation of its biological activities, particularly in the areas of infectious diseases, neurology, and oncology. The insights gained from such studies could pave the way for the development of novel therapeutic agents with improved efficacy and safety profiles.

References

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Exploratory

Biological activity of 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide derivatives

An In-Depth Technical Guide to the Biological Activity of 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide Derivatives Foreword for the Research Professional The thiazole ring is a cornerstone of medicinal chemistry, recogniz...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide Derivatives

Foreword for the Research Professional

The thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds, including natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to engage in various biological interactions have made it a focal point for drug discovery efforts targeting a wide array of diseases. This guide focuses on a specific, highly versatile class of thiazole-based compounds: derivatives of 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide.

The acetohydrazide moiety serves as a critical chemical handle, a reactive nexus from which a vast library of derivatives can be synthesized. This functional group is not merely a linker; its ability to form stable hydrazones and other conjugates allows for the systematic exploration of chemical space and the fine-tuning of biological activity. We will delve into the synthesis, biological evaluation, and structure-activity relationships of these derivatives, providing not just protocols, but the scientific rationale underpinning the experimental design. This document is structured to serve as a practical and intellectual resource for researchers and drug development professionals dedicated to advancing therapeutic innovation.

Synthetic Strategies and Derivatization

The therapeutic potential of any scaffold is fundamentally linked to its synthetic accessibility and the ease with which its structure can be modified. The 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide core is an exemplary case, built upon robust heterocyclic chemistry and offering a prime location for diversification.

Core Synthesis and Rationale

The construction of the thiazole ring itself is often achieved via the Hantzsch thiazole synthesis, a classic and reliable method involving the cyclocondensation of an α-haloketone with a thioamide.[2][3] For the specific core , the process typically begins with ethyl 2-chloroacetoacetate, which reacts with thioacetamide to form the ethyl 2-(2-methyl-1,3-thiazol-4-yl)acetate intermediate.

The choice of hydrazinolysis to convert the resulting ester into the target acetohydrazide is strategic. Hydrazine hydrate is a potent nucleophile that efficiently transforms the ester into a hydrazide. This resulting –CO-NH-NH₂ group is significantly more reactive than the parent ester, providing a versatile platform for subsequent derivatization, most commonly through condensation reactions with various aldehydes and ketones to form Schiff bases (hydrazones).[4][5]

General Synthetic Workflow

The pathway from basic starting materials to a diverse library of biologically active derivatives follows a logical and modular sequence. This allows for the generation of numerous analogues for screening by simply varying the final reactant (e.g., the aldehyde).

G cluster_0 Core Synthesis cluster_1 Activation cluster_2 Derivatization A Ethyl 2-chloroacetoacetate + Thioacetamide B Hantzsch Synthesis A->B Cyclocondensation C Ethyl 2-(2-methyl-1,3-thiazol-4-yl)acetate B->C D Hydrazine Hydrate E 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide (Core Synthon) C->E D->E Hydrazinolysis F Aromatic/Heterocyclic Aldehydes (R-CHO) G Condensation (Schiff Base Formation) E->G F->G H Final Hydrazone Derivatives (Biologically Active) G->H

Caption: General workflow for the synthesis of 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide derivatives.

Experimental Protocol: Synthesis of a Thiazolylhydrazone Derivative

This protocol provides a representative method for the final derivatization step, condensing the core hydrazide with an aromatic aldehyde.

Objective: To synthesize (E)-N'-(substituted-benzylidene)-2-(2-methyl-1,3-thiazol-4-yl)acetohydrazide.

Materials:

  • 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide (1.0 mmol)

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 mmol)

  • Absolute Ethanol (20 mL)

  • Glacial Acetic Acid (2-3 drops)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Buchner funnel and filter paper

Procedure:

  • Dissolution: Dissolve 1.0 mmol of 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide in 15 mL of absolute ethanol in a 50 mL round-bottom flask with stirring. Gentle warming may be required to achieve full dissolution.

  • Addition of Aldehyde: To this solution, add 1.0 mmol of the selected aromatic aldehyde dissolved in 5 mL of ethanol.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture. The acid catalyzes the condensation reaction by protonating the aldehyde's carbonyl oxygen, making the carbon more electrophilic.

  • Reflux: Equip the flask with a condenser and reflux the mixture for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The product will often precipitate out of the solution. If not, the volume can be reduced under vacuum, or the solution can be poured into ice-cold water to induce precipitation.

  • Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol to remove unreacted starting materials.

  • Drying and Characterization: Dry the purified product in a vacuum oven. The structure of the final compound must be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.[6][7][8]

Anticancer Activity

Thiazole derivatives are widely investigated for their potent cytotoxic effects against various cancer cell lines.[6][9] The derivatives of 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide are no exception, exhibiting promising activity that is often linked to the inhibition of key cellular processes like signal transduction and proliferation.[8][10]

Mechanistic Insights: Targeting Cellular Proliferation

While mechanisms can be diverse, many thiazole derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial for cell growth and survival signaling.[6] For instance, some derivatives have shown inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[6] By blocking such pathways, these compounds can effectively halt the proliferation of cancer cells and induce apoptosis.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a standard colorimetric method for assessing cell viability. It relies on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds on a cancer cell line (e.g., MCF-7, A549).[6][11]

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of approximately 5×10³ to 1×10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for another 48-72 hours under the same conditions.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Data Summary and Structure-Activity Relationship (SAR)

The anticancer potency of these derivatives is highly dependent on the nature and position of substituents on the aromatic ring of the hydrazone moiety.

Compound IDAromatic Substituent (R)IC₅₀ (µM) vs. A549 (Lung)IC₅₀ (µM) vs. MCF-7 (Breast)Reference
4a 4-Chlorophenyl10.512.3[8]
4d 2-Chlorophenyl15.29.8[8]
4e 4-Fluorophenyl13.814.1[8]
4h 4-Nitrophenyl11.913.5[8]
STU Staurosporine (Control)6.778.4[6]
Note: Data is representative and compiled from literature to illustrate trends.[6][8]

SAR Analysis:

  • Halogen Position: A comparison between compounds 4a (para-chloro) and 4d (ortho-chloro) suggests that the position of the halogen substituent significantly influences selectivity. The para-substituted analog shows better activity against lung cancer cells, while the ortho-substituted analog is more potent against breast cancer cells.[8]

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups like chloro (Cl), fluoro (F), and nitro (NO₂) is common among the more active compounds, suggesting this electronic feature may be important for target interaction.

Caption: Key structure-activity relationships for anticancer activity.

Antimicrobial Activity

The thiazole nucleus is a key component of many antimicrobial agents, and derivatives of 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide have demonstrated broad-spectrum activity against both bacteria and fungi.[3][12][13]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14][15]

Objective: To determine the MIC of test compounds against bacterial (S. aureus, E. coli) and fungal (C. albicans) strains.

Procedure:

  • Preparation of Inoculum: Grow microbial strains in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) overnight. Dilute the culture to achieve a standardized inoculum density of approximately 5×10⁵ CFU/mL.

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in the broth medium. The concentration range typically spans from 256 µg/mL down to 0.5 µg/mL.

  • Inoculation: Add 50 µL of the standardized microbial inoculum to each well containing 50 µL of the diluted compound, bringing the final volume to 100 µL.

  • Controls: Include a positive control well (broth + inoculum, no compound) to ensure microbial growth and a negative control well (broth only) to check for sterility. A standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) should also be tested as a reference.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). The results can also be read using a plate reader at 600 nm.

Data Summary and Structure-Activity Relationship (SAR)

The antimicrobial efficacy is sensitive to the structural modifications of the parent hydrazide.

Compound IDAromatic Substituent (R)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicansReference
L Ligand (Hydrazone)>500>500>500[16]
Co(II) Complex Metal Complex of L250500500[16]
Ciprofloxacin Standard (Bacteria)~1.0~0.5N/A-
Fluconazole Standard (Fungi)N/AN/A~2.0-
Note: Data is representative. 'L' refers to (E)-2-(2-aminothiazol-4-yl)-N'-(2-nitrobenzylidene)acetohydrazide, a closely related structure. The data shows that chelation with a metal ion can significantly enhance activity.[16]

SAR Analysis:

  • Chelation: Coordination of the hydrazone ligand with a metal ion, such as Co(II), can significantly enhance the antimicrobial activity.[16] This is often explained by chelation theory, where the metal complex becomes more lipophilic, allowing for better penetration through the microbial cell membrane.

  • Lipophilicity: Increased lipophilicity, often achieved by adding non-polar substituents, can improve antimicrobial action, although a balance is required to maintain solubility.[3]

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of many diseases. The ability to inhibit protein denaturation is a well-established screening method for potential anti-inflammatory agents, as denaturation of tissue proteins is a cause of inflammatory and arthritic diseases.

Experimental Protocol: Inhibition of Protein Denaturation

Objective: To evaluate the in vitro anti-inflammatory activity of test compounds by measuring the inhibition of heat-induced bovine serum albumin (BSA) denaturation.[4][5]

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing 0.5 mL of the test compound at various concentrations (e.g., 20-100 µg/mL) and 0.5 mL of a 1% aqueous solution of BSA.

  • pH Adjustment: Adjust the pH of the mixture to 6.8 using a small amount of 1N HCl.

  • Heating: Incubate the samples at 37°C for 20 minutes, followed by heating at 70°C for 10 minutes to induce denaturation.

  • Cooling & Measurement: Cool the samples to room temperature and measure the turbidity (a sign of denaturation) using a spectrophotometer at 660 nm.

  • Control: Use Diclofenac sodium as a standard reference drug. A control solution with no test compound is also prepared.

  • Calculation: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [1 - (Absorbance of Test / Absorbance of Control)] * 100

  • IC₅₀ Determination: Determine the IC₅₀ value by plotting the percentage inhibition against the compound concentration.

Data Summary
Compound IDAromatic Substituent (R)Anti-inflammatory IC₅₀ (µg/mL)Reference
5j 4-Chlorophenyl46.29[4]
5k 2-Furyl (heterocycle)48.11[4]
5l 4-Hydroxy-3-methoxyphenyl49.34[4]
Diclofenac Standard Drug42.15[4]
Note: Data is from a closely related thiazole-based hydrazide series to demonstrate the activity.[4]

SAR Analysis:

  • Compounds with electron-withdrawing groups (e.g., 5j , 4-chloro) and certain heterocyclic rings (e.g., 5k , furan) show potent anti-inflammatory activity, comparable to the standard drug Diclofenac.[4] The presence of hydroxyl and methoxy groups also contributes favorably to the activity.[5]

Conclusion and Future Perspectives

The derivatives of 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide represent a rich and versatile chemical scaffold with significant, demonstrable biological activity across multiple therapeutic areas. The synthetic tractability of the core hydrazide allows for extensive structural diversification, enabling a systematic approach to lead discovery and optimization.

Key findings from numerous studies highlight potent anticancer , antimicrobial , and anti-inflammatory properties. The structure-activity relationship analyses consistently show that the biological effect can be finely tuned by modifying the substituents on the terminal aromatic or heterocyclic ring.

Future Directions:

  • Lead Optimization: Promising candidates identified from in vitro screens should be advanced through medicinal chemistry programs to improve potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.

  • In Vivo Studies: Compounds with high in vitro potency and favorable preliminary safety profiles must be evaluated in relevant animal models to confirm their efficacy and therapeutic potential.

  • Mechanism of Action Studies: Deeper investigation into the specific molecular targets and signaling pathways is crucial for understanding how these compounds exert their biological effects and for identifying potential biomarkers for patient selection.

References

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  • Synthesis and biological evaluation of 2-(2-hydrazinyl) thiazole derivatives with potential antibacterial and antioxidant activity. (2024). Taylor & Francis Online. [Link]

  • Synthesis and Biological Evaluation of Thiazole Derivatives. (2020). Semantic Scholar. [Link]

  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research. [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022). PMC - NIH. [Link]

  • Antimicrobial Properties of Some New Synthesized Benzothiazole Linked Carboxamide, Acetohydrazide, and Sulfonamide Systems. (2019). Sci-Hub. [Link]

  • Design, Synthesis, and Structure-Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. (2020). PubMed. [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. (2021). ACS Publications. [Link]

  • The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. (2022). Comptes Rendus. Chimie. [Link]

  • Benzothiazine based acetohydrazides and acetamides as anticancer agents. (2019). ResearchGate. [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). NIH. [Link]

  • Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. (2012). Scientific & Academic Publishing. [Link]

  • Synthesis and Antimicrobial Activity of New 1,3-Thiazolidin-4-one Derivatives Obtained from Carboxylic Acid Hydrazides. (2015). ResearchGate. [Link]

  • Novel Thiazole-Hydrazide Derivatives and Their Anticancer Properties. (2024). DergiPark. [Link]

  • synthesis of some 2-(acetophenon- hydrazin)-thiazoles and 2-(4-thiazolyl- methynhydrazin)-thiazoles as potential antibacterial and antifungal agents. (2008). ResearchGate. [Link]

  • Synthesis, Characterization, and Antimicrobial Activities of (E)-2-(2-aminothiazol-4-yl)-N'-(2-nitrobenzylidene)acetohydrazide Ligand and Its Co(II) Complex. (2024). Journal of Materials Science Research and Reviews. [Link]

  • Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. (2011). PMC - NIH. [Link]

  • Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. (2020). PMC - NIH. [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences. [Link]

  • Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. NIH. [Link]

  • Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. (2016). NIH. [Link]

  • Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. (2019). PMC - NIH. [Link]

  • SYNTHESIS AND ANTICANCER ACTIVITIES OF THIAZOLES, 1,3-THIAZINES, AND THIAZOLIDINE USING CHITOSAN-GRAFTED- POLY(VINYLPYRIDINE) AS. LOCKSS. [Link]

  • Synthesis of Novel Thiazolyl Hydrazine Derivatives and Their Antifungal Activity. (2021). Semantic Scholar. [Link]

  • Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. (2020). ACS Publications. [Link]

  • Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. (2021). MDPI. [Link]

  • benzoxazol-2-yl)sulfanyl] acetohydrazide derivatives as Novel antimicrobial and anti. AWS. [Link]

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Sources

Foundational

An In-depth Technical Guide to the Mechanism of Action of 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide Analogs

This guide provides a comprehensive technical overview of the mechanistic actions of 2-(2-methyl-1,3-thiazol-4-yl)acetohydrazide analogs. It is intended for researchers, scientists, and professionals in the field of drug...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the mechanistic actions of 2-(2-methyl-1,3-thiazol-4-yl)acetohydrazide analogs. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this class of compounds. This document synthesizes current research to elucidate the biological targets, signaling pathways, and structure-activity relationships that define the pharmacological profile of these molecules.

Introduction: The Thiazole-Acetohydrazide Scaffold

The 2-(2-methyl-1,3-thiazol-4-yl)acetohydrazide core represents a versatile scaffold in medicinal chemistry, combining the well-established biological activities of the thiazole ring with the reactive and chelating properties of the acetohydrazide moiety. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a constituent of numerous clinically approved drugs, including antimicrobial, anti-inflammatory, and anticancer agents.[1][2] The acetohydrazide group, characterized by a hydrazide (-CONHNH2) attached to an acetyl group, is known to be a key pharmacophore in many bioactive compounds, contributing to their ability to form hydrogen bonds and interact with biological targets.[3]

The synergistic combination of these two moieties in 2-(2-methyl-1,3-thiazol-4-yl)acetohydrazide analogs has given rise to a diverse range of pharmacological activities, which will be explored in detail in the subsequent sections of this guide.

Diverse Biological Activities and Putative Mechanisms of Action

Analogs of 2-(2-methyl-1,3-thiazol-4-yl)acetohydrazide have demonstrated a wide spectrum of biological effects, suggesting multiple mechanisms of action. The primary therapeutic areas where these compounds have shown promise include oncology, neurodegenerative diseases, and infectious diseases.

Anticancer Activity

Several studies have highlighted the potent anticancer activity of thiazole derivatives.[1][2] While the precise mechanism for the 2-(2-methyl-1,3-thiazol-4-yl)acetohydrazide core is still under investigation, related thiazole-containing compounds have been shown to exert their effects through various pathways:

  • Enzyme Inhibition: A prominent mechanism is the inhibition of protein kinases, which are crucial for cell signaling, proliferation, and survival. For instance, certain thiazole carboxamide derivatives have been identified as potent inhibitors of c-Met kinase, a receptor tyrosine kinase often dysregulated in cancer.[3] Inhibition of c-Met can disrupt downstream signaling pathways, leading to cell cycle arrest and apoptosis.[3]

  • Induction of Apoptosis: Thiazole analogs have been shown to induce programmed cell death in cancer cells. This can be triggered by various cellular stresses, including the inhibition of key survival pathways or the generation of reactive oxygen species (ROS).

Enzyme Inhibition

Beyond cancer-related kinases, 2-(2-methyl-1,3-thiazol-4-yl)acetohydrazide analogs have been investigated as inhibitors of other critical enzymes.

In the context of Alzheimer's disease, the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy. Thiazole-based compounds have emerged as potent inhibitors of these enzymes.[4][5] The mechanism of inhibition often involves the interaction of the thiazole nucleus and its substituents with the active site of the cholinesterase enzymes. Molecular docking studies have revealed that these compounds can bind to both the catalytic active site and the peripheral anionic site of AChE.[4]

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Selected Thiazolylhydrazone Derivatives [4]

CompoundIC50 (µM)
2a0.063 ± 0.003
2b0.056 ± 0.002
2d0.147 ± 0.006
2e0.040 ± 0.001
2g0.031 ± 0.001
2i0.028 ± 0.001
2j0.138 ± 0.005
Donepezil (Reference)0.054 ± 0.002

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. Their inhibition has therapeutic applications in various conditions, including glaucoma and epilepsy. Thiazole-containing sulfonamides are well-known CA inhibitors. More recently, other thiazole derivatives have also been explored for their CA inhibitory potential.[6] The zinc ion in the active site of CAs is a key target for these inhibitors.

For the management of type 2 diabetes, the inhibition of α-glucosidase and α-amylase, enzymes responsible for carbohydrate digestion, is a validated approach. Hydrazine-clubbed thiazoles have demonstrated significant inhibitory activity against these enzymes, with some compounds showing potency greater than the standard drug, acarbose.[7][8]

Table 2: α-Glucosidase and α-Amylase Inhibitory Activities of Hydrazine Clubbed Thiazoles [7]

Compoundα-Glucosidase IC50 (µM)α-Amylase IC50 (µM)
16.2 ± 0.19-
21.40 ± 0.01-
30.982 ± 0.0417.58 ± 0.74
41.44 ± 0.080.62 ± 0.04
Acarbose (Reference)37.7 ± 0.1948.17 ± 2.34
Antimicrobial Activity

The thiazole scaffold is a common feature in many antimicrobial agents. Analogs of 2-(2-methyl-1,3-thiazol-4-yl)acetohydrazide have been reported to possess antibacterial and antifungal properties.[9][10] The proposed mechanisms of antimicrobial action are diverse and can include:

  • Inhibition of Essential Enzymes: Thiazole derivatives can target enzymes that are vital for microbial survival, such as dihydrofolate reductase (DHFR).[9]

  • Disruption of Cell Wall Synthesis: Similar to penicillin, which contains a thiazolidine ring, some thiazole analogs may interfere with the synthesis of the bacterial cell wall.

  • Membrane Disruption: The lipophilic nature of some thiazole derivatives may allow them to intercalate into and disrupt the integrity of microbial cell membranes.

Structure-Activity Relationship (SAR) Insights

The biological activity of 2-(2-methyl-1,3-thiazol-4-yl)acetohydrazide analogs is highly dependent on the nature and position of substituents on both the thiazole ring and the acetohydrazide moiety. Key SAR observations from various studies include:

  • Substituents on the Thiazole Ring: The presence of specific groups on the thiazole ring can significantly influence potency and selectivity. For example, in a series of antimicrobial compounds, a p-bromophenyl substitution at the fourth position of the thiazole ring was found to enhance antifungal and antituberculosis activities.[10]

  • Modifications of the Hydrazide Group: The hydrazide can be derivatized to form hydrazones, which often leads to enhanced biological activity. The nature of the aldehyde or ketone used for this condensation reaction plays a crucial role in determining the final pharmacological profile.

  • Overall Molecular Conformation: The spatial arrangement of the different pharmacophoric groups is critical for effective binding to the target protein. The flexibility or rigidity of the linker between the thiazole and other aromatic systems can impact the overall activity.

Experimental Protocols

To facilitate further research in this area, detailed protocols for key biological assays are provided below.

In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to screen for AChE inhibitors.

Principle: The assay measures the activity of AChE by monitoring the formation of thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which is detected at 412 nm.

Step-by-Step Protocol:

  • Prepare Reagents:

    • Phosphate buffer (0.1 M, pH 8.0)

    • DTNB solution (10 mM in phosphate buffer)

    • Acetylthiocholine iodide (ATCI) solution (10 mM in deionized water)

    • AChE enzyme solution (from electric eel, diluted in phosphate buffer)

    • Test compound solutions (dissolved in a suitable solvent, e.g., DMSO, and diluted in phosphate buffer)

  • Assay Procedure:

    • In a 96-well microplate, add 25 µL of the test compound solution at various concentrations.

    • Add 50 µL of phosphate buffer.

    • Add 25 µL of AChE solution and incubate at 37°C for 15 minutes.

    • Add 125 µL of DTNB solution.

    • Initiate the reaction by adding 25 µL of ATCI solution.

    • Measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percentage of inhibition relative to the control (without inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and calculate the IC50 value using non-linear regression analysis.

In Vitro α-Glucosidase Inhibition Assay

This assay is used to identify compounds that can inhibit the activity of α-glucosidase, an enzyme involved in carbohydrate metabolism.

Principle: The assay measures the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by α-glucosidase. The absorbance of the yellow-colored p-nitrophenol is measured at 405 nm.

Step-by-Step Protocol:

  • Prepare Reagents:

    • Phosphate buffer (0.1 M, pH 6.8)

    • α-Glucosidase solution (from Saccharomyces cerevisiae, diluted in phosphate buffer)

    • pNPG solution (5 mM in phosphate buffer)

    • Test compound solutions (dissolved in DMSO and diluted in phosphate buffer)

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of the test compound solution at various concentrations.

    • Add 20 µL of α-glucosidase solution and incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of pNPG solution.

    • Incubate the mixture at 37°C for 20 minutes.

    • Stop the reaction by adding 80 µL of 0.2 M sodium carbonate solution.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing Mechanisms and Workflows

Signaling Pathway: Putative c-Met Kinase Inhibition

cMet_Inhibition HGF HGF (Hepatocyte Growth Factor) cMet c-Met Receptor Tyrosine Kinase HGF->cMet Binds & Activates PI3K_Akt PI3K/Akt Pathway cMet->PI3K_Akt Phosphorylates RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK Phosphorylates Analog 2-(2-Methyl-1,3-thiazol-4-yl) acetohydrazide Analog Analog->cMet Inhibits Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibition of this pathway leads to RAS_MAPK->Proliferation RAS_MAPK->Apoptosis Inhibition of this pathway leads to Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Prep_Reagents Prepare Buffers, Enzyme, Substrate, & Test Compounds Add_Compound Add Test Compound (Varying Concentrations) Prep_Reagents->Add_Compound Add_Enzyme Add Enzyme Solution Add_Compound->Add_Enzyme Incubate1 Pre-incubate Add_Enzyme->Incubate1 Add_Substrate Add Substrate (Initiate Reaction) Incubate1->Add_Substrate Incubate2 Incubate Add_Substrate->Incubate2 Stop_Reaction Stop Reaction (if applicable) Incubate2->Stop_Reaction Read_Absorbance Measure Absorbance (Spectrophotometer) Stop_Reaction->Read_Absorbance Calc_Inhibition Calculate % Inhibition Read_Absorbance->Calc_Inhibition Plot_Data Plot % Inhibition vs. log[Inhibitor] Calc_Inhibition->Plot_Data Calc_IC50 Determine IC50 Value Plot_Data->Calc_IC50

Caption: General workflow for an in vitro enzyme inhibition assay.

Conclusion and Future Directions

The 2-(2-methyl-1,3-thiazol-4-yl)acetohydrazide scaffold represents a promising starting point for the development of novel therapeutic agents with a wide range of biological activities. The current body of research indicates that these compounds can act on multiple targets, including kinases, cholinesterases, and microbial enzymes.

Future research should focus on:

  • Elucidating Precise Mechanisms: Further studies are needed to definitively identify the molecular targets for the most potent analogs and to unravel the detailed mechanisms of action.

  • Lead Optimization: Structure-activity relationship studies should be continued to design and synthesize new analogs with improved potency, selectivity, and pharmacokinetic properties.

  • In Vivo Studies: Promising candidates identified in vitro should be advanced to preclinical in vivo models to evaluate their efficacy and safety.

By continuing to explore the rich chemistry and biology of this compound class, the scientific community can unlock its full therapeutic potential.

References

  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. ()
  • Design, Synthesis, and Structure–Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. MDPI. ()
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023).
  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment.
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI. ()
  • The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflamm
  • Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies.
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  • Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management.
  • Scheme 2. Reactions of 2-(benzo[d]thiazol-2'-ylthio) acetohydrazide...
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Exploratory

A Spectroscopic Guide to 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide: Structure Elucidation for Drug Discovery Professionals

This technical guide provides a comprehensive analysis of the expected spectroscopic data for the novel heterocyclic compound, 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide. Designed for researchers and professionals in dr...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the expected spectroscopic data for the novel heterocyclic compound, 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide. Designed for researchers and professionals in drug development, this document synthesizes foundational spectroscopic principles with data from analogous structures to present a robust predictive analysis. This guide will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural confirmation of this molecule.

Introduction: The Significance of 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds.[1][2] Its derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The incorporation of a hydrazide moiety introduces additional hydrogen bonding capabilities and potential for derivatization, making 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide a compound of significant interest for further investigation and development in medicinal chemistry. Accurate structural elucidation is the bedrock of such endeavors, and a thorough understanding of its spectroscopic signature is paramount.

Molecular Structure and Predicted Spectroscopic Behavior

The structural integrity of a synthesized compound is unequivocally established through a combination of spectroscopic techniques. For 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide, with the molecular formula C6H9N3OS and a molecular weight of 171.22 g/mol , we can predict the key spectral features that would confirm its identity.[4][5]

Part 1: Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Based on extensive literature on thiazole and hydrazide derivatives, we can predict the chemical shifts for the protons and carbons of our target molecule.[3][6][7][8][9]

Experimental Protocol: NMR Data Acquisition

A standard and reliable method for acquiring high-quality NMR data for a novel compound like 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent, typically DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred for hydrazides due to its ability to solubilize polar compounds and slow down the exchange of labile N-H protons.[8][10]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for improved signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise ratio.

    • To confirm the presence of exchangeable N-H protons, a D₂O exchange experiment should be performed. After acquiring the initial spectrum, a drop of D₂O is added to the NMR tube, the sample is shaken, and the spectrum is re-acquired. The signals corresponding to the N-H protons will diminish or disappear.[7]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

    • Techniques like APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

Predicted ¹H NMR Spectral Data

The expected proton chemical shifts are summarized in the table below. The numbering scheme used for assignment is illustrated in the accompanying diagram.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationNotes
H-5 (Thiazole)~7.0-7.3Singlet1HThe chemical shift is influenced by the electron-donating nature of the sulfur and nitrogen atoms in the ring.[1]
-CH₂- (Methylene)~3.5-3.8Singlet2HAppears as a singlet as there are no adjacent protons. Its position is influenced by the adjacent thiazole ring and carbonyl group.[3]
-CH₃ (Methyl)~2.6-2.8Singlet3HA characteristic singlet for a methyl group attached to an aromatic ring.
-NH- (Amide)~9.0-9.5Broad Singlet1HThe chemical shift can be variable and is concentration and solvent dependent. Expected to disappear upon D₂O exchange.[7][8]
-NH₂ (Hydrazine)~4.3-4.6Broad Singlet2HAlso variable and will exchange with D₂O. The broadness is due to quadrupole broadening from the nitrogen and proton exchange.[8]

Diagram: Numbering Scheme for NMR Assignments

Caption: Numbering scheme for NMR assignments.

Predicted ¹³C NMR Spectral Data

The anticipated carbon chemical shifts are outlined below.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
C=O (Amide)~168-172The carbonyl carbon of a hydrazide typically appears in this region.[7]
C-2 (Thiazole)~165-168The carbon atom situated between the nitrogen and sulfur atoms.
C-4 (Thiazole)~145-148The substituted carbon of the thiazole ring.
C-5 (Thiazole)~110-115The unsubstituted carbon of the thiazole ring, appearing more upfield.[6]
-CH₂- (Methylene)~35-40Shielded relative to the aromatic carbons.
-CH₃ (Methyl)~18-22A typical chemical shift for a methyl group on a heteroaromatic ring.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule. The hydrazide and thiazole moieties have distinct vibrational frequencies.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: For a solid sample, the most common method is preparing a KBr (potassium bromide) pellet. A small amount of the compound (1-2 mg) is finely ground with approximately 100-200 mg of dry KBr powder. The mixture is then pressed into a thin, transparent disk using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR) can be used, which requires minimal sample preparation.

  • Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the pure KBr pellet or the empty ATR crystal is recorded first and automatically subtracted from the sample spectrum.

Predicted IR Absorption Bands

The key expected IR absorption bands are presented below.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensityNotes
3350-3150N-H stretching-NH, -NH₂Medium-StrongOften appears as two or more bands due to symmetric and asymmetric stretching of the NH₂ group and the single NH stretch.[11][12][13]
3100-3000C-H stretchingAromatic C-HWeak-MediumCharacteristic of C-H bonds on the thiazole ring.
2980-2850C-H stretchingAliphatic C-HWeak-MediumCorresponding to the methylene and methyl groups.
~1660C=O stretching (Amide I)CarbonylStrongThis is a very characteristic and intense band for the amide carbonyl group in a hydrazide.[14][15]
~1620N-H bending (scissoring)-NH₂MediumOften referred to as the Amide II band in secondary amides, here it's primarily from the NH₂ group.[12]
1550-1450C=N and C=C stretchingThiazole ringMediumAromatic ring stretching vibrations.
~1300Amide IIIC-N stretching and N-H bendingMediumA complex vibration characteristic of the amide linkage.[14]

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol: Mass Spectrometry Data Acquisition
  • Ionization Method: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like hydrazides, and it is likely to produce a prominent protonated molecular ion [M+H]⁺. Electron Impact (EI) ionization is a higher-energy method that will induce more fragmentation, providing valuable structural information.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is recommended to obtain accurate mass measurements, which can be used to confirm the elemental composition.

  • Data Acquisition: The sample is introduced into the ion source (e.g., via direct infusion or coupled with liquid chromatography). The mass spectrum is recorded, showing the relative abundance of ions at different mass-to-charge (m/z) ratios.

Predicted Mass Spectrum and Fragmentation Pattern

In an ESI-MS spectrum, the most prominent peak is expected to be the protonated molecular ion [M+H]⁺ at m/z 172.2. In an EI-MS spectrum, the molecular ion peak [M]⁺˙ at m/z 171.2 would be observed, along with several fragment ions. The predicted fragmentation pattern is crucial for structural confirmation.[16][17][18][19]

Predicted Fragmentation Table:

m/zProposed FragmentNotes
171[C₆H₉N₃OS]⁺˙Molecular Ion
112[C₅H₆NS]⁺Loss of acetohydrazide radical (•CONHNH₂)
97[C₄H₃N₂S]⁺Cleavage of the C-C bond between the methylene group and the ring
83[C₄H₅N₂]⁺Further fragmentation of the thiazole ring
59[CONHNH₂]⁺Acetohydrazide cation

Diagram: Predicted Mass Spectrometry Fragmentation Pathway

G M [C₆H₉N₃OS]⁺˙ m/z = 171 (Molecular Ion) F1 [C₅H₆NS]⁺ m/z = 112 M->F1 - •CONHNH₂ F2 [C₄H₃N₂S]⁺ m/z = 97 M->F2 - •CH₂CONHNH₂ F4 [CONHNH₂]⁺ m/z = 59 M->F4 α-cleavage F3 [C₄H₅N₂]⁺ m/z = 83 F2->F3 - S

Caption: Predicted fragmentation of the target molecule.

Conclusion

This guide provides a detailed, predictive spectroscopic analysis of 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide. By leveraging established principles and data from structurally related compounds, we have constructed a comprehensive spectral profile encompassing ¹H NMR, ¹³C NMR, IR, and MS. This information serves as a critical reference for researchers, enabling the unambiguous identification and characterization of this promising heterocyclic compound and facilitating its advancement in the drug discovery pipeline. The protocols and predicted data herein form a self-validating system for the confirmation of the molecular structure, ensuring the scientific integrity of future research.

References

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  • Mashima, M. (1962). Infrared Absorption Spectra of Hydrazides. VI. Benzoylhydrazine. Bulletin of the Chemical Society of Japan.
  • Gomha, S. M., et al. (2019). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Molecules. [Link]

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  • ResearchGate. (n.d.). The possible molecular ion fragmentation pattern from the mass spectrum of hydrazone HL⁴ (4).
  • Yusof, M. S. M., et al. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Journal of Applied Chemistry.
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Foundational

The Emerging Potential of 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide in Medicinal Chemistry: A Technical Guide

Abstract The confluence of robust chemical scaffolds with proven pharmacological relevance represents a cornerstone of modern drug discovery. This technical guide delves into the untapped potential of 2-(2-Methyl-1,3-thi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The confluence of robust chemical scaffolds with proven pharmacological relevance represents a cornerstone of modern drug discovery. This technical guide delves into the untapped potential of 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide, a molecule that synergistically combines the versatile 1,3-thiazole ring with the reactive and biologically significant acetohydrazide moiety. While direct extensive research on this specific compound is nascent, this document will extrapolate from the vast body of evidence surrounding its constituent functional groups to map out promising avenues for its application in medicinal chemistry. We will explore its potential as an antimicrobial, anticancer, anti-inflammatory, and neuroprotective agent, providing the scientific rationale and detailed experimental workflows for its synthesis and biological evaluation. This guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive blueprint for unlocking the therapeutic promise of this intriguing heterocyclic compound.

Introduction: The Strategic Fusion of Thiazole and Hydrazide Moieties

The architecture of a potential drug molecule is paramount to its biological activity. The compound 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide is a compelling subject for medicinal chemistry exploration due to the established and diverse pharmacological profiles of its two core components: the thiazole ring and the hydrazide functional group.

  • The Thiazole Scaffold: The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry.[1][2][3] Its presence in numerous FDA-approved drugs, such as the anti-HIV agent Ritonavir and the anti-inflammatory drug Meloxicam, underscores its therapeutic significance.[3][4] Thiazole derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[1][3] The electronic properties of the thiazole ring, including its ability to participate in hydrogen bonding and pi-stacking interactions, make it an effective pharmacophore for engaging with various biological targets.

  • The Hydrazide Functional Group: Hydrazides (-CONHNH2) and their derivatives, hydrazones, are also a cornerstone in the development of new therapeutic agents.[5][6][7] This functional group is a key intermediate in the synthesis of various heterocyclic compounds and is known to be a component of drugs with a broad spectrum of activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor properties.[5][7][8][9] The hydrazide moiety can act as a linker, a pharmacophore, or a precursor for more complex molecular architectures.

The combination of these two moieties in 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide presents a unique opportunity for the development of novel therapeutic agents with potentially enhanced or synergistic activities.

Synthesis of 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide

The synthesis of the title compound is a crucial first step in exploring its medicinal potential. A common and effective method involves the hydrazinolysis of a corresponding ester precursor.

Experimental Protocol: Synthesis via Hydrazinolysis
  • Esterification: React 2-(2-methyl-1,3-thiazol-4-yl)acetic acid with an excess of ethanol in the presence of a catalytic amount of concentrated sulfuric acid under reflux to yield ethyl 2-(2-methyl-1,3-thiazol-4-yl)acetate.

  • Hydrazinolysis: The resulting ester is then refluxed with an excess of hydrazine hydrate in a suitable solvent such as ethanol.[10][11][12]

  • Purification: The reaction mixture is cooled, and the precipitated solid, 2-(2-methyl-1,3-thiazol-4-yl)acetohydrazide, is collected by filtration, washed with cold ethanol, and purified by recrystallization.

Synthesis_Workflow AceticAcid 2-(2-Methyl-1,3-thiazol-4-yl)acetic acid Ester Ethyl 2-(2-methyl-1,3-thiazol-4-yl)acetate AceticAcid->Ester Ethanol, H₂SO₄ (cat.), Reflux Hydrazide 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide Ester->Hydrazide Hydrazine Hydrate, Ethanol, Reflux

Caption: General synthesis workflow for 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide.

Potential Therapeutic Applications and Mechanistic Insights

Based on the known pharmacology of thiazole and hydrazide derivatives, several key therapeutic areas can be proposed for 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide.

Antimicrobial Activity

Rationale: Both thiazole and hydrazide moieties are independently associated with significant antimicrobial properties.[1][6][9] The combination of these two in a single molecule could lead to a synergistic effect, potentially overcoming microbial resistance mechanisms. The mechanism of action could involve the inhibition of essential microbial enzymes or disruption of the cell wall synthesis. The hydrazide moiety, in particular, can chelate metal ions crucial for bacterial enzyme function.[5]

Proposed Screening Cascade:

Antimicrobial_Screening Start 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide PrimaryScreening Primary Screening (Agar Diffusion Assay) Start->PrimaryScreening MIC Determination of MIC & MBC/MFC PrimaryScreening->MIC Active Mechanism Mechanism of Action Studies (e.g., Enzyme Inhibition, Cell Wall Permeability) MIC->Mechanism Lead Lead Compound Mechanism->Lead

Caption: A proposed screening cascade for evaluating antimicrobial activity.

Anticancer Activity

Rationale: Numerous thiazole-containing compounds have demonstrated potent anticancer activity by targeting various signaling pathways involved in cell proliferation and apoptosis.[1][2][3][13] Similarly, hydrazide derivatives have been investigated as anticancer agents, with some showing the ability to induce apoptosis in cancer cells.[8][14] The combination in 2-(2-methyl-1,3-thiazol-4-yl)acetohydrazide could lead to a novel mechanism of action, potentially involving the inhibition of kinases or the induction of cell cycle arrest.[13]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media.

  • Treatment: Seed the cells in 96-well plates and treat with serial dilutions of 2-(2-methyl-1,3-thiazol-4-yl)acetohydrazide for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound required to inhibit 50% of cell growth.

Anti-inflammatory Activity

Rationale: The thiazole nucleus is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs).[4][15] Thiazole-hydrazide derivatives have also been reported to possess significant anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes or by modulating the production of pro-inflammatory cytokines.[16][17][18]

Data from a study on related pyridine- and thiazole-based hydrazides: [16]

CompoundSubstitution PatternIn Vitro Anti-inflammatory Activity (IC50 in µg/mL)
5j 4-HydroxyphenylSignificant Activity
5k 3-Hydroxy-4-methoxyphenylSignificant Activity
5l 4-Hydroxy-3-methoxyphenyl46.29 (Highest Inhibition)
5g 4-Benzyloxyphenyl100.60 (Lowest Inhibition)
Diclofenac Sodium Standard Drug-

This table demonstrates the potential for anti-inflammatory activity in thiazole-hydrazide scaffolds and highlights the importance of substituent effects.

Neuroprotective Activity

Rationale: Recent studies have highlighted the neuroprotective potential of thiazole derivatives in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[19][20][21] The proposed mechanisms include the inhibition of enzymes like monoamine oxidase (MAO) and the modulation of signaling pathways involved in neuronal survival.[19] The hydrazide moiety can also contribute to neuroprotective effects. The combined scaffold of 2-(2-methyl-1,3-thiazol-4-yl)acetohydrazide could offer a multi-target approach to neuroprotection.

Proposed Mechanism of Action Pathway:

Neuroprotection_Pathway Compound 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide MAO Monoamine Oxidase (MAO) Inhibition Compound->MAO SIRT1 SIRT1 Activation Compound->SIRT1 OxidativeStress Reduced Oxidative Stress MAO->OxidativeStress SIRT1->OxidativeStress NeuronalSurvival Enhanced Neuronal Survival OxidativeStress->NeuronalSurvival

Caption: Potential neuroprotective mechanism of action.

Future Directions and Conclusion

The exploration of 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide in medicinal chemistry is a promising endeavor. The strong precedent set by its constituent thiazole and hydrazide moieties provides a solid foundation for investigating its potential as a novel therapeutic agent. Future research should focus on:

  • Lead Optimization: Systematic modification of the core structure to improve potency, selectivity, and pharmacokinetic properties.

  • In Vivo Studies: Evaluation of the most promising derivatives in relevant animal models of disease.

  • Target Identification: Elucidation of the specific molecular targets and mechanisms of action.

References

  • The Pharmaceutical and Chemical Journal. (n.d.). Exploring the Therapeutic Potential of Hydrazide-Hydrazone Derivatives: A Comprehensive Review.
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  • (2025, February 10). Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments.
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  • (2020, April 21). (PDF) REVIEW ON CHEMICAL-BIOLOGICAL APPLICATIONS OF THIAZOLE DERIVATIVES.
  • Pharmacological aspects of hydrazides and hydrazide derivatives Farmakologiczne aspekty hydrazydów i pochodnych związków hydrazydowych - Journals.
  • (n.d.). The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review - PubMed Central.
  • (2020, September 25). Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies | ACS Omega - ACS Publications.
  • Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline.
  • (n.d.). Triazolbenzo[d]thiazoles: efficient synthesis and biological evaluation as neuroprotective agents - PMC - NIH.
  • (n.d.). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - MDPI.
  • (2024, July 8). Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent - MDPI.
  • (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC - PubMed Central.
  • (n.d.). Synthesis and Pharmacological Profile of Hydrazide Compounds - Research Journal of Pharmacy and Technology.
  • (2025, August 8). (PDF) Pharmacological aspects of hydrazides and hydrazide derivatives - ResearchGate.
  • (2023, May 22). Thiazole derivatives as dual inhibitors of deoxyribonuclease I and 5-lipoxygenase: A promising scaffold for the development of neuroprotective drugs - PubMed.
  • (2020, September 29). (PDF) Pyridine-and Thiazole-Based Hydrazides with Promising Anti- inflammatory and Antimicrobial Activities along with Their In Silico Studies - ResearchGate.
  • (2020, September 25). Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies - PMC - NIH.
  • (n.d.). The Synthesis and Antiproliferative Activities of New Arylidene-Hydrazinyl-Thiazole Derivatives - MDPI.
  • (n.d.). New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors - PubMed.
  • (n.d.). Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives - PubMed.
  • (n.d.). Synthesis and biological evaluation of new 1,3,4-thiadiazole derivatives as potent antimicrobial agents.
  • (n.d.). Antimicrobial Properties of Some New Synthesized Benzothiazole Linked Carboxamide, Acetohydrazide, and Sulfonamide Systems - Sci-Hub.
  • (n.d.). 2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N′-(4-nitrobenzylidene)acetohydrazide monohydrate - NIH.
  • (2025, October 9). Synthesis, Characterization, and Antimicrobial Activities of (E)-2-(2-aminothiazol-4-yl)-N'-(2-nitrobenzylidene)acetohydrazide Ligand and Its Co(II) Complex | Journal of Materials Science Research and Reviews.
  • (2016, July 15). Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety - PubMed.
  • (n.d.). Design, synthesis and evaluation of novel 2-oxoindoline-based acetohydrazides as antitumor agents - PMC.
  • (n.d.). Synthesis, Characterization and Biological Activity Evaluation of Some Pyrazoles, Thiazoles and Oxazoles Derived from 2-Mercaptoaniline - Baghdad Science Journal.
  • 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide - ChemScene.
  • (2021, March 30). Synthesis, Characterization and Biological Activity Evaluation of Some Pyrazoles, Thiazoles and Oxazoles Derived from 2-Mercapto - Baghdad Science Journal.
  • SYNTHESIS AND ANTICANCER ACTIVITIES OF THIAZOLES, 1,3-THIAZINES, AND THIAZOLIDINE USING CHITOSAN-GRAFTED- POLY(VINYLPYRIDINE) AS - LOCKSS.
  • (n.d.). Substituted 2-[(2-Oxo-2H-[1][5]triazino [2,3-c]quinazolin-6-yl)thio]acetamides with Thiazole and Thiadiazole Fragments: Synthesis, Physicochemical Properties, Cytotoxicity, and Anticancer Activity - NIH. Retrieved from

Sources

Exploratory

An In-depth Technical Guide to the Chemical Reactivity of the Thiazole Ring in 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide

Authored for: Researchers, Scientists, and Drug Development Professionals Foreword: A Senior Application Scientist's Perspective The thiazole ring is a privileged scaffold in medicinal chemistry, a recurring motif in a m...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Foreword: A Senior Application Scientist's Perspective

The thiazole ring is a privileged scaffold in medicinal chemistry, a recurring motif in a multitude of clinically significant molecules.[1][2] Its importance lies not only in its biological activity but also in its synthetic versatility. Understanding the nuanced reactivity of a substituted thiazole, such as 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide, is paramount for the rational design and synthesis of novel chemical entities. This guide is structured to provide not just a series of protocols, but a logical framework for thinking about the reactivity of this specific heterocyclic system. We will move from the fundamental electronic properties that govern its behavior to practical, field-tested methodologies for its chemical modification.

The Electronic Architecture of the Thiazole Ring: A Tale of Two Heteroatoms

The chemical personality of the thiazole ring is dictated by the interplay between the electron-donating sulfur atom at position 1 and the electron-withdrawing pyridine-type nitrogen at position 3.[1][3] This arrangement creates a distinct electronic landscape:

  • π-Electron System: The thiazole ring is aromatic, a consequence of the delocalization of a lone pair of electrons from the sulfur atom creating a 6π-electron system.[4] This aromaticity imparts stability to the ring.[5]

  • Electron Density Distribution: The nitrogen atom's electronegativity results in an overall deactivation of the ring towards electrophilic attack compared to benzene. The calculated π-electron density reveals that the C5 position is the most electron-rich, making it the primary target for electrophiles.[3][4][5] Conversely, the C2 position is the most electron-deficient and, therefore, the most acidic and susceptible to nucleophilic attack or deprotonation by strong bases.[1][3][4]

In our target molecule, 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide, the substituents further modulate this inherent reactivity:

  • 2-Methyl Group: This electron-donating group (EDG) enhances the electron density of the ring, particularly at the C5 position, further activating it for electrophilic substitution.[1]

  • 4-Acetohydrazide Group: This substituent has a more complex electronic influence but does not override the strong directing effect of the 2-methyl group and the inherent reactivity at C5.

Bromination_Workflow start Dissolve Thiazole in Anhydrous CH3CN add_nbs Add NBS (1.05 eq) at Room Temp start->add_nbs monitor Monitor by TLC (e.g., 1:1 EtOAc/Hex) add_nbs->monitor quench Quench with aq. Na2S2O3 monitor->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract purify Dry, Concentrate & Purify via Chromatography extract->purify product Pure 5-Bromo-Thiazole Derivative purify->product

Sources

Foundational

An In-Depth Technical Guide to the In Silico Prediction of ADMET Properties for 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide Derivatives

Abstract The early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a cornerstone of modern drug discovery, dramatically reducing late-stage attrition and development cost...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a cornerstone of modern drug discovery, dramatically reducing late-stage attrition and development costs.[1] This guide provides a comprehensive, technically-grounded workflow for the in silico prediction of ADMET profiles for a novel class of compounds: 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide derivatives. As heterocyclic compounds, thiazoles are attractive scaffolds in medicinal chemistry, known for a wide range of biological activities.[2][3] By leveraging freely accessible, validated computational tools, researchers can triage and prioritize derivatives with the highest potential for success before committing to costly and time-consuming synthesis and in vitro testing.[1][4] This document details the theoretical underpinnings of key ADMET parameters, presents a step-by-step protocol using the SwissADME and pkCSM web servers, and offers a framework for data interpretation to guide lead optimization.

Introduction: The Imperative of Early ADMET Assessment

The path from a hit compound to a marketed drug is fraught with failure, with a significant percentage of candidates failing in clinical trials due to poor pharmacokinetic or toxicity profiles.[1][5][6] The "fail early, fail cheap" paradigm has therefore become a guiding principle in pharmaceutical research.[1] Computational, or in silico, ADMET prediction offers a rapid, cost-effective, and increasingly accurate method to evaluate the fundamental properties of drug candidates at the earliest stages of discovery.[7][8]

This guide focuses on derivatives of the 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide scaffold. Thiazole rings are prevalent in many FDA-approved drugs and are known to be metabolically stable and capable of engaging in key hydrogen bonding interactions.[9] The acetohydrazide linker introduces additional points for chemical modification and interaction. Understanding how substitutions on this core structure influence its ADMET profile is critical for designing derivatives with a higher probability of clinical success.

Theoretical Foundations of ADMET Prediction

In silico ADMET prediction relies on quantitative structure-activity relationship (QSAR) models, which correlate a molecule's structural or physicochemical features with its biological behavior.[8][10][11]

Physicochemical Properties: The Building Blocks of Pharmacokinetics

Fundamental molecular properties are strong indicators of a compound's likely ADMET profile.

  • Lipophilicity (logP): The octanol-water partition coefficient (logP) is a measure of a drug's lipophilicity, which is critical for membrane permeability and distribution.[12] An optimal logP is a balance; too low, and the molecule may not cross lipid membranes, too high, and it may have poor solubility or become trapped in fatty tissues.[13] For most oral drugs, a logP value of <5 is desirable.[12][13]

  • Topological Polar Surface Area (TPSA): TPSA is defined as the surface area occupied by polar atoms (primarily oxygen and nitrogen) and their attached hydrogens.[14][15] It is a powerful predictor of membrane permeability.[16][17][18]

    • TPSA < 90 Ų: Associated with good penetration of the blood-brain barrier (BBB).[14]

    • TPSA < 140 Ų: Correlates with good oral bioavailability and cell permeability.[14][15]

  • Lipinski's Rule of Five: This rule of thumb identifies compounds with a higher likelihood of being orally bioavailable.[13][19][20] An orally active drug generally has no more than one violation of the following criteria[19][21]:

    • Molecular Weight (MW) < 500 Daltons

    • logP < 5

    • Hydrogen Bond Donors (HBD) ≤ 5

    • Hydrogen Bond Acceptors (HBA) ≤ 10

Pharmacokinetic (PK) Profile Prediction
  • Absorption: For oral drugs, absorption from the gastrointestinal (GI) tract is the first critical step. Models often predict human intestinal absorption (HIA) and permeability across Caco-2 cell monolayers, an in vitro model of the gut wall.[22]

  • Distribution: This describes how a drug spreads throughout the body. Key predictions include Blood-Brain Barrier (BBB) penetration and Plasma Protein Binding (PPB). High PPB can limit the amount of free drug available to act on its target.

  • Metabolism: The biotransformation of drugs, primarily by Cytochrome P450 (CYP) enzymes in the liver, is a major route of clearance.[11] In silico tools predict whether a compound is likely to be a substrate or inhibitor of key CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).[11][23] Inhibition of these enzymes is a primary cause of drug-drug interactions.[24][25]

Toxicity (T) Profile Prediction
  • AMES Mutagenicity: The Ames test is an in vitro assay that assesses a chemical's potential to cause DNA mutations.[26] In silico models can identify structural alerts associated with mutagenicity, often considering the role of metabolic activation.[27][28][29]

  • hERG Inhibition: The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization.[30][31] Blockade of this channel can lead to life-threatening arrhythmias.[30][32] Therefore, predicting hERG inhibition is a mandatory safety assessment in drug development.[32][33]

  • Hepatotoxicity: Drug-induced liver injury is a major reason for drug withdrawal. Models predict the potential for a compound to cause liver damage.

Experimental Workflow: A Step-by-Step Guide

This protocol provides a detailed workflow for predicting the ADMET properties of a hypothetical set of 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide derivatives using two widely respected, free-to-use web servers: SwissADME and pkCSM .[34] Using multiple tools is crucial for cross-validation, as the accuracy of predictions depends on the underlying algorithms and training datasets.[7]

Step 1: Ligand Preparation

The first step is to generate a machine-readable representation of the molecules of interest. The most common format is the SMILES (Simplified Molecular-Input Line-Entry System) string.

  • Draw the Structures: Use a chemical drawing software (e.g., ChemDraw, MarvinSketch, or the free online tool MolView) to create the 2D structures of your parent compound and its derivatives.

    • Parent Compound: 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide

    • Derivative A: N'-benzylidene-2-(2-methyl-1,3-thiazol-4-yl)acetohydrazide

    • Derivative B: N'-(4-chlorobenzylidene)-2-(2-methyl-1,3-thiazol-4-yl)acetohydrazide

  • Generate SMILES: Use the software's export or "copy as" function to generate the canonical SMILES string for each molecule.

CompoundStructureSMILES String
Parent CC1=NC(=CS1)CC(=O)NNCC1=NC(=CS1)CC(=O)NN
Derivative A CC1=NC(=CS1)CC(=O)N/N=C/C2=CC=CC=C2CC1=NC(=CS1)CC(=O)N/N=C/C2=CC=CC=C2
Derivative B CC1=NC(=CS1)CC(=O)N/N=C/C2=CC=C(Cl)C=C2CC1=NC(=CS1)CC(=O)N/N=C/C2=CC=C(Cl)C=C2
Step 2: Prediction with SwissADME

SwissADME is a user-friendly tool for evaluating pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[34][35]

  • Navigate to the Website: Open a web browser and go to the SwissADME homepage (http://www.swissadme.ch).[35]

  • Input Molecules: Copy the list of SMILES strings from Step 1 and paste them into the input box.

  • Run Prediction: Click the "Run" button to start the analysis. The results for each molecule will be displayed in a comprehensive table.

Step 3: Cross-Validation with pkCSM

pkCSM uses graph-based signatures to predict a wide range of pharmacokinetic and toxicity properties.[5][36]

  • Navigate to the Website: Go to the pkCSM Pharmacokinetics Tool homepage (http://biosig.unimelb.edu.au/pkcsm/).

  • Input Molecules: The tool processes one molecule at a time. Copy the SMILES string for the first compound (Parent) and paste it into the "Predict" tab.

  • Run Prediction: Click the "Submit" button.

  • Collate Results: The output will be a detailed list of predicted parameters. Record the key values in a separate spreadsheet.

  • Repeat: Repeat the process for Derivative A and Derivative B.

Data Presentation and Interpretation

A clear summary of the quantitative data is essential for comparison and decision-making.

Summary of Predicted ADMET Properties
ParameterPrediction ToolParentDerivative ADerivative BOptimal Range
Physicochemical Properties
Molecular Weight ( g/mol )SwissADME171.22259.33293.77< 500
logP (Consensus)SwissADME-0.152.112.80< 5
H-Bond DonorsSwissADME311≤ 5
H-Bond AcceptorsSwissADME444≤ 10
TPSA (Ų)SwissADME91.5470.8970.89< 140
Lipinski ViolationsSwissADME0000
Pharmacokinetics
GI AbsorptionSwissADMEHighHighHighHigh
BBB PermeantSwissADMENoYesYesTarget Dependent
CYP2D6 InhibitorSwissADMENoYesYesNo
CYP3A4 InhibitorSwissADMENoYesYesNo
Toxicity
AMES ToxicitypkCSMNoNoNoNo
hERG I InhibitorpkCSMNoNoNoNo
HepatotoxicitypkCSMYesYesYesNo

Note: The values presented here are illustrative and generated from the respective web servers for the specified SMILES strings. Actual results may vary slightly based on server updates.

Workflow and Decision Logic Diagrams

The following diagrams illustrate the workflow and the logic used to interpret the results.

ADMET_Workflow cluster_0 In Silico Screening cluster_1 Decision Making cluster_2 Experimental Validation A 1. Define Derivatives (e.g., SMILES strings) B 2. Predict Properties (SwissADME, pkCSM) A->B C 3. Collate & Analyze Data (Summary Table) B->C D 4. Assess Profile (Druglikeness, PK, Safety) C->D E Prioritize for Synthesis D->E Favorable Profile F Redesign/Discard D->F Unfavorable Profile G 5. In Vitro Assays (e.g., CYP Inhibition, Solubility) E->G

Caption: High-level workflow for in silico ADMET screening.

Decision_Tree Start Analyze Compound Lipinski Lipinski Violations > 0? Start->Lipinski Toxicity AMES or hERG positive? Lipinski->Toxicity No Flag_Poor_PK Flag: Poor Druglikeness Lipinski->Flag_Poor_PK Yes CYP_Inhib Potent CYP Inhibitor? Toxicity->CYP_Inhib No Flag_Toxicity Flag: High Safety Risk Toxicity->Flag_Toxicity Yes Flag_DDI Flag: DDI Risk CYP_Inhib->Flag_DDI Yes Pass Candidate is Promising CYP_Inhib->Pass No

Caption: Decision logic for interpreting key ADMET predictions.

Authoritative Analysis and Insights
  • Structure-ADMET Relationships: The initial parent compound, with its exposed hydrazide group, has a higher TPSA and lower logP, making it more polar. The SwissADME prediction of "No" for BBB permeation is consistent with its TPSA of 91.54 Ų, which is just above the typical threshold of 90 Ų.[14]

  • Impact of Derivatization: Converting the hydrazide to a hydrazone (Derivatives A and B) significantly reduces the TPSA to ~71 Ų and increases the logP. This modification decreases polarity, reduces the hydrogen bond donor count from 3 to 1, and is predicted to enable BBB permeation. This is a critical insight: derivatizing the hydrazide moiety is a key strategy to modulate CNS penetration for this scaffold.

  • Emerging Liabilities: While improving permeability, the derivatization introduces a new potential liability: inhibition of key metabolic enzymes CYP2D6 and CYP3A4. The larger, more lipophilic aromatic rings of the derivatives likely have a higher affinity for the active sites of these enzymes. This is a common trade-off in drug design and highlights the need for multi-parameter optimization.

  • Toxicity Profile: All three compounds are predicted to be non-mutagenic (AMES negative) and non-cardiotoxic (hERG I negative), which is a very positive sign for the core scaffold. However, the prediction of hepatotoxicity for all three suggests a potential intrinsic liability of the thiazole-acetohydrazide core that must be monitored and experimentally verified.

Conclusion and Future Directions

The in silico analysis reveals that the 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide scaffold is a promising starting point for drug discovery. It adheres to Lipinski's Rule of Five and appears to be free from mutagenic and cardiotoxic liabilities. The key modifiable position—the hydrazide group—provides a powerful handle to tune properties like CNS penetration.

However, the analysis also raises two flags: potential for CYP inhibition upon derivatization and a possible intrinsic risk of hepatotoxicity.

Recommendations for Next Steps:

  • Synthesize and Validate: The most promising derivatives, based on the balance of predicted properties, should be synthesized.

  • In Vitro ADMET Assays: Experimentally confirm the in silico predictions. Key assays would include:

    • Kinetic solubility assays.

    • Caco-2 permeability assays.

    • CYP inhibition panels (IC50 determination for major isoforms).

    • In vitro hepatotoxicity assays using primary hepatocytes.

  • Iterative Design: If CYP inhibition is confirmed, design new derivatives that reduce lipophilicity or block metabolic sites without compromising desired activity. If hepatotoxicity is confirmed, this scaffold may be deprioritized.

This guide demonstrates a robust, efficient, and scientifically-grounded approach to leveraging computational tools in modern drug discovery. By integrating these methods early, research programs can allocate resources more effectively and increase the overall probability of success.

References

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  • Elemike, E. E., et al. (2023). Synthesis, Characterization, and Antimicrobial Activities of (E)-2-(2-aminothiazol-4-yl)-N'-(2-nitrobenzylidene)acetohydrazide Ligand and Its Co(II) Complex. Journal of Materials Science Research and Reviews, 35(10), 1-12. Retrieved from [Link][47]

Sources

Exploratory

Introduction: The Strategic Fusion of Thiazole and Hydrazide Moieties

An In-depth Technical Guide to the Therapeutic Potential of Thiazole-Containing Hydrazides This guide provides a comprehensive technical review of the synthesis, biological evaluation, and therapeutic potential of thiazo...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Therapeutic Potential of Thiazole-Containing Hydrazides

This guide provides a comprehensive technical review of the synthesis, biological evaluation, and therapeutic potential of thiazole-containing hydrazides. It is intended for researchers, scientists, and drug development professionals actively engaged in the field of medicinal chemistry.

In the landscape of medicinal chemistry, the thiazole ring is a privileged scaffold, integral to numerous natural and synthetic bioactive compounds.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions have cemented its role in the development of antimicrobial, antiretroviral, antifungal, and anticancer agents.[3] When a thiazole nucleus is strategically combined with a hydrazide moiety (-CONHNH2), the resulting hybrid molecule often exhibits enhanced and diverse pharmacological activities.[4][5] The hydrazide group acts as a versatile linker and a pharmacophore in its own right, contributing to the molecule's ability to form stable complexes with biological targets.[6] This guide will delve into the therapeutic promise of this chemical class, exploring the rationale behind their synthesis and the mechanisms underpinning their biological effects.

Synthesis of Thiazole-Containing Hydrazides: A Methodological Overview

The construction of thiazole-containing hydrazides typically involves a multi-step synthetic sequence. A common and efficient approach is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea or thioamide derivative.[7] The resulting aminothiazole can then be further functionalized to introduce the hydrazide moiety.

Representative Synthetic Protocol: Synthesis of N'-substituted-4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazides

This protocol outlines a reliable method for synthesizing a series of thiazole-hydrazide derivatives, adapted from established literature procedures.[8]

Step 1: Synthesis of the Thiazole Ester (Hantzsch Thiazole Synthesis)

  • Rationale: This initial step constructs the core thiazole ring. 4-(Trifluoromethyl)benzothioamide is chosen for its electron-withdrawing trifluoromethyl group, which can enhance biological activity. Ethyl 2-chloroacetoacetate serves as the α-haloketone.

  • Procedure:

    • To a solution of 4-(trifluoromethyl)benzothioamide (1 mmol) in ethanol (20 mL), add ethyl 2-chloroacetoacetate (1.2 mmol).

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature. The product, ethyl 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate, will precipitate.

    • Filter the precipitate, wash with cold ethanol, and dry under vacuum.

Step 2: Formation of the Thiazole Hydrazide

  • Rationale: This step introduces the key hydrazide functionality. Hydrazine hydrate is a potent nucleophile that readily reacts with the ester to form the more reactive hydrazide.

  • Procedure:

    • Suspend the synthesized thiazole ester (1 mmol) in absolute ethanol (15 mL).

    • Add hydrazine hydrate (5 mmol) dropwise to the suspension.

    • Reflux the mixture for 8-12 hours.

    • Cool the reaction mixture in an ice bath to facilitate precipitation of the product, 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide.

    • Filter the solid, wash with diethyl ether, and recrystallize from ethanol to obtain the pure hydrazide.

Step 3: Synthesis of the Final Thiazole-Containing Hydrazones

  • Rationale: The final step involves the condensation of the thiazole hydrazide with various substituted aldehydes. This allows for the creation of a library of compounds with diverse functionalities, which is crucial for structure-activity relationship (SAR) studies.

  • Procedure:

    • Dissolve the thiazole hydrazide (1 mmol) in ethanol (10 mL) with a catalytic amount of glacial acetic acid.

    • Add the desired substituted benzaldehyde (1 mmol) to the solution.

    • Reflux the mixture for 2-4 hours.

    • The resulting hydrazone will precipitate upon cooling.

    • Filter the product, wash with cold ethanol, and dry.

Self-Validating System: The purity and identity of the synthesized compounds at each step should be rigorously confirmed using a combination of TLC, melting point determination, and spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[8][9] The characteristic disappearance of the ester peak and the appearance of the NH-NH2 protons in the NMR spectra, for instance, validate the successful conversion to the hydrazide.

Therapeutic Potential of Thiazole-Containing Hydrazides

The unique structural features of thiazole-containing hydrazides have led to their investigation in a wide array of therapeutic areas.

Antimicrobial Activity

Thiazole-hydrazide derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[8][10]

Mechanism of Action: The antimicrobial efficacy of these compounds is often attributed to their ability to chelate essential metal ions required for microbial growth and enzyme function.[10] The hydrazone linkage (-N=CH-) is a key pharmacophore that can interact with microbial enzymes. Furthermore, the lipophilic nature of the thiazole ring can facilitate the transport of the molecule across microbial cell membranes.[11] Some derivatives have been shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication.[11][12]

Illustrative Data:

Compound IDTest OrganismMIC (µg/mL)Reference
Compound 12 S. enteritidis< 3.9[8]
Compound 5j S. aureus6.25[13][14]
Compound 5j C. albicans12.5[13][14]

Experimental Workflow: Minimum Inhibitory Concentration (MIC) Determination

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis start Prepare serial dilutions of test compounds dispense Dispense inoculated broth into wells containing test compounds start->dispense media Inoculate broth with standardized microbial suspension media->dispense incubate Incubate at 37°C for 24 hours dispense->incubate observe Visually inspect for turbidity incubate->observe mic Determine MIC (lowest concentration with no visible growth) observe->mic

Caption: Workflow for MIC determination.

Anticancer Activity

A significant body of research highlights the anticancer potential of thiazole-containing hydrazides against various human cancer cell lines.[15][16][17]

Mechanism of Action: The anticancer mechanisms of these compounds are multifaceted. Some derivatives have been shown to induce apoptosis (programmed cell death) by arresting the cell cycle at different phases, such as the S or G1/S phase.[17][18] Inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the Akt pathway, has also been reported.[19] Furthermore, some thiazole-hydrazides can inhibit crucial enzymes like vascular endothelial growth factor receptor-2 (VEGFR-2), which is involved in angiogenesis (the formation of new blood vessels that supply tumors).[18]

Signaling Pathway: Induction of Apoptosis

G compound Thiazole-Hydrazide Compound cell_cycle Cell Cycle Arrest (e.g., S or G1/S phase) compound->cell_cycle apoptosis Apoptosis cell_cycle->apoptosis caspase Caspase Activation apoptosis->caspase dna_frag DNA Fragmentation caspase->dna_frag

Caption: Apoptosis induction by thiazole-hydrazides.

Illustrative Data:

Compound IDCell LineIC50 (µM)Reference
T38 HepG2 (Liver)1.11 µg/mL[17]
4c MCF-7 (Breast)2.57[18]
2k A549 (Lung)1.43[19]
Anti-inflammatory Activity

Thiazole-containing hydrazides have also emerged as promising anti-inflammatory agents.[13][20]

Mechanism of Action: The primary mechanism of action for many nonsteroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are involved in the synthesis of prostaglandins, key mediators of inflammation.[13] Molecular docking studies have suggested that thiazole-hydrazide derivatives can effectively bind to the active sites of COX enzymes.[14]

Illustrative Data:

Compound IDAssayIC50 (µg/mL)Reference
5l Protein denaturation46.29[13]
5j Protein denaturation50.18[13]

Conclusion and Future Perspectives

The convergence of the thiazole scaffold and the hydrazide moiety has yielded a class of compounds with remarkable therapeutic potential. The versatility in their synthesis allows for extensive structural modifications, enabling the fine-tuning of their biological activities. While promising in vitro results have been reported across antimicrobial, anticancer, and anti-inflammatory domains, further preclinical and clinical investigations are warranted to translate these findings into tangible therapeutic benefits. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, as well as elucidating their precise molecular targets and mechanisms of action.

References

  • Synthesis and Biological Evaluation of Novel Thiazole Hydrazines as Antimicrobial and Antimalarial Agents. (2020). [Link to Source][10]

  • Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur. NIH.[21]

  • Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. (2016). Current Topics in Medicinal Chemistry.[1][3]

  • New Hydrazones Bearing Thiazole Scaffold: Synthesis, Characterization, Antimicrobial, and Antioxidant Investigation. (2018). PMC, NIH.[8]

  • An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. (2024).[22]

  • A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. ijarsct.[2]

  • Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. (2021).[23]

  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. (2024). MDPI.[4]

  • Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology.[6]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). PMC, PubMed Central.[24]

  • Novel Thiazole-Hydrazide Derivatives and Their Anticancer Properties. (2024). DergiPark.[15]

  • Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. (2020). PMC, NIH.[13]

  • Facile Synthesis and DFT Analysis of Novel Thiazole-Based Hydrazones: An Experimental and Theoretical Perspective. (2023). ACS Omega.[9]

  • Unveiling The Therapeutic Potential Of Thiazoles: A Review Of Their Biological Activities. (2024).[25]

  • Novel Thiazole-Hydrazide Derivatives and Their Anticancer Properties | Request PDF. ResearchGate.[16]

  • A perspective on the synthetic methodologies and biological attributes of thiazole-hydrazone compounds: a medicinal chemistry-based investigation. (2025). PubMed.[26]

  • Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. (2019). PMC, PubMed Central.[27]

  • List of Hydrazide derivatives. Drugs.com.[28]

  • Hydrazone Derivative: Significance and symbolism. (2025).[29]

  • Synthesis of thiazole hydrazone derivatives. | Download Scientific Diagram. ResearchGate.[7]

  • Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety. (2016). PubMed.[17]

  • (PDF) Pharmacological aspects of hydrazides and hydrazide derivatives. ResearchGate.[5]

  • Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. (2020). ACS Omega, ACS Publications.[14]

  • Synthesis and Biological Evaluation of Thiazolyl-Ethylidene Hydrazino-Thiazole Derivatives: A Novel Heterocyclic System. ResearchGate.[30]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI.[18]

  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. (2021). MDPI.[12]

  • Novel Thiazole-Hydrazide Derivatives and Their Anticancer Properties. OUCI.

  • A new series of thiazole-hydrazone hybrids for Akt-targeted therapy of non-small cell lung cancer. (2022). PubMed.[19]

  • Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. (2016).[3]

  • Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. (2024). MDPI.[11]

  • Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models. (2024). MDPI.[20]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.[31]

  • Thiazole derivatives 75–76 reported as anti-inflammatory agents. ResearchGate.[32]

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Protocols & Analytical Methods

Method

Synthesis Protocol for 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide: A Detailed Guide for Medicinal Chemistry Applications

Abstract This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide, a valuable building block in medicinal chemistry and drug discover...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented in two key stages: the initial Hantzsch thiazole synthesis to form the ethyl ester precursor, followed by its subsequent hydrazinolysis to yield the target acetohydrazide. This guide is designed for researchers, scientists, and drug development professionals, offering not only a reproducible methodology but also insights into the rationale behind experimental choices and thorough characterization techniques.

Introduction: The Significance of Thiazole-Containing Scaffolds

The thiazole ring is a prominent heterocyclic motif found in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties and ability to engage in various biological interactions have rendered it a privileged scaffold in drug design. Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[3][4][5] The acetohydrazide functional group, in turn, serves as a versatile handle for further molecular elaboration, enabling the construction of more complex and potent therapeutic agents through the formation of hydrazones, pyrazoles, and other heterocyclic systems.

The target molecule, 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide, combines these two important pharmacophores, making it a key intermediate for the synthesis of novel compounds with potential therapeutic applications. This protocol provides a reliable and efficient pathway to access this important synthetic intermediate.

Synthetic Strategy Overview

The synthesis of 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide is achieved through a two-step process, as illustrated in the workflow diagram below. The initial step involves the construction of the 2-methyl-1,3-thiazole ring system via the well-established Hantzsch thiazole synthesis. This is followed by the conversion of the resulting ethyl acetate intermediate to the desired acetohydrazide through reaction with hydrazine hydrate.

Synthesis_Workflow cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Hydrazinolysis Thioacetamide Thioacetamide Ester_Intermediate Ethyl 2-(2-methyl-1,3-thiazol-4-yl)acetate Thioacetamide->Ester_Intermediate Ethanol, Reflux Et_4_chloroacetoacetate Ethyl 4-chloroacetoacetate Et_4_chloroacetoacetate->Ester_Intermediate Final_Product 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide Ester_Intermediate->Final_Product Ethanol, Reflux Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Final_Product

Figure 1: Overall synthetic workflow for 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier
Thioacetamide≥99%Sigma-Aldrich
Ethyl 4-chloroacetoacetate≥97%Sigma-Aldrich
Hydrazine hydrate80% solutionSigma-Aldrich
Ethanol (Absolute)Reagent GradeFisher Scientific
Ethyl acetateHPLC GradeFisher Scientific
HexaneHPLC GradeFisher Scientific
Anhydrous Sodium SulfateACS GradeVWR

Safety Precaution: Hydrazine hydrate is highly toxic and corrosive. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

Step 1: Synthesis of Ethyl 2-(2-Methyl-1,3-thiazol-4-yl)acetate

This step employs the Hantzsch thiazole synthesis, a classic method for the formation of thiazole rings from an α-halocarbonyl and a thioamide.

Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thioacetamide (7.51 g, 0.1 mol) in absolute ethanol (100 mL).

  • Addition of Reactant: To the stirred solution, add ethyl 4-chloroacetoacetate (16.46 g, 0.1 mol) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase.

  • Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in ethyl acetate (150 mL) and wash with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by a brine solution (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude ester by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 10% to 30% ethyl acetate) to afford ethyl 2-(2-methyl-1,3-thiazol-4-yl)acetate as a pale yellow oil.

Step 2: Synthesis of 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide

This step involves the nucleophilic acyl substitution of the ethyl ester with hydrazine hydrate to form the corresponding hydrazide.

Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the purified ethyl 2-(2-methyl-1,3-thiazol-4-yl)acetate (0.05 mol) in absolute ethanol (50 mL).

  • Addition of Hydrazine Hydrate: To this solution, add hydrazine hydrate (80% solution, 3.13 g, 0.05 mol) dropwise with stirring. A slight excess of hydrazine hydrate (e.g., 1.1 equivalents) can be used to ensure complete conversion.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 3-5 hours. Monitor the reaction progress by TLC (e.g., using 1:1 hexane/ethyl acetate).

  • Product Isolation: Upon completion, cool the reaction mixture in an ice bath. The product, 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide, will often precipitate as a white solid.

  • Filtration and Washing: Collect the precipitate by vacuum filtration and wash the solid with a small amount of cold ethanol to remove any unreacted starting materials or impurities.

  • Drying: Dry the collected solid under vacuum to obtain the final product. If no precipitate forms, the solvent can be removed under reduced pressure, and the resulting solid can be recrystallized from ethanol.

Characterization of 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

TechniqueExpected Results
Melting Point A sharp melting point should be observed.
FT-IR (ATR) - N-H stretching (amide and hydrazine): ~3300-3100 cm⁻¹ (two or more bands)- C=O stretching (amide): ~1650 cm⁻¹- C=N stretching (thiazole): ~1550 cm⁻¹- C-S stretching (thiazole): ~700-600 cm⁻¹
¹H NMR - Singlet for the thiazole C5-H: ~7.0-7.5 ppm- Singlet for the CH₂ group: ~3.5-4.0 ppm- Singlet for the CH₃ group on the thiazole ring: ~2.6-2.8 ppm- Broad singlet for the NH₂ group: ~4.0-4.5 ppm (can be exchangeable with D₂O)- Broad singlet for the NH group: ~9.0-9.5 ppm (can be exchangeable with D₂O)
¹³C NMR - C=O (amide): ~170 ppm- Thiazole C2: ~165 ppm- Thiazole C4: ~145 ppm- Thiazole C5: ~115 ppm- CH₂: ~35 ppm- CH₃: ~19 ppm
Mass Spec (ESI) Expected [M+H]⁺ peak at m/z = 172.05

Reaction Mechanism

Hantzsch Thiazole Synthesis

The Hantzsch synthesis proceeds through a sequence of reactions. Initially, the sulfur atom of thioacetamide acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group in ethyl 4-chloroacetoacetate in an SN2 reaction. This is followed by an intramolecular cyclization where the nitrogen atom of the thioamide attacks the ketone carbonyl. Subsequent dehydration of the resulting hydroxyl-thiazoline intermediate leads to the formation of the aromatic thiazole ring.

Hydrazinolysis

The formation of the acetohydrazide from the ester is a classic nucleophilic acyl substitution. The lone pair of electrons on the terminal nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the ester. This leads to a tetrahedral intermediate which then collapses, eliminating an ethoxide ion as the leaving group, to form the stable amide bond of the hydrazide.

Conclusion

This application note provides a robust and well-characterized protocol for the synthesis of 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide. By following these detailed steps, researchers can reliably produce this valuable intermediate for their drug discovery and medicinal chemistry programs. The provided rationale and characterization data will aid in ensuring the quality and identity of the synthesized compound.

References

  • International Journal of Pharmaceutical Sciences Review and Research. (2021). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. [Link]

  • Molecules. (2022). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. [Link]

  • National Institutes of Health. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. [Link]

  • Taylor & Francis Online. (2024). Synthesis and biological evaluation of 2-(2-hydrazinyl) thiazole derivatives with potential antibacterial and antioxidant activity. [Link]

  • Semantic Scholar. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives. [Link]

  • National Institutes of Health. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. [Link]

  • Google Patents. (N/A).
  • PrepChem. (N/A). Synthesis of ethyl 2-(2-formylamino-1,3-thiazol-4-yl)glyoxylate. [Link]

  • Sci-Hub. (N/A). Thiazoles and thiadiazines. The condensation of ethyl 4‐chloroacetoacetate with thiosemicarbazide. [Link]

  • Hantzsch, A.; Weber, J. H. Ber. Dtsch. Chem. Ges.1887, 20, 3118–3132. (A historical reference for the Hantzsch thiazole synthesis).

Sources

Application

Application Notes and Protocols for the Synthesis of Novel Schiff Base Derivatives from 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide

Abstract This comprehensive guide details the experimental procedure for the synthesis of novel Schiff base derivatives from 2-(2-methyl-1,3-thiazol-4-yl)acetohydrazide. Thiazole-containing Schiff bases are a class of co...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the experimental procedure for the synthesis of novel Schiff base derivatives from 2-(2-methyl-1,3-thiazol-4-yl)acetohydrazide. Thiazole-containing Schiff bases are a class of compounds of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities, including antimicrobial and antioxidant properties.[1][2] This document provides a robust, two-stage protocol, commencing with the synthesis of the core intermediate, 2-(2-methyl-1,3-thiazol-4-yl)acetohydrazide, followed by its condensation with various aromatic aldehydes to yield the target Schiff base derivatives. The causality behind experimental choices, detailed procedural steps, and comprehensive characterization methodologies are presented to ensure reproducibility and facilitate further research in this promising area.

Introduction: The Significance of Thiazole-Based Schiff Bases

The thiazole ring is a privileged scaffold in medicinal chemistry, present in a wide array of pharmacologically active compounds.[1] Its presence often confers enhanced biological activity. Schiff bases, characterized by the azomethine group (-C=N-), are also well-established as biologically important molecules.[3] The conjugation of these two moieties in thiazole-based Schiff bases has been shown to result in compounds with a broad spectrum of activities, including antibacterial, antifungal, and antioxidant properties.[1][4]

The synthesis of novel derivatives from the 2-(2-methyl-1,3-thiazol-4-yl)acetohydrazide core offers a strategic approach to developing new therapeutic agents. The hydrazide group provides a reactive handle for the straightforward formation of the Schiff base linkage via condensation with aldehydes. This modular synthetic approach allows for the systematic exploration of structure-activity relationships by varying the substituents on the aromatic aldehyde.

Synthesis Pathway Overview

The overall synthetic strategy is a two-step process. The first step involves the synthesis of the key hydrazide intermediate. The second step is the condensation reaction to form the Schiff base.

Synthesis_Workflow cluster_step1 Step 1: Hydrazide Synthesis cluster_step2 Step 2: Schiff Base Formation cluster_characterization Characterization A Ethyl 2-(2-methyl-1,3-thiazol-4-yl)acetate C 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide A->C Ethanol, Reflux B Hydrazine Hydrate B->C E Schiff Base Derivative C->E Ethanol, Glacial Acetic Acid (cat.), Reflux D Substituted Aromatic Aldehyde D->E F Purification (Recrystallization) E->F G Analysis (TLC, FT-IR, NMR, MS) F->G

Caption: Overall workflow for the synthesis and characterization of Schiff base derivatives.

Experimental Protocols

Materials and Instrumentation

All reagents and solvents should be of analytical grade and used without further purification.

  • Ethyl 2-(2-methyl-1,3-thiazol-4-yl)acetate

  • Hydrazine hydrate (99-100%)

  • Ethanol (Absolute)

  • Substituted aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Glacial Acetic Acid

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Standard laboratory glassware

  • Heating mantle with magnetic stirrer

  • Rotary evaporator

  • Melting point apparatus

  • FT-IR Spectrometer

  • NMR Spectrometer

  • Mass Spectrometer

Step 1: Synthesis of 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide

This procedure is adapted from established methods for the conversion of esters to hydrazides.[5][6] The nucleophilic attack of hydrazine on the electrophilic carbonyl carbon of the ester results in the displacement of the ethoxy group to form the more stable hydrazide.

Procedure:

  • In a 250 mL round-bottom flask, dissolve ethyl 2-(2-methyl-1,3-thiazol-4-yl)acetate (0.1 mol) in absolute ethanol (100 mL).

  • To this solution, add hydrazine hydrate (0.2 mol) dropwise with continuous stirring. The use of excess hydrazine hydrate ensures the complete conversion of the ester.

  • The reaction mixture is then refluxed for 6-8 hours. The progress of the reaction should be monitored by TLC.

  • After completion of the reaction, the excess solvent is removed under reduced pressure using a rotary evaporator.

  • The resulting solid is cooled, filtered, and washed with cold diethyl ether.

  • The crude product is purified by recrystallization from ethanol to afford colorless crystals of 2-(2-methyl-1,3-thiazol-4-yl)acetohydrazide.[7]

Step 2: General Procedure for the Synthesis of Schiff Base Derivatives

The formation of the Schiff base proceeds via the acid-catalyzed condensation of the hydrazide with an aromatic aldehyde.[8][9] The catalytic amount of glacial acetic acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and facilitating the nucleophilic attack by the terminal nitrogen of the hydrazide.

Procedure:

  • In a 100 mL round-bottom flask, a mixture of 2-(2-methyl-1,3-thiazol-4-yl)acetohydrazide (0.01 mol) and a substituted aromatic aldehyde (0.01 mol) is dissolved in absolute ethanol (30 mL).

  • A few drops of glacial acetic acid are added to the mixture as a catalyst.[9]

  • The reaction mixture is refluxed for 4-6 hours with constant stirring. The formation of the product can be monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered.

  • The solid product is washed with cold ethanol and then dried.

  • Further purification is achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and DMF, to yield the pure Schiff base derivative.

Characterization of Synthesized Compounds

The structures of the synthesized hydrazide and Schiff base derivatives should be confirmed by spectroscopic methods.

  • Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the products. A suitable eluent system would be a mixture of ethyl acetate and hexane.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of the hydrazide should show characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹) and C=O stretching (around 1660 cm⁻¹). For the Schiff bases, the disappearance of the N-H stretching of the hydrazide and the appearance of a new band for the azomethine (-C=N-) stretching (around 1600-1640 cm⁻¹) confirms the formation of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): ¹H NMR of the Schiff bases will show a characteristic singlet for the azomethine proton (-N=CH-) in the range of δ 8-9 ppm. The aromatic protons will appear in the expected regions. ¹³C NMR will show a signal for the azomethine carbon around δ 160-170 ppm.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds. The mass spectrum should show the molecular ion peak (M⁺) corresponding to the calculated molecular weight.

Tabulated Data

CompoundAldehyde SubstituentMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
Hydrazide -C₆H₉N₃OS171.22--
Schiff Base 1 HC₁₃H₁₃N₃OS259.33--
Schiff Base 2 4-ClC₁₃H₁₂ClN₃OS293.77--
Schiff Base 3 4-OCH₃C₁₄H₁₅N₃O₂S289.35--

(Note: Yields and melting points are dependent on experimental conditions and should be determined empirically.)

Reaction Mechanism

The formation of the Schiff base from a hydrazide and an aldehyde is a well-established acid-catalyzed nucleophilic addition-elimination reaction.

Schiff_Base_Mechanism cluster_step1 Step 1: Protonation of Aldehyde cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Proton Transfer cluster_step4 Step 4: Elimination of Water A R'-CHO C [R'-CH=OH]+ A->C B H+ B->C E Intermediate C->E D R-CO-NH-NH2 D->E F Carbinolamine E->F G R-CO-NH-N=CH-R' F->G H H2O F->H

Caption: Mechanism of acid-catalyzed Schiff base formation.

Potential Applications and Further Research

The synthesized Schiff base derivatives can be screened for their potential biological activities, particularly as antimicrobial and antioxidant agents.[1][3] In vitro assays against various bacterial and fungal strains can be conducted to determine their minimum inhibitory concentrations (MICs). Antioxidant activity can be evaluated using methods like the DPPH radical scavenging assay.[2] Further structural modifications can be explored to optimize the biological activity of these compounds, paving the way for the development of new therapeutic leads.

References

  • Al-Omran, F., & El-Khair, A. A. (2016). Synthesis, Spectroscopy and X-Ray Characterization, of Novel Derivatives of Substituted 2-(Benzothiazol-2'-ylthio)acetohydrazide. International Journal of Organic Chemistry, 6(1), 29-44. [Link]

  • Kalaivani, M., et al. (2012). Synthesis, Characterization, Antimicrobial Activity and Antioxidant Studies of Metal (II) Complexes of Schiff Base Derived from 2-hydroxy-1-naphthaldehyde and Hydrazine Monohydrate. International Journal of Institutional Pharmacy and Life Sciences, 2(3), 245-258.
  • Lemilemu, F., et al. (2021). Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study. BMC Chemistry, 15(1), 71. [Link]

  • Hussein, K. A., & Shaalan, N. (2024). Synthesis, Characterization, Biological, and Antioxidant Activity of New Metal Ion Complexes with Schiff Base Derived from 2-Hydroxybenzohydrazide. Indonesian Journal of Chemistry, 24(2), 370-378.
  • Wang, Y., et al. (2022). Antimicrobial and Antioxidant Activities of N-2-Hydroxypropyltrimethyl Ammonium Chitosan Derivatives Bearing Amino Acid Schiff Bases. Molecules, 27(15), 4786. [Link]

  • Mohammed, A. S., et al. (2015). BIOLOGICAL STUDY OF Co(II), Cu(II) AND Ni(II) SCHIFF BASE COMPLEXES DERIVED FROM 2-HYDROXY-1-NAPHTHALDEHYDE AND HYDRAZINE MONOHYDRATE. International Journal of Advance Studies in Engineering and Scientific Inventions, 3(1), 84-91.
  • Kumar, R., et al. (2023). Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. ACS Omega, 8(35), 31923–31940. [Link]

  • Farmacia. (2011). SYNTHESIS OF SOME 2-(ACETOPHENON- HYDRAZIN)-THIAZOLES AND 2-(4-THIAZOLYL- METHYNHYDRAZIN)-THIAZOLES AS POTENTIAL ANTIBACTERIAL AND ANTIFUNGAL AGENTS. Farmacia, 59(5), 656-667.
  • Anam, S., & Thirunarayanan, G. (2020). Synthesis of Schiff bases of 2-amino benzo[d]thiazole from higher hetero aldehydes and ketones using Mo-Al2O3 composite-based organic-inorganic hybrid catalyst. Journal of the Indian Chemical Society, 97(1), 89-96.
  • Mumtaz, A., et al. (2016). Synthesis and Characterization of New Schiff Base Transition Metal Complexes Derived from Drug Together with Biological Potential Study.
  • Filo. (2022). Ethyl acetate reacts with hydrazine to give. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2012). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 17(12), 14307-14324. [Link]

  • Al-Masoudi, N. A. L., & Al-Sultani, K. H. (2014). Synthesis and Characterization of Complexes of Schiff Base [1, 2-Diphenyl -2- 2-{[1-(3-Amino-Phenyl)-Ethylidene]-Hydrazono Methyl}-Phenol] with Mn(II), Fe(II), Co(II), Cu(II), Zn(II), Cd(II), Ni(II), and Hg(II) Ions. Journal of Applicable Chemistry, 3(2), 521-533.
  • Padmashali, B., et al. (2022). Synthesis and characterization of Schiff base metal complexes derived from Napthofuran-2-Carbohydrazide and 4-(methylthio)benzaldehyde. Chemical Methodologies, 6(12), 1012-1020.
  • Allen. (n.d.). Ethyl acetate on treatmemt with Hydrazine gives-. Retrieved from [Link]

  • Pallavi, G. B., et al. (2016). 2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide.

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Method

Application Notes and Protocols: A Guide to the Antimicrobial Screening of 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide Derivatives

Introduction: The Rationale for Screening Thiazole-Based Acetohydrazides The escalating crisis of antimicrobial resistance necessitates a robust pipeline for the discovery of novel therapeutic agents. Thiazole, a five-me...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Screening Thiazole-Based Acetohydrazides

The escalating crisis of antimicrobial resistance necessitates a robust pipeline for the discovery of novel therapeutic agents. Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, represents a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antibacterial and antifungal properties.[1][2][3][4][5] The incorporation of an acetohydrazide moiety introduces a versatile pharmacophore known for its coordination chemistry and diverse pharmacological effects.[6][7][8][9] Derivatives of 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide are therefore a compound class of significant interest, meriting systematic evaluation for their potential to inhibit the growth of clinically relevant pathogens.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing established protocols for the preliminary in vitro antimicrobial screening of these novel thiazole derivatives. The methodologies described herein are based on globally recognized standards, primarily those set by the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity and reproducibility.[10][11][12] We will detail two fundamental and widely adopted techniques: the Broth Microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the Agar Well Diffusion method for initial qualitative assessment of antimicrobial activity.[13][14][15][16][17]

Strategic Workflow for Antimicrobial Evaluation

A logical and structured workflow is paramount for the efficient and accurate assessment of novel compounds. The process begins with the preparation of the test compounds and standardized microbial cultures, followed by primary screening to determine inhibitory activity, and concludes with quantitative analysis and data interpretation.

Antimicrobial Screening Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Primary Screening cluster_analysis Phase 3: Data Analysis Compound_Prep Test Compound Preparation & Solubilization Agar_Diffusion Agar Well Diffusion (Qualitative Assessment) Compound_Prep->Agar_Diffusion Broth_Dilution Broth Microdilution (Quantitative MIC Assay) Compound_Prep->Broth_Dilution Culture_Prep Microbial Strain Revival & Standardization Culture_Prep->Agar_Diffusion Culture_Prep->Broth_Dilution Zone_Measurement Measure Zone of Inhibition Agar_Diffusion->Zone_Measurement MIC_Determination Determine MIC Value Broth_Dilution->MIC_Determination Data_Summary Summarize & Compare Data Zone_Measurement->Data_Summary MIC_Determination->Data_Summary Broth Microdilution cluster_plate 96-Well Plate Well1 Well 1 [Compound] + Broth Well2 Well 2 1:2 Dilution Well1->Well2 Serial Dilution Well3 Well 3 1:4 Dilution Well2->Well3 Well10 Well 10 1:512 Dilution Well3->Well10 ... Incubate Incubate 16-20h @ 37°C Well10->Incubate Growth_Ctrl Growth Control (No Compound) Growth_Ctrl->Incubate Sterility_Ctrl Sterility Control (No Inoculum) Sterility_Ctrl->Incubate Inoculum Standardized Inoculum (5x10^5 CFU/mL) Inoculum->Well1 Add Inoculum Inoculum->Well2 Inoculum->Well3 Inoculum->Well10 Inoculum->Growth_Ctrl Read_MIC Read MIC (Lowest concentration with no growth) Incubate->Read_MIC

Caption: Workflow for the broth microdilution MIC assay.

PART 2: Qualitative Antimicrobial Susceptibility Testing

Protocol 2: Agar Well Diffusion Assay

The agar well diffusion method is a simpler, preliminary test to quickly assess if a compound has any antimicrobial activity. [16][17][18][19]It relies on the diffusion of the compound from a well through a solid agar medium seeded with a microorganism. The presence of a "zone of inhibition" indicates activity.

A. Materials and Reagents

  • Media: Mueller-Hinton Agar (MHA).

  • Microbial Strains: Same as for broth microdilution.

  • Test Compounds & Controls: Same as for broth microdilution.

  • Equipment:

    • Sterile Petri dishes (90 or 100 mm).

    • Sterile cotton swabs.

    • Sterile cork borer (6-8 mm diameter).

    • Micropipette.

B. Step-by-Step Methodology

  • Preparation of Agar Plates:

    • Prepare MHA according to the manufacturer's instructions and pour into sterile Petri dishes to a uniform depth. Allow the agar to solidify completely.

  • Inoculation of Plates:

    • Prepare a standardized microbial inoculum equivalent to a 0.5 McFarland standard as described in the MIC protocol.

    • Dip a sterile cotton swab into the standardized suspension, remove excess liquid by pressing it against the inside of the tube.

    • Create a uniform microbial lawn by swabbing the entire surface of the MHA plate in three different directions. [15]

  • Creation of Wells:

    • Allow the plate to dry for a few minutes.

    • Use a sterile cork borer to aseptically punch uniform wells into the agar. [17][18]

  • Application of Compounds:

    • Carefully pipette a fixed volume (e.g., 50-100 µL) of the test compound solution (at a known concentration, e.g., 100 µg/mL) into a designated well.

    • Add the same volume of the positive control antibiotic and the solvent (DMSO) as a negative control into separate wells on the same plate.

  • Incubation and Measurement:

    • Allow the plates to sit at room temperature for about 30 minutes to permit some diffusion of the compound into the agar. [18] * Invert the plates and incubate at 35-37°C for 18-24 hours.

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where growth is inhibited) in millimeters (mm). The solvent control should show no zone of inhibition.

Data Presentation and Interpretation

Organizing the screening results in a clear, tabular format is crucial for analysis and comparison.

Table 1: Example Data Summary for Antimicrobial Screening of Thiazole Derivatives

Compound IDTest MicroorganismGram StainMIC (µg/mL)Zone of Inhibition (mm) @ 100 µg/mL
Derivative A S. aureusPositive1618
E. coliNegative6411
C. albicansN/A>640
Derivative B S. aureusPositive822
E. coliNegative3215
C. albicansN/A3212
Ciprofloxacin S. aureusPositive125
(Control)E. coliNegative0.530
Fluconazole C. albicansN/A424
(Control)

Interpretation:

  • A lower MIC value indicates greater potency; less compound is required to inhibit growth. [10][20]* A larger zone of inhibition generally suggests higher antimicrobial activity.

  • It is crucial not to directly compare the MIC value of one drug to another without considering established breakpoints, as different drugs have different potencies and mechanisms. [10][21]For novel derivatives, the goal is to rank their relative activity against different microbes.

References

  • IDEXX. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST).
  • Study.com. (n.d.). Minimum Inhibitory Concentration | Overview & Determining Methods.
  • Carson, N. (2021). What Every Pharmacist Should Know about Antimicrobial Susceptibility Testing. Costello Medical.
  • Grokipedia. (n.d.). Minimum inhibitory concentration.
  • Clinician's Brief. (n.d.). Interpretation of Culture & Susceptibility Reports.
  • Biology LibreTexts. (2024). 13.5A: Minimal Inhibitory Concentration (MIC).
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  • Wroblewska, J., et al. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC - NIH.
  • NCBI Bookshelf. (n.d.). Antimicrobial Susceptibility Testing.
  • Dick White Referrals. (n.d.). Interpretation of MICs in Antibiotic Susceptibility Testing.
  • MI - Microbiology. (n.d.). Broth Microdilution.
  • BenchChem. (n.d.). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds.
  • Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243-5246.
  • CLSI. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate.
  • CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
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  • Biointerface Research in Applied Chemistry. (2021). Antibacterial Activity of Thiazole and its Derivatives: A Review.
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  • MDPI. (n.d.). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies.
  • Journal of Materials Science Research and Reviews. (2025). Synthesis, Characterization, and Antimicrobial Activities of (E)-2-(2-aminothiazol-4-yl)-N'-(2-nitrobenzylidene)acetohydrazide Ligand and Its Co(II) Complex.
  • ResearchGate. (n.d.). Synthesis and antimicrobial activity of 4-substituted thiazol-2-yl hydrazine derivatives of 1-(2,6-difluorobenzyl).
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  • BenchChem. (n.d.). A Technical Guide to the Biological Activities of Novel Hydrazide-Hydrazone Derivatives.
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  • Sharshira, E. M., & Hamada, N. M. M. (2012). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. American Journal of Organic Chemistry, 2(3), 69-73.
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  • ResearchGate. (2025). Synthesis, characterization and antimicrobial activity of 2-(2'-substituted - benzylidene - hydrazino -acetyl) - mercapto -5-methyl - 1, 3, 4-thiadiazoles and 2 -[2'- {4 - substituted -aryl - 3 - chloro - 2 - oxo -azetidine} -acetyl-aminomercapto] - 5-.
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Application

Method for determining Minimum Inhibitory Concentration (MIC) of 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide analogs

Topic: Method for Determining Minimum Inhibitory Concentration (MIC) of 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide Analogs Audience: Researchers, scientists, and drug development professionals. Abstract This document pr...

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Method for Determining Minimum Inhibitory Concentration (MIC) of 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide Analogs

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of novel 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide analogs against clinically relevant bacteria. The primary focus is on the broth microdilution method, a robust and scalable technique aligned with the standards set by the Clinical and Laboratory Standards Institute (CLSI).[1][2][3] This guide is designed to ensure scientific integrity, reproducibility, and accuracy by explaining the causality behind experimental choices, incorporating self-validating systems through rigorous quality control, and grounding the protocol in authoritative standards.

Introduction: The Rationale for MIC Determination

The emergence of multidrug-resistant bacteria necessitates the discovery of new antimicrobial agents. Thiazole derivatives, including 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide analogs, represent a promising class of compounds with potential antibacterial activity.[4][5] The Minimum Inhibitory Concentration (MIC) is the single most important quantitative measure of an antimicrobial agent's in vitro activity. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[6][7]

Determining the MIC is a critical first step in the preclinical assessment of new chemical entities. It allows for:

  • Screening and Lead Optimization: Comparing the potency of different analogs to identify the most promising candidates.

  • Spectrum of Activity: Defining which bacterial species are susceptible to the compound.

  • Informing Pharmacodynamic Models: Providing essential data for predicting in vivo efficacy.

  • Detecting Resistance: Monitoring for the development of bacterial resistance.

This protocol is centered on the broth microdilution method due to its efficiency, reproducibility, and standardization.[8][9][10]

Principle of the Broth Microdilution Method

The broth microdilution method involves challenging a standardized bacterial inoculum with serially diluted concentrations of the antimicrobial agent in a liquid growth medium. This is typically performed in a 96-well microtiter plate format.[6][10] Following incubation, the plates are visually inspected for bacterial growth, which appears as turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.[6][7]

Causality Behind Method Selection:
  • Quantitative Results: Unlike disk diffusion, this method provides a precise numerical MIC value (e.g., in µg/mL), which is crucial for drug development.[6]

  • High-Throughput: The 96-well format allows for testing multiple compounds, concentrations, and bacterial strains simultaneously, making it highly efficient.

  • Standardization: The method is rigorously standardized by bodies like the CLSI, ensuring that results are comparable across different laboratories.[1]

Essential Materials and Equipment

Reagents & Consumables:

  • Test Compounds: 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide analogs

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB), sterile

  • Tryptic Soy Agar (TSA) or other non-selective agar plates

  • Sterile 0.85% Saline

  • Sterile, 96-well, U-bottom or flat-bottom microtiter plates

  • Sterile pipette tips and reagent reservoirs

  • Quality Control (QC) reference antibiotic (e.g., Ciprofloxacin, Gentamicin)

  • QC bacterial strains (e.g., Escherichia coli ATCC® 25922™, Staphylococcus aureus ATCC® 29213™, Pseudomonas aeruginosa ATCC® 27853™)[11][12]

Equipment:

  • Biological Safety Cabinet (BSC), Class II

  • Microbiological Incubator (35 ± 2°C)

  • Spectrophotometer or Turbidimeter (e.g., Densitometer)

  • Vortex mixer

  • Calibrated single and multichannel micropipettes

  • Refrigerator (2-8°C) and Freezer (-20°C or -80°C)

The Pillar of Trustworthiness: Quality Control

A protocol is only as reliable as its controls. Quality control is a non-negotiable step to ensure the validity, accuracy, and reproducibility of MIC results.[11]

  • QC Reference Strains: Use well-characterized reference strains, such as those from the American Type Culture Collection (ATCC), with known MIC ranges for standard antibiotics.[12][13] These strains help verify the entire test system, including the medium, incubation conditions, and operator technique.[11][14]

  • Positive Control (Growth Control): A well containing only broth and the bacterial inoculum. This well must show distinct turbidity to confirm that the bacteria are viable and the medium supports growth.

  • Negative Control (Sterility Control): A well containing only the sterile broth. This well must remain clear, confirming the sterility of the medium and aseptic technique.

  • Reference Antibiotic: A standard antibiotic with a known MIC range for the QC strains should be run in parallel with the test compounds. If the MIC of the reference antibiotic falls outside its acceptable range, the results for the test compounds are considered invalid.

Detailed Experimental Protocol: Broth Microdilution

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI document M07).[1]

Step 1: Preparation of Test Compound Stock Solutions
  • The Challenge of Solubility: Thiazole-based compounds can exhibit poor aqueous solubility.[4] Therefore, DMSO is the recommended solvent.

  • Procedure:

    • Accurately weigh the 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide analog and dissolve it in 100% sterile DMSO to create a high-concentration stock solution (e.g., 10 mg/mL or 1280 µg/mL).

    • Ensure complete dissolution using a vortex mixer. Gentle warming may be applied if necessary.

    • Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Causality: The initial stock concentration must be high enough to ensure that the final concentration of DMSO in the assay wells is non-inhibitory to bacterial growth (typically ≤1% v/v).

Step 2: Preparation of Standardized Bacterial Inoculum
  • The Goal: To achieve a final, standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each test well.

  • Procedure:

    • From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies of the same morphological type.

    • Transfer the colonies to a tube containing sterile saline.

    • Vortex thoroughly to create a smooth suspension.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This is equivalent to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer (625 nm, Absorbance 0.08-0.13) or a densitometer can be used for accuracy.

    • Within 15 minutes of standardization, dilute this suspension in CAMHB. A typical dilution is 1:100 (e.g., 0.1 mL of suspension into 9.9 mL of CAMHB) to achieve ~1 x 10⁶ CFU/mL. This will be the final working inoculum. The final concentration in the wells will be 5 x 10⁵ CFU/mL after a 1:1 addition with the drug solution.

Step 3: Assay Plate Preparation (Serial Dilution)
  • Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate for each compound being tested. Well 1 will receive the highest drug concentration, and well 12 will serve as the growth control.

  • Prepare an intermediate dilution of your stock compound. For example, if your highest desired final concentration is 128 µg/mL, dilute your stock to 256 µg/mL in CAMHB.

  • Add 200 µL of this 256 µg/mL compound solution to well 1.

  • Using a multichannel pipette, transfer 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

  • Continue this 2-fold serial dilution process from well 2 to well 11.

  • After mixing in well 11, discard the final 100 µL. Do not transfer any compound to well 12.

  • At this point, each well (1-11) contains 100 µL of the compound at twice the final desired concentration. Well 12 contains 100 µL of broth only.

Step 4: Inoculation and Incubation
  • Add 100 µL of the standardized working inoculum (~1 x 10⁶ CFU/mL) to wells 1 through 12.

  • The final volume in each well is now 200 µL. The bacterial concentration is ~5 x 10⁵ CFU/mL, and the compound concentrations have been diluted by half to their final test concentrations.

  • Seal the plates with an adhesive lid or place them in a container with a lid to prevent evaporation.

  • Incubate the plates at 35 ± 2°C in ambient air for 16-20 hours.[8][9]

Step 5: Reading and Interpreting the MIC
  • Place the microtiter plate on a dark, non-reflective surface or a reading box.

  • Visually inspect the wells. Look for a "button" of bacterial growth at the bottom of the U-bottom wells or turbidity in flat-bottom wells.

  • Validate the Assay:

    • The sterility control (broth only) must be clear.

    • The growth control (well 12) must show clear, unambiguous growth.

    • The MIC for the QC strain against the reference antibiotic must be within the acceptable range.

  • Determine the MIC: The MIC is the lowest concentration of the test compound that completely inhibits visible bacterial growth.[15][16][17]

Data Presentation and Visualization
Table 1: Example 96-Well Plate Layout for MIC Determination
Well123456789101112
Row A (Analog 1) 12864321684210.50.250.125Growth Ctrl
Row B (Analog 2) 12864321684210.50.250.125Growth Ctrl
Row C (QC Strain) R-1R-2R-3R-4R-5R-6R-7R-8R-9R-10R-11Growth Ctrl
Row D (Sterility) Broth Only-----------
Concentrations in µg/mL. Row C shows a reference antibiotic (R) tested against a QC strain.
Diagram 1: Broth Microdilution Workflow

MIC_Workflow cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Analysis Phase stock 1. Prepare Compound Stock in DMSO serial_dil 4. Perform 2-Fold Serial Dilution stock->serial_dil inoculum 2. Prepare Bacterial Inoculum (0.5 McFarland Standard) inoculate 5. Inoculate Plate (Final CFU: 5x10^5/mL) inoculum->inoculate plate_prep 3. Prepare Plate (Add Broth) plate_prep->serial_dil serial_dil->inoculate incubate 6. Incubate (35°C, 16-20h) inoculate->incubate read_mic 7. Read & Interpret MIC incubate->read_mic

Caption: Workflow for the broth microdilution MIC assay.

References
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175. [Link]

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  • Microbe Online. (2021). Quality Control Strains (standard strains) and their Uses. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Semantic Scholar. [Link]

  • Public Health England. (n.d.). Quality Control of Antimicrobial Susceptibility Testing. [Link]

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  • Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 45(7), 2180–2185. [Link]

  • Regulations.gov. (n.d.). M07-A8. [Link]

  • ResearchGate. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • Maccari, R., et al. (2020). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. ACS infectious diseases, 6(10), 2605–2628. [Link]

  • Biointerface Research in Applied Chemistry. (2021). Antibacterial Activity of Thiazole and its Derivatives: A Review. [Link]

  • Vascular and Endovascular Review. (2023). Synthesis of New Acetazolamide Analogues Bearing Thiazole Moiety with Promising Carbonic Anhydrase Inhibitory Activity. [Link]

  • Semantic Scholar. (n.d.). Thiazole derivatives as promising antimicrobial and antioxidant agents: insights from synthesis, bioactivity, and computational studies. [Link]

  • MDPI. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. [Link]

  • ResearchGate. (2015). (PDF) Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. [Link]

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  • Molecules. (2021). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. [Link]

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Method

Application Notes &amp; Protocols: 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide as a Versatile Synthon for Advanced Heterocyclic Synthesis

Abstract This technical guide provides an in-depth exploration of 2-(2-methyl-1,3-thiazol-4-yl)acetohydrazide, a highly valuable and versatile building block in modern organic and medicinal chemistry. The inherent struct...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 2-(2-methyl-1,3-thiazol-4-yl)acetohydrazide, a highly valuable and versatile building block in modern organic and medicinal chemistry. The inherent structural features of this compound—a reactive hydrazide moiety tethered to a pharmaceutically relevant methyl-thiazole core—render it an exceptional starting material for the synthesis of a diverse array of nitrogen- and sulfur-containing heterocycles. This document details the causality behind its reactivity and provides robust, field-proven protocols for its application in constructing key heterocyclic systems, including pyrazoles, 1,2,4-triazoles, and 1,3,4-oxadiazoles. These protocols are designed for researchers, scientists, and professionals in drug development, offering step-by-step guidance and explaining the rationale behind experimental choices to ensure reproducibility and success.

Introduction: The Strategic Value of the Thiazole-Hydrazide Scaffold

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its ability to engage in hydrogen bonding, its metabolic stability, and its role as a bioisostere for other aromatic systems contribute to its prevalence. When functionalized with an acetohydrazide side chain, as in 2-(2-methyl-1,3-thiazol-4-yl)acetohydrazide, the resulting molecule becomes a powerful and adaptable tool for synthetic chemists.

The hydrazide functional group (-CONHNH₂) is a bidentate nucleophile, possessing two nitrogen atoms with distinct reactivity profiles.[1] This duality allows it to participate in a wide range of cyclocondensation reactions, serving as a linchpin for the formation of five- and six-membered heterocyclic rings.[2][3] This guide elucidates the practical application of this synthon, transforming a simple starting material into complex molecular architectures with high potential for biological activity.[2][4]

Physicochemical Properties of the Building Block

A clear understanding of the starting material's properties is fundamental to its effective use.

PropertyValueSource
IUPAC Name 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazideChemScene[5]
CAS Number 496057-29-5ChemicalBook[6]
Molecular Formula C₆H₉N₃OSChemScene[5]
Molecular Weight 171.22 g/mol ChemScene[5]
Appearance Pale brown solidChemicalBook[6]
Melting Point 108-110 °CChemicalBook[6]

Foundational Protocol: Synthesis of the Starting Hydrazide

The utility of any building block is contingent on its accessibility. 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide is readily prepared from its corresponding ethyl ester via hydrazinolysis. This reaction is typically high-yielding and straightforward.

Workflow for Hydrazide Synthesis

Start Ethyl 2-(2-methyl-1,3-thiazol-4-yl)acetate Reagent Hydrazine Hydrate (80-99%) Solvent: Ethanol Start->Reagent Add Process Reflux (4-24 hours) Reagent->Process Monitoring TLC Monitoring Process->Monitoring Periodically Monitoring->Process Incomplete Workup Cool to RT Concentrate under vacuum Monitoring->Workup Complete Isolation Precipitate with cold water or recrystallize Workup->Isolation Product 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide Isolation->Product

Caption: General workflow for the synthesis of the target acetohydrazide.

Protocol 2.1: Preparation of 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide

This protocol is adapted from standard procedures for converting esters to hydrazides.[7][8]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve ethyl 2-(2-methyl-1,3-thiazol-4-yl)acetate (1.0 eq) in absolute ethanol (10-15 mL per gram of ester).

  • Reagent Addition: To the stirring solution, add hydrazine hydrate (3.0-5.0 eq, 80-99%) dropwise at room temperature. The excess hydrazine drives the reaction to completion.

  • Reaction Execution: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting ester spot disappears.

  • Work-up and Isolation: After completion, allow the reaction mixture to cool to room temperature. Reduce the solvent volume under vacuum using a rotary evaporator.

  • Purification: Pour the concentrated residue into ice-cold water to precipitate the solid product. Alternatively, the crude product can be obtained by complete evaporation and purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture. Filter the solid, wash with cold water, and dry under vacuum to yield the pure acetohydrazide.

Application I: Synthesis of 3,5-Disubstituted Pyrazoles

The Knorr pyrazole synthesis and related cyclocondensation reactions are cornerstone methods in heterocyclic chemistry.[1][9] The reaction of an acetohydrazide with a 1,3-dicarbonyl compound provides a direct and efficient route to N-acyl-substituted pyrazoles. These structures are prevalent in pharmaceuticals, exhibiting a wide range of biological activities.[1][10]

Mechanism Insight

The reaction proceeds via initial condensation between the more nucleophilic terminal -NH₂ group of the hydrazide and one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. Subsequent intramolecular cyclization, driven by the attack of the secondary hydrazide nitrogen onto the second carbonyl group, followed by dehydration, yields the stable aromatic pyrazole ring. Glacial acetic acid often serves as both the solvent and an acid catalyst, facilitating the dehydration step.[9]

Workflow for Pyrazole Synthesis

Hydrazide 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide Dicarbonyl 1,3-Dicarbonyl Compound (e.g., Acetylacetone) Hydrazide->Dicarbonyl 1.0 eq Solvent Solvent/Catalyst (Glacial Acetic Acid or Ethanol) Dicarbonyl->Solvent 1.1 eq Reaction Reflux (4-8 hours) Solvent->Reaction Workup Cool to RT Pour into ice-water Reaction->Workup Purification Filter solid Wash with water Recrystallize (Ethanol) Workup->Purification Product N-Acyl-3,5-dimethylpyrazole Derivative Purification->Product

Caption: Workflow for the synthesis of pyrazole derivatives.

Protocol 3.1: Synthesis of 1-(2-(2-Methyl-1,3-thiazol-4-yl)acetyl)-3,5-dimethyl-1H-pyrazole

This protocol details the reaction with acetylacetone as a representative 1,3-dicarbonyl compound.[2][9]

  • Reaction Setup: Dissolve 2-(2-methyl-1,3-thiazol-4-yl)acetohydrazide (1.0 eq) in glacial acetic acid (20 mL) in a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Reagent Addition: Add acetylacetone (1.1 eq) to the solution dropwise at room temperature with continuous stirring.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 4-6 hours. Monitor the reaction's progress via TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).

  • Work-up: Upon completion, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing 100 mL of ice-cold water while stirring. A solid precipitate should form.

  • Isolation and Purification: Collect the precipitate by vacuum filtration. Wash the solid thoroughly with water to remove residual acetic acid, followed by a small amount of cold ethanol. The crude product can be further purified by recrystallization from ethanol to afford the pure pyrazole derivative.

Application II: Synthesis of 1,2,4-Triazole-3-thiones

1,2,4-Triazoles are another class of heterocycles with immense significance in medicinal chemistry, known for their antifungal, antimicrobial, and anticancer properties.[11][12] A robust method for their synthesis involves the reaction of a hydrazide with an isothiocyanate to form a thiosemicarbazide intermediate, which is then cyclized under basic conditions.[12][13]

Mechanism Insight

The terminal -NH₂ of the hydrazide attacks the electrophilic carbon of the isothiocyanate to yield an N,N'-disubstituted thiosemicarbazide. In the presence of a strong base (e.g., NaOH), deprotonation of the amide and thioamide protons facilitates an intramolecular cyclization, where a nitrogen atom attacks the thiocarbonyl carbon. Subsequent elimination of a water molecule results in the formation of the aromatic 1,2,4-triazole-3-thiol ring, which exists in tautomeric equilibrium with the thione form.

Workflow for 1,2,4-Triazole-3-thione Synthesis

cluster_0 Step 1: Thiosemicarbazide Formation cluster_1 Step 2: Cyclization Hydrazide Starting Hydrazide Isothiocyanate Aryl Isothiocyanate (e.g., Phenyl isothiocyanate) Hydrazide->Isothiocyanate Step1_Reaction Reflux in Ethanol (2-4 hours) Isothiocyanate->Step1_Reaction Intermediate Thiosemicarbazide Intermediate Step1_Reaction->Intermediate Base Aqueous NaOH (2N) Intermediate->Base Step2_Reaction Reflux (3-5 hours) Base->Step2_Reaction Acidification Cool to RT Acidify with HCl Step2_Reaction->Acidification Product 4-Aryl-5-(substituted)-4H-1,2,4-triazole-3-thione Acidification->Product

Caption: Two-step workflow for 1,2,4-triazole-3-thione synthesis.

Protocol 4.1: Synthesis of 4-Phenyl-5-((2-methyl-1,3-thiazol-4-yl)methyl)-4H-1,2,4-triazole-3-thione
  • Thiosemicarbazide Formation:

    • In a round-bottom flask, dissolve 2-(2-methyl-1,3-thiazol-4-yl)acetohydrazide (1.0 eq) in absolute ethanol.

    • Add phenyl isothiocyanate (1.0 eq) and reflux the mixture for 3-4 hours.

    • After cooling, the precipitated thiosemicarbazide intermediate is collected by filtration, washed with cold ethanol, and dried.

  • Cyclization:

    • Suspend the dried thiosemicarbazide intermediate (1.0 eq) in an aqueous solution of sodium hydroxide (2N, approx. 10 mL per gram).

    • Reflux the mixture for 4-5 hours, during which the solid should dissolve as the sodium salt of the triazole forms.

    • Cool the reaction mixture in an ice bath and carefully acidify to pH 3-4 with concentrated HCl.

    • The 1,2,4-triazole-3-thione product will precipitate out of the solution. Collect the solid by filtration, wash thoroughly with water, and recrystallize from an appropriate solvent (e.g., ethanol) to obtain the pure product.

Application III: Synthesis of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazoles are another key heterocyclic motif with a broad range of applications in medicinal and materials chemistry.[3][14] A common and effective synthetic route involves the cyclodehydration of N,N'-diacylhydrazines or the reaction of an acid hydrazide with a source of carbon, such as carbon disulfide.[3]

Mechanism Insight

Reacting the starting hydrazide with carbon disulfide in a basic alcoholic solution (e.g., KOH in ethanol) generates a potassium dithiocarbazate salt. This salt, upon heating, can undergo intramolecular cyclization with the elimination of hydrogen sulfide to form a 1,3,4-oxadiazole-2-thione derivative. This method provides a reliable pathway to functionalized oxadiazoles.

Protocol 5.1: Synthesis of 5-((2-Methyl-1,3-thiazol-4-yl)methyl)-1,3,4-oxadiazole-2(3H)-thione
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve potassium hydroxide (1.2 eq) in absolute ethanol (30 mL).

  • Reagent Addition: Add 2-(2-methyl-1,3-thiazol-4-yl)acetohydrazide (1.0 eq) to the solution and stir for 15 minutes. Then, add carbon disulfide (1.5 eq) dropwise.

  • Reaction Execution: Reflux the reaction mixture for 8-12 hours. Monitor the progress by TLC.

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Dissolve the residue in water.

  • Isolation and Purification: Acidify the aqueous solution with dilute hydrochloric acid to precipitate the crude product. Collect the solid by filtration, wash with water, and recrystallize from ethanol to yield the pure 1,3,4-oxadiazole-2-thione.

Summary and Outlook

2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide stands out as a robust and versatile building block for constructing diverse and medicinally relevant heterocyclic systems. The protocols detailed herein for the synthesis of pyrazoles, 1,2,4-triazoles, and 1,3,4-oxadiazoles are efficient, scalable, and founded on well-established chemical principles. The causality-driven explanations aim to empower researchers to not only replicate these methods but also to adapt and innovate upon them. The strategic use of this synthon can significantly accelerate the discovery and development of novel chemical entities for pharmaceutical and agrochemical applications.

References

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  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Pyrazole Derivatives from Ethyl 2-(phenylazo)acetoacetate.
  • Fouad, R. et al. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC, NIH. Available at: [Link]

  • Cravotto, G. et al. (2007). New “Green” Approaches to the Synthesis of Pyrazole Derivatives. PMC, PubMed Central. Available at: [Link]

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  • ResearchGate. (n.d.). Scheme 2. Reactions of 2-(benzo[d]thiazol-2'-ylthio) acetohydrazide.... Available at: [Link]

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Application

Application Notes &amp; Protocols: Strategic Cyclization of 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide for Heterocyclic Scaffolding

Audience: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive technical guide for the synthetic transformation of 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide, a ve...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive technical guide for the synthetic transformation of 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide, a versatile building block in medicinal chemistry. The inherent reactivity of the acetohydrazide moiety serves as a strategic linchpin for constructing a diverse array of five-membered heterocyclic rings. We present detailed, field-proven protocols for the synthesis of 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles. Each protocol is accompanied by a discussion of the underlying reaction mechanism, causality for experimental choices, and characterization data. The aim is to equip researchers with a robust and validated toolkit for leveraging this thiazole derivative in drug discovery and materials science applications.

Introduction: The Strategic Value of the Thiazolyl Acetohydrazide Scaffold

The 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide scaffold is a compound of significant interest in modern synthetic and medicinal chemistry. The thiazole ring is a privileged heterocycle, present in numerous FDA-approved drugs, valued for its metabolic stability and ability to engage in hydrogen bonding. The acetohydrazide functional group (-CO-NH-NH₂) appended to this core is the key to its synthetic versatility. It is a potent binucleophile, poised for cyclization reactions with a variety of carbon and heteroatom electrophiles. This unique combination allows for the strategic and efficient construction of more complex heterocyclic systems, which are central to the discovery of novel therapeutic agents. This guide details the practical application of this reactivity.

Core Reactivity and Synthetic Possibilities

The synthetic utility of 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide hinges on the nucleophilic character of the terminal -NH₂ group and the adjacent -NH- group of the hydrazide moiety. By selecting appropriate one-carbon or one-nitrogen electrophiles, a range of important five-membered heterocycles can be accessed.

G cluster_products Target Heterocycles start 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide Oxadiazole 1,3,4-Oxadiazoles start->Oxadiazole CS₂ / I₂ / HgO or Orthoesters Thiadiazole 1,3,4-Thiadiazoles start->Thiadiazole CS₂ / Base (Carbon Disulfide) Triazole 1,2,4-Triazoles start->Triazole R-NCS (Isothiocyanates) Hydrazone Schiff Bases (Intermediates) start->Hydrazone Ar-CHO (Aldehydes) Hydrazone->Oxadiazole Oxidative Cyclization caption Fig. 1: Synthetic pathways from the core hydrazide.

Caption: Fig. 1: Synthetic pathways from the core hydrazide.

Protocol I: Synthesis of 5-((2-Methyl-1,3-thiazol-4-yl)methyl)-1,3,4-oxadiazole-2-thiols

The reaction of acetohydrazides with carbon disulfide in a basic medium is a cornerstone transformation for the synthesis of 1,3,4-oxadiazole-2-thiols.[1] These compounds are valuable intermediates themselves, with the thiol group providing a handle for further functionalization.

Underlying Mechanism

The reaction proceeds via a nucleophilic attack of the terminal amino group of the hydrazide onto the electrophilic carbon of carbon disulfide. The resulting dithiocarbamate intermediate, in the presence of a base like potassium hydroxide, undergoes intramolecular cyclization with the elimination of water to yield the potassium salt of the oxadiazole-2-thiol. Subsequent acidification protonates the thiolate to give the final product.[2][3]

Experimental Protocol

Materials:

  • 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide

  • Carbon Disulfide (CS₂)

  • Potassium Hydroxide (KOH)

  • Absolute Ethanol

  • Distilled Water

  • Concentrated Hydrochloric Acid (HCl)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and filtration apparatus.

Procedure:

  • Reactant Setup: In a 250 mL round-bottom flask, dissolve 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide (0.01 mol) and potassium hydroxide (0.015 mol) in 50 mL of absolute ethanol.

  • Addition of CS₂: Cool the solution in an ice bath. To the stirred solution, add carbon disulfide (0.012 mol) dropwise over 15-20 minutes.

  • Reaction: Allow the mixture to warm to room temperature and then reflux for 8-10 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, concentrate the reaction mixture under reduced pressure. Dissolve the resulting solid in a minimum amount of cold water.

  • Precipitation: Acidify the aqueous solution by adding concentrated HCl dropwise with constant stirring until the pH is approximately 2-3.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold distilled water to remove inorganic salts, and dry in a vacuum oven at 60 °C.

  • Purification: The crude product can be recrystallized from an ethanol/water mixture to afford the pure 5-((2-Methyl-1,3-thiazol-4-yl)methyl)-1,3,4-oxadiazole-2-thiol.

Data Summary
Reagent 1Reagent 2SolventBaseTime (h)Typical Yield
AcetohydrazideCS₂EthanolKOH8-1075-85%

Protocol II: Synthesis of N'-Arylmethylene-2-(2-methyl-1,3-thiazol-4-yl)acetohydrazides (Schiff Bases) and Subsequent Oxidative Cyclization to 1,3,4-Oxadiazoles

A highly versatile two-step method involves the initial formation of a Schiff base (hydrazone) by condensing the hydrazide with an aromatic aldehyde.[4][5][6][7] These stable intermediates can then be oxidatively cyclized to form 2,5-disubstituted 1,3,4-oxadiazoles.[8][9] This approach allows for the introduction of diverse aryl substituents onto the oxadiazole ring.

Underlying Mechanism

Step 1 (Schiff Base Formation): The reaction is a classic acid-catalyzed condensation.[4][5] The nucleophilic terminal -NH₂ group of the hydrazide attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields the stable C=N double bond of the hydrazone.[7]

Step 2 (Oxidative Cyclization): The hydrazone intermediate undergoes cyclization in the presence of an oxidizing agent. The mechanism involves the abstraction of two hydrogen atoms, leading to the formation of the stable, aromatic 1,3,4-oxadiazole ring.

Experimental Protocol

Part A: Synthesis of Schiff Base Intermediate

  • Reactant Setup: Dissolve 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide (0.01 mol) in 30 mL of absolute ethanol in a round-bottom flask.

  • Aldehyde Addition: Add an equimolar amount (0.01 mol) of the desired substituted aromatic aldehyde to the solution.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction.[4][5]

  • Reaction: Reflux the mixture for 2-4 hours, monitoring by TLC.[5]

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates. If not, cool further in an ice bath. Collect the solid by filtration, wash with cold ethanol, and dry.[4]

Part B: Oxidative Cyclization to 2,5-Disubstituted 1,3,4-Oxadiazole

  • Reactant Setup: To a stirred solution of the Schiff base from Part A (0.005 mol) in 20 mL of glacial acetic acid, add lead(IV) oxide (PbO₂) (0.005 mol) portion-wise.

  • Reaction: Heat the mixture at reflux for 4-6 hours.

  • Work-up: Cool the reaction mixture and pour it into a beaker containing 100 mL of ice-cold water.

  • Isolation: Collect the resulting precipitate by vacuum filtration, wash with water, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent like ethanol or ethyl acetate.

G start Dissolve Hydrazide & Aldehyde in EtOH cat Add Glacial Acetic Acid Catalyst start->cat reflux1 Reflux for 2-4h cat->reflux1 isolate1 Cool, Filter & Dry Schiff Base reflux1->isolate1 dissolve2 Dissolve Schiff Base in Acetic Acid isolate1->dissolve2 oxidize Add Oxidizing Agent (e.g., PbO₂) dissolve2->oxidize reflux2 Reflux for 4-6h oxidize->reflux2 isolate2 Precipitate in Water, Filter & Recrystallize reflux2->isolate2 caption Fig. 2: Workflow for two-step oxadiazole synthesis.

Caption: Fig. 2: Workflow for two-step oxadiazole synthesis.

Data Summary
IntermediateOxidizing AgentSolventTime (h)Typical Yield
N'-BenzylideneacetohydrazidePbO₂Acetic Acid4-660-75%
N'-(4-Chlorobenzylidene)acetohydrazidePbO₂Acetic Acid4-665-80%

Protocol III: Synthesis of 4-Aryl-5-((2-methyl-1,3-thiazol-4-yl)methyl)-4H-1,2,4-triazole-3-thiols

The reaction of hydrazides with isothiocyanates provides a direct and efficient route to 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.[10] This method is robust and allows for the introduction of a wide variety of substituents at the N4 position of the triazole ring, depending on the isothiocyanate used.

Underlying Mechanism

The synthesis is a two-step, one-pot process. First, the nucleophilic terminal -NH₂ of the hydrazide attacks the electrophilic carbon of the isothiocyanate to form a thiosemicarbazide intermediate.[11] In the presence of a base, this intermediate undergoes intramolecular cyclodehydration. The base facilitates the removal of a proton, promoting ring closure via attack of the sulfur atom on the hydrazide's carbonyl carbon, followed by elimination of a water molecule to form the aromatic triazole ring.[10][12]

Experimental Protocol

Materials:

  • 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide

  • Aryl isothiocyanate (e.g., Phenyl isothiocyanate)

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Dilute Hydrochloric Acid (HCl)

Procedure:

  • Thiosemicarbazide Formation: In a round-bottom flask, reflux a mixture of 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide (0.01 mol) and the desired aryl isothiocyanate (0.01 mol) in 40 mL of absolute ethanol for 1 hour. A precipitate of the thiosemicarbazide intermediate may form.[10]

  • Cyclization: To the reaction mixture, add an aqueous solution of sodium hydroxide (8%, 25 mL) and continue to reflux for an additional 4-6 hours.

  • Work-up: After cooling, pour the reaction mixture into a beaker of ice-cold water.

  • Precipitation: Acidify the solution with dilute HCl to a pH of 5-6.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

  • Purification: Recrystallize the product from ethanol to yield the pure 4-aryl-5-((2-methyl-1,3-thiazol-4-yl)methyl)-4H-1,2,4-triazole-3-thiol.

Data Summary
Reagent 1Reagent 2BaseTime (h)Typical Yield
AcetohydrazidePhenyl isothiocyanateNaOH5-770-80%
Acetohydrazide4-Chlorophenyl isothiocyanateNaOH5-775-85%

Characterization

All synthesized compounds should be characterized using standard analytical techniques to confirm their structure and purity.

  • FT-IR Spectroscopy: To confirm the presence of key functional groups and the disappearance of starting material signals (e.g., loss of C=O stretch from hydrazide, appearance of C=N and C-S stretches).

  • ¹H-NMR and ¹³C-NMR Spectroscopy: To confirm the chemical structure, proton and carbon environments, and successful incorporation of substituents.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula of the final products.

  • Melting Point: To assess the purity of the synthesized compounds.

Conclusion

2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide stands as a powerful and versatile precursor for the synthesis of medicinally relevant heterocyclic compounds. The protocols detailed herein provide reliable and reproducible methods for constructing 1,3,4-oxadiazole and 1,2,4-triazole scaffolds. By understanding the underlying mechanisms and experimental nuances, researchers can confidently apply and adapt these reactions to generate novel molecular entities for drug discovery and development programs.

References

  • BenchChem. (n.d.). Application Notes and Protocols: Synthesis of Schiff Bases from 2-(4-Ethylphenoxy)acetohydrazide and Aldehydes.
  • Gomha, S. M., et al. (2021). Bioactive Scaffolds: Synthesis and in Silico Antibacterial Activity of Bis-azoles and N-bridged Bis-fused Azoles. Full-text available.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Barreca, M. L., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC, NIH. Retrieved from [Link]

  • Various Authors. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. DOI:10.1039/D4OB01211A. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Schiff Bases from 2-(2-Chlorophenyl)acetohydrazide.
  • Unknown Author. (n.d.). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs.
  • Unknown Author. (2024). Easy synthesis of 1,3,4-thiadiazoles from acyl hydrazides and sulfur.
  • Unknown Author. (2025). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications.
  • JOCPR. (n.d.). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Retrieved from [Link]

  • TIJER. (2023). Synthesis and Bioactivity of 1,2,4-Triazoles. Retrieved from [Link]

  • Unknown Author. (n.d.). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities.
  • SciSpace. (2008). Synthesis of Some Substituted 1,3,4-Oxadiazoles from Hydrazones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. Retrieved from [Link]

  • Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]

  • Journal of Qassim University for Science. (n.d.). 1,3,4-Thiadiazoles: Aryl, Heteroaryl and Glycosyl Hybrids Synthesis and Related Bioactivities.
  • Luxembourg Bio Technologies. (2012). A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Tetrahedron. Retrieved from [Link]

  • Unknown Author. (2024). Synthesis of Some New 1,3,4-Thiadiazole Derivatives and studying their Biological Activities.
  • SciSpace. (n.d.). A review on methods of synthesis of 1,2,4-triazole derivatives. Retrieved from [Link]

  • ISRES. (n.d.). synthesis of 1,2,4 triazole compounds. Retrieved from [Link]

  • NIH. (n.d.). Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. Retrieved from [Link]

  • Journal of Chemical Research, Synopses. (n.d.). Reaction of Carbon Disulfide with Cyanoacetic Acid Hydrazide: Novel Synthesis of Thiazole and Thiazolo[4,5-c]pyrazole. Retrieved from [Link]

  • Sciforum. (2021). Synthesis and antimicrobial screening of some new thiazole substituted 1,3,4-oxadiazole derivatives. Retrieved from [Link]

  • UNN. (2024). Volume 12, Issue 1, 2024. Retrieved from [Link]

  • International Journal of Chemical Studies. (2015). Synthesis and Characterization of some Schiff's bases derived from phenylhydrazine. Retrieved from [Link]

  • ResearchGate. (2023). What are the best conditions in schiff-base reaction when I react hydrazide with aldehyde?. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactions of the hydrazide 2 with carbon disulfide under different conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 2. Reactions of 2-(benzo[d]thiazol-2'-ylthio) acetohydrazide.... Retrieved from [Link]

  • RSC Publishing. (1999). Reaction of Carbon Disulfide with Cyanoacetic Acid Hydrazide: Novel Synthesis of Thiazole and Thiazolo[4,5-c]pyrazole. Retrieved from [Link]

  • Unknown Author. (n.d.). Synthesis and Cyclization Reactions with Pyrazolopyrimidinyl Keto-esters and their Enzymatic Activity.
  • ResearchGate. (n.d.). Reaction of compound 1 with carbon disulfide. Retrieved from [Link]

  • Sci-Hub. (n.d.). Cyclization of thiohydrazonate esters and azo-hydrazone tautomerism of 2-arylhydrazono-3-oxo-1,4-benzothiazines. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Retrieved from [Link]

  • PubMed. (2025). Carbon disulfide (CS2): chemistry and reaction pathways. Retrieved from [Link]

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Method

Application Notes and Protocols for the Synthesis of Novel Anticancer Agents from 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide

Introduction: The Thiazole Scaffold as a Cornerstone in Oncology Drug Discovery The relentless pursuit of more effective and selective cancer therapeutics has led researchers to explore a vast chemical space. Within this...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold as a Cornerstone in Oncology Drug Discovery

The relentless pursuit of more effective and selective cancer therapeutics has led researchers to explore a vast chemical space. Within this landscape, heterocyclic compounds, particularly those containing nitrogen and sulfur, have emerged as privileged scaffolds. The 1,3-thiazole ring is a prominent example, serving as a fundamental structural motif in a number of clinically approved anticancer drugs, including the kinase inhibitors Dasatinib and Ixazomib.[1] The unique electronic properties and the ability of the nitrogen and sulfur atoms to engage in crucial hydrogen bonding and other non-covalent interactions with biological targets underpin the therapeutic success of thiazole derivatives.[1] These compounds have been shown to exert their anticancer effects through a variety of mechanisms, such as the induction of apoptosis, disruption of microtubule polymerization, and the inhibition of key signaling pathways like PI3K/Akt/mTOR and receptor tyrosine kinases (RTKs).[2]

This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the utilization of a versatile building block, 2-(2-methyl-1,3-thiazol-4-yl)acetohydrazide, in the synthesis of novel thiazole-based compounds with potential anticancer activity. The acetohydrazide functional group serves as a reactive handle for the straightforward synthesis of a diverse library of derivatives, most notably Schiff bases (hydrazones), which are known to possess a wide spectrum of pharmacological activities, including potent antitumor effects.[3][4]

Herein, we present detailed, field-proven protocols for the multi-step synthesis of these novel agents, beginning with the construction of the thiazole core, followed by the formation of the key acetohydrazide intermediate, and culminating in the synthesis of a representative library of thiazolyl hydrazones. Furthermore, we delve into the rationale behind the synthetic strategies, discuss the structure-activity relationships (SAR) that may govern their efficacy, and propose potential molecular targets and mechanisms of action based on current literature. Standard protocols for the preliminary in vitro evaluation of the synthesized compounds against cancer cell lines are also provided to complete the discovery workflow.

Synthetic Strategy and Protocols

The overall synthetic workflow is designed to be robust and adaptable, allowing for the generation of a diverse library of compounds for screening. The strategy involves a three-main-stage process:

  • Stage 1: Hantzsch Thiazole Synthesis of the core scaffold, ethyl 2-(2-methyl-1,3-thiazol-4-yl)acetate.

  • Stage 2: Hydrazinolysis to form the key intermediate, 2-(2-methyl-1,3-thiazol-4-yl)acetohydrazide.

  • Stage 3: Schiff Base Condensation to generate the final library of N'-arylmethylene-2-(2-methyl-1,3-thiazol-4-yl)acetohydrazides.

G cluster_0 Stage 1: Hantzsch Thiazole Synthesis cluster_1 Stage 2: Hydrazinolysis cluster_2 Stage 3: Schiff Base Synthesis A Ethyl Acetoacetate + Thioacetamide B Ethyl 2-(2-methyl-1,3-thiazol-4-yl)acetate A->B Hantzsch Reaction C Ethyl 2-(2-methyl-1,3-thiazol-4-yl)acetate D 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide (Key Intermediate) C->D Hydrazine Hydrate E Key Intermediate G Novel Thiazolyl Hydrazone Library (Potential Anticancer Agents) E->G F Substituted Aromatic Aldehydes F->G caption Figure 1. Overall synthetic workflow.

Caption: Figure 1. Overall synthetic workflow.

Protocol 1: Synthesis of Ethyl 2-(2-methyl-1,3-thiazol-4-yl)acetate (Precursor Ester)

Rationale: The Hantzsch thiazole synthesis is a classic and reliable method for constructing the thiazole ring.[5][6] This reaction involves the condensation of an α-haloketone with a thioamide. In this protocol, we utilize ethyl 2-chloroacetoacetate and thioacetamide to directly form the desired substituted thiazole ester.

Materials:

  • Ethyl 2-chloroacetoacetate

  • Thioacetamide

  • Ethanol, absolute

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Standard laboratory glassware

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Step-by-Step Procedure:

  • In a 250 mL round-bottom flask, dissolve thioacetamide (1.0 equivalent) in absolute ethanol (approximately 5 mL per gram of thioacetamide).

  • To this solution, add ethyl 2-chloroacetoacetate (1.05 equivalents) dropwise at room temperature with continuous stirring.

  • Once the addition is complete, attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C).

  • Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 3:1 mixture of hexanes:ethyl acetate as the eluent.

  • After the reaction is complete (as indicated by the consumption of the starting materials), allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • The resulting crude residue is then purified by silica gel column chromatography. Elute with a gradient of hexanes and ethyl acetate (starting with 9:1 and gradually increasing the polarity to 7:3) to isolate the pure product.

  • Combine the fractions containing the product and evaporate the solvent to yield ethyl 2-(2-methyl-1,3-thiazol-4-yl)acetate as a pale yellow oil.

  • Characterize the product by ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Synthesis of 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide (Key Intermediate)

Rationale: The conversion of an ester to an acetohydrazide is a standard transformation known as hydrazinolysis.[7][8] This nucleophilic acyl substitution reaction involves the treatment of the ester with hydrazine hydrate, which acts as a potent nucleophile, replacing the ethoxy group to form the desired hydrazide. This intermediate is a crucial building block for the subsequent synthesis of Schiff bases.

Materials:

  • Ethyl 2-(2-methyl-1,3-thiazol-4-yl)acetate

  • Hydrazine hydrate (80-99%)

  • Ethanol, absolute

  • Round-bottom flask with reflux condenser

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum filtration apparatus

Step-by-Step Procedure:

  • Dissolve ethyl 2-(2-methyl-1,3-thiazol-4-yl)acetate (1.0 equivalent) in absolute ethanol (approximately 10 mL per gram of ester) in a round-bottom flask.

  • Add an excess of hydrazine hydrate (3.0-5.0 equivalents) to the solution. The use of excess hydrazine drives the reaction to completion.

  • Attach a reflux condenser and heat the mixture to reflux for 6-8 hours. Monitor the reaction's progress by TLC until the starting ester spot is no longer visible.

  • Upon completion, cool the reaction mixture to room temperature. A white or off-white precipitate of the hydrazide should form.

  • To maximize precipitation, place the flask in an ice bath for 30-60 minutes.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted hydrazine hydrate and other impurities.

  • Dry the product under vacuum or in a desiccator to obtain pure 2-(2-methyl-1,3-thiazol-4-yl)acetohydrazide.

  • Confirm the structure and purity of the product by melting point determination, IR, ¹H-NMR, and mass spectrometry. The appearance of N-H stretching bands in the IR spectrum and signals corresponding to the -NHNH₂ protons in the ¹H-NMR spectrum are indicative of successful hydrazide formation.

Protocol 3: General Procedure for the Synthesis of N'-Arylmethylene-2-(2-methyl-1,3-thiazol-4-yl)acetohydrazides (Schiff Bases)

Rationale: The condensation of a hydrazide with an aldehyde to form a hydrazone (a class of Schiff bases) is a robust and high-yielding reaction.[3] This step is crucial for creating chemical diversity in the final compounds. By varying the substituted aromatic aldehyde, a wide range of derivatives can be synthesized, allowing for a systematic investigation of structure-activity relationships. A catalytic amount of acid is often used to protonate the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the terminal nitrogen of the hydrazide.

Materials:

  • 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide

  • Various substituted aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, 4-nitrobenzaldehyde, etc.)

  • Ethanol, absolute

  • Glacial acetic acid (catalyst)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hot plate

Step-by-Step Procedure:

  • In a clean, dry round-bottom flask, dissolve 2-(2-methyl-1,3-thiazol-4-yl)acetohydrazide (1.0 equivalent) in absolute ethanol (approximately 15-20 mL per gram).

  • To this solution, add an equimolar amount (1.0 equivalent) of the desired substituted aromatic aldehyde.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.

  • Attach a reflux condenser and heat the mixture to reflux with continuous stirring for 2-4 hours. Monitor the reaction by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution upon cooling.

  • If precipitation is slow, the flask can be placed in an ice bath to encourage crystallization.

  • Isolate the solid product by vacuum filtration.

  • Wash the filtered product with a small amount of cold ethanol to remove unreacted starting materials.

  • Dry the purified product. Recrystallization from a suitable solvent (e.g., ethanol) can be performed if further purification is needed.

  • Characterize the final compounds by melting point, FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry. The disappearance of the aldehyde C-H signal and the appearance of the azomethine (-N=CH-) proton signal in the ¹H-NMR spectrum are key indicators of Schiff base formation.

Compound IDAldehyde Substituent (R)Expected Product Name
Ia HN'-(phenylmethylene)-2-(2-methyl-1,3-thiazol-4-yl)acetohydrazide
Ib 4-ClN'-(4-chlorobenzylidene)-2-(2-methyl-1,3-thiazol-4-yl)acetohydrazide
Ic 4-OCH₃N'-(4-methoxybenzylidene)-2-(2-methyl-1,3-thiazol-4-yl)acetohydrazide
Id 4-NO₂N'-(4-nitrobenzylidene)-2-(2-methyl-1,3-thiazol-4-yl)acetohydrazide
Ie 4-OHN'-(4-hydroxybenzylidene)-2-(2-methyl-1,3-thiazol-4-yl)acetohydrazide

Proposed Mechanism of Action & Structure-Activity Relationship Insights

Rationale for Anticancer Activity: The synthesized thiazolyl hydrazones are designed based on the established anticancer potential of both the thiazole and hydrazone pharmacophores. The thiazole ring provides a rigid scaffold capable of specific interactions with enzyme active sites, while the hydrazone linker (-CO-NH-N=CH-) offers conformational flexibility and additional hydrogen bonding opportunities.

Potential Molecular Targets: Recent studies on structurally similar thiazole derivatives suggest that they can act as potent inhibitors of key proteins involved in cancer cell proliferation, survival, and angiogenesis.[9] Notably, Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) have been identified as potential targets.[10][11] These receptor tyrosine kinases are often overexpressed or mutated in various cancers, and their inhibition is a clinically validated strategy for cancer treatment.

G cluster_0 Proposed Dual Inhibition Mechanism cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascades cluster_3 Cellular Outcomes ThiazolylHydrazone Thiazolyl Hydrazone (e.g., Compound Ib, Ic) EGFR EGFR ThiazolylHydrazone->EGFR Inhibits VEGFR2 VEGFR-2 ThiazolylHydrazone->VEGFR2 Inhibits PI3K_Akt PI3K/Akt/mTOR Pathway EGFR->PI3K_Akt RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK VEGFR2->PI3K_Akt VEGFR2->RAS_MAPK Proliferation Decreased Proliferation PI3K_Akt->Proliferation Angiogenesis Inhibition of Angiogenesis PI3K_Akt->Angiogenesis Apoptosis Induction of Apoptosis PI3K_Akt->Apoptosis RAS_MAPK->Proliferation RAS_MAPK->Angiogenesis caption Figure 2. Proposed dual inhibition of EGFR and VEGFR-2.

Caption: Figure 2. Proposed dual inhibition of EGFR and VEGFR-2.

Molecular Docking Insights: Molecular docking studies of similar thiazole-based compounds with EGFR and VEGFR-2 have revealed key binding interactions.[10][11][12] The thiazole nitrogen can act as a hydrogen bond acceptor with key amino acid residues in the hinge region of the kinase domain (e.g., Cys919 in VEGFR-2). The hydrazone linker can form additional hydrogen bonds, while the substituted aromatic ring can occupy a hydrophobic pocket, with the nature of the substituent influencing binding affinity.

Structure-Activity Relationship (SAR) Postulates:

  • Aromatic Substituents: The electronic nature and position of substituents on the aromatic aldehyde ring are expected to significantly impact biological activity. Electron-withdrawing groups (e.g., -Cl, -NO₂) may enhance activity by modulating the electronic properties of the azomethine bond or by forming specific interactions within the target's binding site. Electron-donating groups (e.g., -OCH₃, -OH) can also influence activity through different hydrogen bonding or hydrophobic interactions.[4]

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by the aromatic substituent, will affect its ability to cross cell membranes and reach its intracellular target. A balance between hydrophilicity and lipophilicity is crucial for optimal bioavailability.

  • Steric Factors: The size and position of the substituent can also play a role. Bulky groups may cause steric hindrance, preventing optimal binding to the target protein.

In Vitro Anticancer Activity Screening

To assess the anticancer potential of the newly synthesized thiazolyl hydrazones, a preliminary in vitro cytotoxicity screening against a panel of human cancer cell lines is recommended.

Protocol 4: MTT Assay for Cell Viability

Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well microtiter plates

  • Synthesized thiazolyl hydrazone compounds dissolved in DMSO (stock solutions)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • Microplate reader

Step-by-Step Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in the cell culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of medium containing the compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like Doxorubicin).

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

AssayPrincipleEndpoint Measured
MTT Mitochondrial dehydrogenase activityCell Viability / Metabolic Activity
SRB Staining of total cellular proteinCell Number / Proliferation
LDH Release of lactate dehydrogenase from damaged cellsCytotoxicity / Membrane Integrity

Conclusion

The protocols and application notes presented here offer a comprehensive framework for the synthesis and preliminary evaluation of novel anticancer agents based on the 2-(2-methyl-1,3-thiazol-4-yl)acetohydrazide scaffold. The synthetic routes are versatile and allow for the creation of a diverse chemical library, which is essential for effective drug discovery campaigns. The proposed mechanisms of action, centered on the inhibition of key oncogenic kinases like EGFR and VEGFR-2, provide a strong rationale for the anticancer potential of these compounds. By following these detailed methodologies, researchers can efficiently generate and assess new thiazole-based molecules, contributing to the ongoing effort to develop more effective and targeted cancer therapies.

References

  • Discovery of novel thiazolyl-pyrazolines as dual EGFR and VEGFR-2 inhibitors endowed with in vitro antitumor activity towards non-small lung cancer. PubMed Central.
  • Discovery of novel thiazolyl-pyrazolines as dual EGFR and VEGFR-2 inhibitors endowed with in vitro antitumor activity towards non-small lung cancer. ScienceDirect.
  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed. [Link]

  • Docking interaction with EGFR of all the tested compounds, 5 and 8a-f.
  • Thiazole Schiff Bases as Potential Breast Cancer Drugs Through Design, Synthesis, and In Silico Analysis. Qeios. [Link]

  • Synthesis and Molecular Docking of Some Novel 3-Thiazolyl-Coumarins as Inhibitors of VEGFR-2 Kinase. PubMed Central. [Link]

  • Synthesis, anticancer activity and molecular docking study of Schiff base complexes containing thiazole moiety.
  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. PubMed Central. [Link]

  • EGFR inhibitors synthesis and biological assessment. Dove Medical Press.
  • ONE-POT SYNTHESIS OF HANTZSCH ESTERS AND POLYHYDROQUINOLINE DERIVATIVES CATALYZED BY γ-Al2O3-NANOPARTICLES UNDER SOLVENT-FRE. Journal of Chemical Health Risks.
  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. [Link]

  • Application Notes and Protocols for the Hantzsch Thiazole Synthesis of Ethyl thiazol-2-ylglycin
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  • A solid solution of ethyl and d3-methyl 2-[(4-methylpyridin-2-yl)amino)-4-(pyridin-2-yl)
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  • Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer. MDPI. [Link]

  • GlycoRelease™ GLYCAN HYDRAZINOLYSIS KIT TABLE OF CONTENTS. Agilent.
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  • The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. PubMed Central. [Link]

  • Synthesis and characterization of some new derivatives of 2-mercapto benzothiazole and evaluation their biological activity.
  • Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. PubMed Central. [Link].nih.gov/pmc/articles/PMC9654157/)

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Application

Application Notes &amp; Protocols: Antifungal Susceptibility Testing of 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide Derivatives

Introduction: The Imperative for Novel Antifungal Agents The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health.[...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antifungal Agents

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health.[1][2][3] Pathogens such as Candida auris and azole-resistant Aspergillus fumigatus underscore the urgent need for new therapeutic agents with novel mechanisms of action.[2][4][5] Thiazole derivatives have emerged as a promising class of compounds, exhibiting a broad spectrum of antimicrobial activity.[6][7][8] This application note provides a detailed, field-proven protocol for the in vitro antifungal susceptibility testing of a specific chemical series: compounds derived from 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide.

The core structure of these compounds incorporates a thiazole ring, a key pharmacophore in many antifungal agents.[8][9] Thiazole antifungals, much like their azole counterparts (e.g., fluconazole), typically function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[9][10] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[9][10] By disrupting this pathway, these compounds compromise membrane integrity, leading to fungal growth inhibition or cell death.[9][10] This guide is designed for researchers in drug development, offering a robust framework to reliably assess the antifungal potency of this specific chemical class.

Principle of the Assay: Broth Microdilution Method

To determine the antifungal activity of the test compounds, this protocol employs the broth microdilution method, a gold standard procedure adapted from the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[11][12][13][14] This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism after overnight incubation.[4][14]

The assay involves preparing serial two-fold dilutions of the test compounds in a 96-well microtiter plate. A standardized suspension of fungal cells is then added to each well. Following a defined incubation period, fungal growth is assessed, typically by visual inspection or spectrophotometric measurement of turbidity (Optical Density).[15][16] This high-throughput method allows for the efficient screening and comparison of multiple compounds against various fungal strains.[15][17]

Visual Workflow: Antifungal Susceptibility Testing

Antifungal_Assay_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_incubation Phase 3: Incubation cluster_analysis Phase 4: Data Acquisition & Analysis Compound_Prep Compound Preparation (Stock Solution & Serial Dilutions) Plate_Loading Plate Loading (Addition of Compound Dilutions & Fungal Inoculum) Compound_Prep->Plate_Loading Inoculum_Prep Fungal Inoculum Preparation (Strain Culture & Standardization) Inoculum_Prep->Plate_Loading Incubation Incubation (35°C for 24-48 hours) Plate_Loading->Incubation Data_Acquisition Data Acquisition (Visual Reading or OD Measurement) Incubation->Data_Acquisition MIC_Determination MIC Determination (Lowest Concentration with Growth Inhibition) Data_Acquisition->MIC_Determination

Caption: High-level workflow for the broth microdilution antifungal assay.

Detailed Protocols

PART I: Materials and Reagents

Fungal Strains:

  • Yeasts: Candida albicans (e.g., ATCC 90028), Candida glabrata (e.g., ATCC 90030), Cryptococcus neoformans (e.g., ATCC 90112).

  • Filamentous Fungi (Molds): Aspergillus fumigatus (e.g., ATCC 204305). A panel of clinically relevant and quality control strains is recommended.[1]

Media and Buffers:

  • RPMI-1640 Medium: With L-glutamine, without sodium bicarbonate. Buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS).

  • Sabouraud Dextrose Agar (SDA): For routine culture of fungal strains.

  • Potato Dextrose Agar (PDA): For inducing sporulation in filamentous fungi.

  • Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.

  • Dimethyl Sulfoxide (DMSO): ACS grade, for dissolving compounds.

Labware and Equipment:

  • Sterile, 96-well, flat-bottom microtiter plates.

  • Spectrophotometer or microplate reader capable of reading absorbance at 530 nm.

  • Hemocytometer or spectrophotometer for inoculum standardization.

  • Incubator set to 35°C.

  • Biological safety cabinet.

  • Multichannel pipettes.

PART II: Preparation of Test Compounds

The solubility and stability of the 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide derivatives are critical. DMSO is the recommended solvent, but its final concentration in the assay must be kept low (≤1%) to avoid inhibiting fungal growth.

  • Stock Solution Preparation:

    • Prepare a 10 mg/mL stock solution of each test compound in 100% DMSO.

    • Vortex thoroughly to ensure complete dissolution. Store at -20°C.

  • Intermediate Dilutions:

    • On the day of the assay, thaw the stock solution.

    • Prepare an intermediate dilution series. For a final test range of 0.125 to 64 µg/mL, create a 200X working stock in RPMI-1640 medium. This minimizes the DMSO concentration in the final assay plate.

PART III: Inoculum Preparation

Standardization of the fungal inoculum is the most critical variable for ensuring inter-assay reproducibility.[18]

For Yeasts (Candida spp., C. neoformans):

  • Subculture the yeast strain on an SDA plate and incubate at 35°C for 24-48 hours to ensure purity and viability.

  • Harvest several colonies and suspend them in 5 mL of sterile PBS.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approximately 1-5 x 10⁶ CFU/mL). This can be done visually or by using a spectrophotometer (at 530 nm, transmittance of 75-77%).[18]

  • Dilute this adjusted suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the assay wells. A typical dilution is 1:1000.

For Filamentous Fungi (Aspergillus spp.):

  • Culture the mold on PDA at 35°C for 5-7 days, or until adequate sporulation is observed.

  • Harvest the conidia by gently flooding the plate with sterile PBS containing 0.05% Tween 80 (to prevent clumping).

  • Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 5 minutes.

  • Transfer the upper suspension to a new tube. Adjust the conidial suspension using a hemocytometer or spectrophotometer to a concentration of 0.4-5 x 10⁶ conidia/mL.

  • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.4-5 x 10⁴ CFU/mL in the assay wells.

PART IV: Assay Plate Setup and Execution
  • Compound Addition:

    • Add 100 µL of RPMI-1640 medium to all wells of a 96-well plate except for the first column.

    • Add 200 µL of the highest concentration of the test compound (e.g., 128 µg/mL in RPMI with 2% DMSO) to the first well of a row.

    • Perform a 1:2 serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the plate to column 10. Discard 100 µL from column 10. This results in a concentration range from 64 µg/mL to 0.125 µg/mL.

  • Controls:

    • Growth Control (Column 11): 100 µL of RPMI medium + 100 µL of the fungal inoculum. This well should show robust growth.

    • Sterility Control (Column 12): 200 µL of uninoculated RPMI medium. This well should remain clear.

    • Reference Antifungal: Include a known antifungal (e.g., Fluconazole for yeasts, Amphotericin B for molds) as a positive control for the assay's validity.

  • Inoculation:

    • Add 100 µL of the standardized fungal inoculum to each well from columns 1 to 11. The final volume in each well will be 200 µL.

  • Incubation:

    • Seal the plates or cover them with a lid to prevent evaporation.

    • Incubate at 35°C.

    • Reading Time:

      • Candida spp.: 24 hours.[5]

      • Cryptococcus neoformans: 48-72 hours.[5]

      • Aspergillus spp.: 48 hours.[5]

Data Acquisition and Interpretation

MIC Endpoint Determination

The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.

1. Visual Reading:

  • Using a reading mirror, observe the growth button at the bottom of the wells.

  • The MIC is the lowest drug concentration where there is a prominent decrease in turbidity compared to the growth control. For azole-class compounds like thiazoles, this is often defined as ≥50% growth reduction.[4]

2. Spectrophotometric Reading:

  • Measure the Optical Density (OD) of the plates at 530 nm using a microplate reader.

  • The percent inhibition can be calculated using the following formula: % Inhibition = 100 - [ (OD_test_well - OD_sterility_control) / (OD_growth_control - OD_sterility_control) ] * 100

  • The MIC is the concentration at which ≥50% inhibition is observed.

Logical Relationship: From Assay to MIC

MIC_Determination_Logic Start Start Assay Prep_Inoculum Prepare Standardized Fungal Inoculum Start->Prep_Inoculum Prep_Compounds Prepare Serial Dilutions of Test Compounds Start->Prep_Compounds Incubate_Plate Inoculate & Incubate Microtiter Plate Prep_Inoculum->Incubate_Plate Prep_Compounds->Incubate_Plate Read_Growth Measure Fungal Growth (Visual or OD530) Incubate_Plate->Read_Growth Compare_Controls Compare Growth to Positive/Negative Controls Read_Growth->Compare_Controls Determine_MIC Determine MIC (Lowest Concentration with ≥50% Growth Inhibition) Compare_Controls->Determine_MIC End Report MIC Value Determine_MIC->End

Caption: Logical flow from experimental setup to MIC value determination.

Illustrative Data Presentation

The results should be tabulated for clear comparison. Below is an example table summarizing hypothetical MIC data for a set of test compounds.

Compound IDC. albicans (ATCC 90028) MIC (µg/mL)C. glabrata (ATCC 90030) MIC (µg/mL)A. fumigatus (ATCC 204305) MIC (µg/mL)
TH-001 81632
TH-002 248
TH-003 >64>64>64
Fluconazole 18N/A
Amphotericin B 0.50.51

Data are for illustrative purposes only.

Trustworthiness and Self-Validation

To ensure the reliability and validity of the generated data, every assay should incorporate the following checks:

  • Sterility Control: Must remain optically clear. Any turbidity indicates contamination.

  • Growth Control: Must show robust, uninhibited growth. Lack of growth indicates a problem with the inoculum or medium.

  • Reference Compound: The MIC of the reference compound (e.g., Fluconazole) must fall within the established quality control range for the specific fungal strain used.[12][19] This validates the assay's performance and the susceptibility of the test organism.

  • Reproducibility: Key experiments should be repeated (typically in triplicate) to ensure the consistency of the MIC values, which should not vary by more than two doubling dilutions.[4]

By adhering to these internal controls, the protocol becomes a self-validating system, ensuring that the generated data on the 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide derivatives are both accurate and trustworthy for downstream drug development decisions.

References

  • Thiazole antifungals. (n.d.). Research Starters - EBSCO.
  • Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing. (n.d.). CNGBdb.
  • Gadd, G. M., & White, C. (1993). Monitoring of filamentous fungal growth by in situ microspectrophotometry, fragmented mycelium absorbance density, and 14C incorporation.Applied and Environmental Microbiology, 59(8), 2571-2576.
  • Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole.Journal of Clinical Microbiology, 43(10), 5079-5083.
  • ISO 16256:2021 Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. (2021). Clinical and Laboratory Standards Institute. Retrieved from [Link]

  • Slowik, A. R., et al. (2023).
  • Pfaller, M. A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole.Journal of Clinical Microbiology, 43(10), 5079-5083.
  • de-Souza-Silva, C. M., et al. (2022). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds.JoVE (Journal of Visualized Experiments), (186), e57127.
  • Yeasts-Broth Microdilution Testing (CLSI): Introduction, Principle. (2025). Medical Notes. Retrieved from [Link]

  • Turecka, K., et al. (2021). The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans.Scientific Reports, 11(1), 16867.
  • Miyazaki, Y., et al. (2022). Quantitative Monitoring of Mycelial Growth of Aspergillus fumigatus in Liquid Culture by Optical Density.Microbiology Spectrum, 10(1), e01931-21.
  • Slowik, A. R., et al. (2023).
  • Warris, A. (2019). A Practical Guide to Antifungal Susceptibility Testing.Journal of Fungi, 5(4), 105.
  • Berkow, E. L., & Lockhart, S. R. (2017). Antifungal Susceptibility Testing: Current Approaches.Clinical Microbiology Reviews, 30(3), 737-757.
  • Pop, R., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023).International Journal of Molecular Sciences, 24(13), 10848.
  • Espinel-Ingroff, A., & Kerkering, T. M. (1991). Spectrophotometric method of inoculum preparation for the in vitro susceptibility testing of filamentous fungi.Journal of Clinical Microbiology, 29(2), 393-394.
  • Thiazole containing antifungal agents. (n.d.). ResearchGate. Retrieved from [Link]

  • Ghannoum, M. A., & Rex, J. H. (2000). Antifungal Susceptibility Testing: Practical Aspects and Current Challenges.Clinical Microbiology Reviews, 13(2), 267-280.
  • Synthesis, molecular modeling studies and evaluation of antifungal activity of a novel series of thiazole derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Pop, R., et al. (2022). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin.Molecules, 27(19), 6524.
  • Synthesis of Novel Thiazolyl Hydrazine Derivatives and Their Antifungal Activity. (2021). Semantic Scholar. Retrieved from [Link]

  • Berkow, E. L., et al. (2020). Antifungal Susceptibility Testing: Current Approaches.Clinical Microbiology Reviews, 33(3), e00069-19.
  • Synthesis and Antifungal Activity of Novel L‐Menthol Hydrazide Derivatives as Potential Laccase Inhibitors. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, characterization and antimicrobial activity of 2-(2'-substituted - benzylidene - hydrazino -acetyl) - mercapto -5-methyl - 1, 3, 4-thiadiazoles and 2 -[2'- {4 - substituted -aryl - 3 - chloro - 2 - oxo -azetidine} -acetyl-aminomercapto] - 5-methyl-1,3,4-thiadiazoles. (n.d.). ResearchGate. Retrieved from [Link]

  • Revankar, S. G. (2017). Antifungal Susceptibility Testing: A Primer for Clinicians.Open Forum Infectious Diseases, 4(3), ofx169.
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Sources

Method

Application Notes &amp; Protocols: Metal Complex Formation with 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide for Biological Studies

Introduction: The Strategic Fusion of Thiazole and Hydrazone Scaffolds The thiazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents due to its unique electronic pr...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Fusion of Thiazole and Hydrazone Scaffolds

The thiazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents due to its unique electronic properties and ability to engage in various biological interactions.[1][2][3][4] Its presence in drugs like the antiviral Ritonavir and the anticancer agent Dabrafenib underscores its pharmacological significance.[2][4] When derivatized to form hydrazones, these molecules are transformed into exceptionally versatile and potent ligands. Hydrazones possess a characteristic azomethine (-NHN=CH-) group, which provides multiple coordination sites (the azomethine nitrogen and the amide oxygen/enol oxygen), making them excellent chelating agents for a wide array of transition metal ions.[5][6][7]

The chelation of such ligands to metal ions is a proven strategy for enhancing biological activity.[7][8][9] According to Tweedy’s chelation theory, coordination can increase the lipophilicity of the metal complex, facilitating its transport across microbial or cancer cell membranes.[9][10] This process can also lead to the deactivation of essential cellular enzymes or interfere with DNA replication processes.[11][12]

This guide provides a comprehensive framework for the synthesis, characterization, and biological evaluation of novel metal complexes derived from 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide. The protocols herein are designed to be self-validating, with detailed explanations of the causality behind experimental choices, empowering researchers in drug discovery and development to explore this promising class of compounds.

Part 1: Synthesis and Characterization

The synthetic strategy involves a two-step process: first, the synthesis of the acetohydrazide ligand from its corresponding ester, followed by the coordination with various metal salts.

Protocol 1: Synthesis of the Ligand, 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide

This procedure is adapted from standard methods for converting esters to hydrazides.[13][14] The reaction involves the nucleophilic acyl substitution of the ethoxy group of the ester by the highly nucleophilic hydrazine.

Step-by-Step Methodology:

  • Ester Synthesis: Begin with the synthesis of ethyl 2-(2-methyl-1,3-thiazol-4-yl)acetate. This starting material can be prepared via the Hantzsch thiazole synthesis or sourced commercially.

  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-(2-methyl-1,3-thiazol-4-yl)acetate (0.05 mol) in 100 mL of absolute ethanol.

    • Causality: Ethanol is an ideal solvent as it dissolves the ester and is fully miscible with hydrazine hydrate, creating a homogeneous reaction medium.

  • Hydrazine Addition: To the stirring solution, add hydrazine hydrate (N₂H₄·H₂O, 0.1 mol, ~5 mL) dropwise.

    • Causality: A 2-fold molar excess of hydrazine hydrate is used to drive the reaction equilibrium towards the product side, ensuring complete conversion of the ester.

  • Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (7:3).

    • Causality: Refluxing provides the necessary activation energy for the nucleophilic substitution and significantly accelerates the reaction rate.

  • Isolation: After completion, reduce the volume of the solvent to approximately 20 mL using a rotary evaporator. Cool the concentrated solution in an ice bath for 30 minutes to precipitate the product.

  • Purification: Collect the resulting white solid by vacuum filtration, wash with a small amount of ice-cold diethyl ether to remove any unreacted starting materials, and dry in vacuo. The product can be further purified by recrystallization from hot ethanol.

Synthesis_Workflow Ester Ethyl 2-(2-methyl-1,3-thiazol-4-yl)acetate Ligand 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide Ester->Ligand + Hydrazine Hydrate (Reflux in EtOH) Complex Metal(II) Complex Ligand->Complex Reflux in MeOH/EtOH MetalSalt Metal Salt (e.g., CuCl₂, CoCl₂) MetalSalt->Complex

Caption: Synthetic pathway for the ligand and its metal complexes.

Protocol 2: General Procedure for Metal(II) Complex Formation

This protocol outlines a general method for synthesizing metal complexes. The ligand can act in either its keto or enol tautomeric form, typically coordinating as a bidentate ligand.

Step-by-Step Methodology:

  • Ligand Solution: Dissolve the synthesized 2-(2-methyl-1,3-thiazol-4-yl)acetohydrazide (2 mmol) in 25 mL of hot methanol in a 100 mL round-bottom flask.

    • Causality: Methanol is a common solvent for coordination chemistry, effectively dissolving both the organic ligand and many metal salts.

  • Metal Salt Solution: In a separate beaker, dissolve the desired metal(II) salt (e.g., CuCl₂·2H₂O, CoCl₂·6H₂O, NiCl₂·6H₂O, or ZnCl₂) (1 mmol) in 15 mL of methanol.

  • Complexation: Add the metal salt solution dropwise to the hot, stirring ligand solution. A color change or the formation of a precipitate is often observed immediately.

    • Causality: A 2:1 ligand-to-metal molar ratio is typically used, as the hydrazide often acts as a bidentate ligand, satisfying the coordination sphere of a divalent metal ion.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 3-4 hours.

    • Causality: Refluxing ensures the reaction goes to completion and promotes the formation of a crystalline, stable product.

  • Isolation and Purification: Allow the mixture to cool to room temperature. Collect the precipitated solid by vacuum filtration, wash with methanol, and then with diethyl ether. Dry the complex in a desiccator over anhydrous CaCl₂.

Physicochemical Characterization

Confirming the structure of the ligand and its successful coordination to the metal ion is critical. The following table summarizes the key expected data from various analytical techniques.[13][15][16]

TechniqueAnalyteExpected Observations & Rationale
FT-IR Ligand Characteristic peaks: ν(N-H) at ~3200-3300 cm⁻¹, ν(C=O) at ~1660 cm⁻¹ (amide I), and ν(C=N) of the thiazole ring at ~1590 cm⁻¹.
Complex The ν(C=O) peak shifts to a lower frequency (~1610-1630 cm⁻¹) indicating coordination via the carbonyl oxygen. Alternatively, the disappearance of the ν(C=O) and appearance of a new ν(C=N-N=C) peak at ~1600 cm⁻¹ indicates coordination through the enolic form. New low-frequency bands (~450-550 cm⁻¹) appear, corresponding to ν(M-O) and ν(M-N) bonds.
¹H-NMR Ligand Signals for thiazole ring protons, methyl protons, methylene protons, and a broad singlet for the -NH and -NH₂ protons.
Complex For diamagnetic complexes (e.g., Zn(II)), the -NH proton signal may disappear upon coordination in the enol form. Significant shifts in the signals of protons adjacent to the coordination sites are expected due to the influence of the metal ion. Paramagnetic complexes (e.g., Cu(II), Co(II)) will show significant peak broadening.
UV-Vis Ligand Intense absorption bands in the UV region corresponding to π→π* and n→π* transitions of the thiazole ring and hydrazone moiety.
Complex The ligand-centered transitions may shift (bathochromic or hypsochromic). For d-block metals like Cu(II), Co(II), and Ni(II), new, weaker absorption bands appear in the visible region, corresponding to d-d electronic transitions, which are indicative of the complex's geometry (e.g., octahedral, tetrahedral).

Part 2: Protocols for Biological Evaluation

The enhanced lipophilicity and structural diversity of the metal complexes often translate to improved biological activity compared to the free ligand.

Protocol 3: In Vitro Antimicrobial Activity (MIC Determination)

The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[17]

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis Compound Prepare Stock Solutions (Complexes in DMSO) SerialDilute Perform 2-Fold Serial Dilutions of Compounds in Broth Compound->SerialDilute Media Prepare Bacterial/Fungal Inoculum in Broth Inoculate Inoculate all wells (except negative control) with microbe Media->Inoculate SerialDilute->Inoculate Incubate Incubate at 37°C (bacteria) or 28°C (fungi) for 24-48h Inoculate->Incubate Read Visually Inspect for Turbidity or Measure OD₆₀₀ Incubate->Read DetermineMIC Determine MIC (Lowest concentration with no growth) Read->DetermineMIC

Caption: Workflow for the broth microdilution MIC assay.

Step-by-Step Methodology:

  • Preparation: Prepare stock solutions of the synthesized complexes and the free ligand in sterile DMSO (e.g., at 10 mg/mL). Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard, ~1.5 x 10⁸ CFU/mL) and dilute it in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final concentration of ~5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: In a sterile 96-well microtiter plate, add 100 µL of broth to all wells. Add 100 µL of the stock solution to the first well of a row and mix. Transfer 100 µL from the first well to the second, and repeat this two-fold serial dilution across the plate.

  • Inoculation: Add 10 µL of the diluted microbial inoculum to each well, except for the negative (sterility) control wells.

  • Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., Ciprofloxacin) should be tested in parallel.

  • Incubation: Cover the plate and incubate at 37°C for 24 hours for bacteria or at 28°C for 48 hours for fungi.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Protocol 4: In Vitro Anticancer Activity (MTT Cell Viability Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present by reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[4][18]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the metal complexes in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (medium with DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Causality: During this incubation, viable cells with active mitochondria will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth). Many Zn(II) thiazolyl-hydrazone complexes have shown potent antiproliferative activity in the nanomolar to low micromolar range.[6][19]

Protocol 5: Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.[10] The antioxidant reduces the stable violet DPPH radical to the yellow-colored diphenylpicrylhydrazine.[20][21]

Step-by-Step Methodology:

  • Solution Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare stock solutions of the test complexes in methanol or DMSO.

  • Assay: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the test compound at various concentrations.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

    • Causality: The dark condition prevents any photo-degradation of the DPPH radical, ensuring that the observed color change is due to the scavenging activity of the test compound.

  • Absorbance Reading: Measure the absorbance at 517 nm. Ascorbic acid or Gallic acid can be used as a positive control.[22]

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula:

    • % Scavenging = [(A_control - A_sample) / A_control] x 100

    • Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Conclusion

The protocols detailed in this guide provide a robust starting point for the synthesis and evaluation of novel metal complexes based on 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide. The inherent biological activity of the thiazole moiety, combined with the versatile coordinating ability of the hydrazone group, creates a powerful platform for developing new therapeutic agents. By systematically applying these methods, researchers can effectively screen these compounds for antimicrobial, anticancer, and antioxidant properties, contributing valuable knowledge to the field of medicinal inorganic chemistry.[12][23][24]

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  • Transition Metal Complexes of Thiosemicarbazides, Thiocarbohydrazides, and Their Corresponding Carbazones with Cu(I), Cu(II), Co(II), Ni(II), Pd(II), and Ag(I)—A Review. (2023). MDPI. [Link]

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Application

Application Notes and Protocols: Leveraging 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide as a Scaffold for Novel Enzyme Inhibitor Development

Abstract The development of novel, potent, and selective enzyme inhibitors remains a cornerstone of modern drug discovery, addressing a multitude of diseases from cancer to metabolic disorders.[1][2] The strategic use of...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The development of novel, potent, and selective enzyme inhibitors remains a cornerstone of modern drug discovery, addressing a multitude of diseases from cancer to metabolic disorders.[1][2] The strategic use of molecular scaffolds that possess favorable chemical properties and synthetic tractability is paramount to the success of these campaigns. This guide details the application of 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide, a compound featuring two highly valuable functional motifs—the thiazole ring and the hydrazide group—as a foundational scaffold for building focused libraries of potential enzyme inhibitors. We provide the scientific rationale for its use, detailed protocols for library synthesis, primary screening, potency determination (IC50), and kinetic analysis to elucidate the mechanism of inhibition, thereby offering a comprehensive workflow for researchers and drug development professionals.

Part 1: Scientific Rationale and Foundational Concepts

The molecular architecture of 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide presents a compelling starting point for inhibitor design. Its utility stems from the distinct properties of its two core components.

1.1 The Thiazole Ring: A Privileged Scaffold The thiazole ring is recognized as a "privileged scaffold" in medicinal chemistry, a distinction owed to its frequent appearance in biologically active compounds and its ability to engage in diverse interactions with enzyme active sites.[3] Thiazole-containing molecules have demonstrated inhibitory activity against a wide array of enzyme families, including:

  • Kinases: Crucial regulators of cell signaling, often dysregulated in cancer.[4][5]

  • Cholinesterases: Key targets in the management of neurodegenerative diseases like Alzheimer's.[6][7]

  • Carbonic Anhydrases: Implicated in conditions such as glaucoma and certain cancers.[8]

  • Deoxyribonuclease I (DNase I) and 5-Lipoxygenase (5-LO): Targets for developing neuroprotective therapeutics.[9]

The nitrogen and sulfur heteroatoms in the thiazole ring can act as hydrogen bond acceptors or donors, while the aromatic system can participate in π-π stacking and hydrophobic interactions, anchoring the inhibitor within an enzyme's active site.

1.2 The Acetohydrazide Group: A Versatile Chemical Handle The true synthetic power of this scaffold lies in its acetohydrazide moiety (-CONHNH₂). This functional group is an exceptionally effective substrate for generating chemical diversity.[10] It readily undergoes condensation reactions with a vast library of commercially available aldehydes and ketones to form stable hydrazone derivatives.[11] This straightforward synthetic route allows for the rapid and systematic exploration of the chemical space around the core scaffold, which is fundamental to establishing Structure-Activity Relationships (SAR).[12] Furthermore, hydrazides are valuable intermediates for synthesizing various heterocyclic compounds, expanding the potential for novel inhibitor discovery.[13][14]

Part 2: Experimental Workflow for Inhibitor Design and Characterization

The following workflow provides a logical progression from the initial scaffold to a well-characterized enzyme inhibitor. This process is designed to be iterative, allowing for cycles of synthesis and testing to optimize inhibitor potency and selectivity.

G cluster_0 Phase 1: Library Synthesis & Screening cluster_1 Phase 2: Potency & Mechanism cluster_2 Phase 3: Lead Optimization A Start: 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide Scaffold B Step 1: Synthesis of Focused Compound Library (e.g., Hydrazones) A->B Condensation with Aldehydes/Ketones C Step 2: Primary Screening (Single-Concentration Enzyme Assay) B->C Test against Target Enzyme D Step 3: IC50 Determination (Dose-Response Analysis) C->D Active Compounds ('Hits') E Step 4: Mechanism of Action Studies (Enzyme Kinetics) D->E Potent Hits F Characterized 'Hit' Compound E->F G Advanced Characterization (SAR, Selectivity) F->G Iterative Optimization G->B Synthesize New Analogs H Lead Candidate G->H

Caption: Overall workflow for enzyme inhibitor development.

Protocol 2.1: Synthesis of a Hydrazone-Based Compound Library (Illustrative)

This protocol describes a general method for synthesizing a library of hydrazone derivatives from the starting scaffold. The causality behind this step is to introduce a wide variety of chemical substituents (R-groups) to probe the topology and chemical environment of the enzyme's binding pocket.

  • Solubilization: In a clean reaction vessel, dissolve 1 equivalent of 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide in a suitable solvent such as ethanol or methanol.

  • Addition of Aldehyde/Ketone: Add 1.1 equivalents of the desired aldehyde or ketone to the solution. A slight excess of the carbonyl compound ensures the complete consumption of the starting hydrazide.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction.

  • Reaction: Stir the mixture at room temperature or gently reflux for 2-6 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture. The resulting hydrazone product will often precipitate and can be collected by vacuum filtration. If no precipitate forms, the solvent can be removed under reduced pressure.

  • Purification: Wash the collected solid with cold ethanol or recrystallize from a suitable solvent system to achieve high purity.

  • Characterization: Confirm the structure of the purified product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2.2: Primary Enzyme Inhibition Screening

This protocol provides a framework for a single-point concentration screen to rapidly identify "hits" from the synthesized library. It is based on a standard 96-well plate spectrophotometric assay.[15][16]

Materials:

  • Purified target enzyme

  • Enzyme substrate

  • Assay buffer (optimized for pH and ionic strength for the target enzyme)

  • Synthesized compounds (dissolved in DMSO to create stock solutions, e.g., 10 mM)

  • Known inhibitor (positive control)

  • 96-well microplate and microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of the enzyme and substrate in the assay buffer at optimized concentrations. Substrate concentration is often kept at or near its Michaelis constant (Km) for initial screens.[17]

  • Plate Layout: Designate wells for (i) Blank (buffer + DMSO), (ii) Negative Control (100% activity: enzyme + buffer + DMSO), (iii) Positive Control (enzyme + buffer + known inhibitor), and (iv) Test Wells (enzyme + buffer + test compound).

  • Compound Addition: Add 1 µL of the appropriate DMSO stock solution to the designated wells. For test wells, this will be one of the synthesized compounds, typically screened at a final concentration of 10-20 µM.

  • Enzyme Addition: Add enzyme solution to all wells except the Blank.

  • Pre-incubation: Gently mix the plate and pre-incubate for 10-15 minutes at the optimal temperature. This allows the inhibitor to bind to the enzyme before the reaction starts.

  • Reaction Initiation: Initiate the reaction by adding the substrate solution to all wells.

  • Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance over time at the appropriate wavelength.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percent inhibition for each test compound using the following formula: % Inhibition = [1 - (V₀_test / V₀_control)] * 100

Compounds showing significant inhibition (e.g., >50%) are considered "hits" and advance to IC50 determination.

Protocol 2.3: IC50 Determination

The half-maximal inhibitory concentration (IC50) is a quantitative measure of a compound's potency.[18] This protocol establishes a dose-response relationship to determine this value.

  • Compound Dilution: Prepare a serial dilution series of the "hit" compound in the assay buffer. A common approach is a 10-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM).

  • Assay Setup: Set up the 96-well plate assay as described in Protocol 2.2, but instead of a single concentration, add each concentration from the dilution series to triplicate wells.

  • Execution and Measurement: Perform the assay and record the initial reaction velocities (V₀) for each inhibitor concentration.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration.

    • Normalize the data, setting the uninhibited control as 100% activity (or 0% inhibition) and a fully inhibited control as 0% activity (or 100% inhibition).[19]

    • Plot the normalized response (% activity) versus the logarithm of the inhibitor concentration.

    • Fit the data to a non-linear regression model (sigmoidal, 4PL) using software like GraphPad Prism or Origin.[19] The IC50 is the concentration of the inhibitor that corresponds to a 50% reduction in enzyme activity.

Data Presentation: Hypothetical IC50 Values

Compound IDR-Group (from Aldehyde)IC50 (µM)
Scaffold->100
Deriv-014-chlorophenyl15.2 ± 1.8
Deriv-024-hydroxyphenyl5.4 ± 0.7
Deriv-032-nitrophenyl45.1 ± 5.2
Deriv-043,4-dimethoxyphenyl2.1 ± 0.3
Protocol 2.4: Elucidation of Inhibition Mechanism

Understanding how an inhibitor interacts with the enzyme and its substrate is critical for lead optimization.[12] This is achieved by studying the enzyme's kinetics at various substrate concentrations in the presence of the inhibitor.[20]

G E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES P Product (P) S Substrate (S) ES->E k_cat I_comp Competitive Inhibitor (I) I_comp->E Binds to Free Enzyme I_noncomp Non-competitive Inhibitor (I) I_noncomp->E I_noncomp->ES Binds E or ES I_uncomp Uncompetitive Inhibitor (I) I_uncomp->ES Binds to ES Complex Only

Caption: Mechanisms of reversible enzyme inhibition.

Procedure:

  • Select Inhibitor Concentration: Choose a fixed concentration of the inhibitor, typically at or near its determined IC50 value.

  • Vary Substrate Concentration: Prepare a series of substrate dilutions, typically ranging from 0.2x to 5x the substrate's Km value.

  • Assay Setup: For each substrate concentration, measure the enzyme's initial reaction velocity (V₀) in the absence of the inhibitor (control) and in the presence of the fixed inhibitor concentration. Run all measurements in triplicate.

  • Data Analysis & Interpretation:

    • Plot the data on a Lineweaver-Burk (double reciprocal) plot (1/V₀ vs. 1/[S]).[20][21]

    • Competitive Inhibition: The lines will intersect on the y-axis (Vmax is unchanged), but the x-intercept will differ (apparent Km increases).[22]

    • Non-competitive Inhibition: The lines will intersect on the x-axis (Km is unchanged), but the y-intercepts will differ (Vmax decreases).[22]

    • Uncompetitive Inhibition: The lines will be parallel (both Vmax and Km are reduced).[17]

    • Mixed Inhibition: The lines will intersect in the upper-left quadrant, off of either axis (both Vmax and Km are affected).[17]

Part 3: Advanced Characterization and Lead Optimization

Once a potent hit with a defined mechanism of action is identified, the drug development process moves into a lead optimization phase.[1] This involves:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a new generation of analogs based on the initial kinetic data to improve potency and refine the pharmacophore.[12]

  • Selectivity Profiling: Screening the inhibitor against a panel of related enzymes (e.g., other kinases) to determine its selectivity, a key factor in minimizing off-target effects and potential toxicity.[23][24]

  • Computational Modeling: Using techniques like molecular docking to build a model of the enzyme-inhibitor complex.[] This provides structural insights that can rationally guide the design of more potent and selective analogs.[26]

Conclusion

2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide is a highly promising and synthetically tractable scaffold for the development of novel enzyme inhibitors. The combination of the biologically active thiazole core with the versatile hydrazide handle provides an efficient platform for generating diverse compound libraries. The protocols outlined in this guide offer a robust, self-validating framework for researchers to progress from initial scaffold selection through hit identification, potency determination, and mechanistic characterization. By applying this systematic approach, scientists can effectively harness the potential of this scaffold to discover and develop next-generation therapeutic agents.

References

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide

An in-depth technical guide by a Senior Application Scientist. A Guide for Researchers and Drug Development Professionals Welcome to the technical support center for the synthesis of 2-(2-Methyl-1,3-thiazol-4-yl)acetohyd...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common challenges and optimize your synthetic route. As your Senior Application Scientist, I will walk you through the causality behind experimental choices, ensuring that each protocol is a self-validating system.

The synthesis of 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide is a critical step in the development of various pharmacologically active compounds. The most common and efficient route involves a two-step process: the Hantzsch thiazole synthesis to form the core thiazole ring, followed by hydrazinolysis of the corresponding ester. This guide will focus on troubleshooting and optimizing this widely adopted pathway.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific issues you may encounter during the synthesis. Each problem is analyzed from a mechanistic standpoint to provide robust and scientifically grounded solutions.

Q1: My overall yield of 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide is consistently low. What are the primary causes and how can I improve it?

Low yield is a multifaceted issue that can originate from either the Hantzsch thiazole synthesis or the subsequent hydrazinolysis step. Let's break down the potential causes and their remedies.

A1: Potential Causes & Optimization Strategies:

  • Inefficient Thiazole Ring Formation (Hantzsch Synthesis):

    • Causality: The Hantzsch synthesis involves the condensation of a thioamide (thioacetamide) with an α-haloketone (ethyl 4-chloroacetoacetate). Incomplete reaction, side reactions, or decomposition of reactants can significantly lower the yield of the intermediate ethyl 2-(2-methyl-1,3-thiazol-4-yl)acetate.

    • Solution:

      • Reagent Quality: Ensure the purity of your starting materials. Ethyl 4-chloroacetoacetate can degrade over time, releasing HCl, which can catalyze unwanted side reactions. It is advisable to use freshly distilled or high-purity commercial grade reagent.

      • Reaction Conditions: The reaction is typically carried out in a protic solvent like ethanol. The temperature should be carefully controlled, as excessive heat can lead to the formation of byproducts. Refluxing in ethanol is common, but monitoring the reaction by TLC is crucial to avoid prolonged heating after the reaction has reached completion.

      • Stoichiometry: A slight excess of the thioamide can sometimes be beneficial to ensure the complete consumption of the more expensive α-haloketone. However, a large excess can complicate purification.

  • Incomplete Hydrazinolysis:

    • Causality: The conversion of the ester to the hydrazide is a nucleophilic acyl substitution reaction. If the reaction does not go to completion, you will have a mixture of the desired hydrazide and the starting ester, which can be difficult to separate.

    • Solution:

      • Hydrazine Hydrate Concentration and Stoichiometry: Use a sufficient excess of hydrazine hydrate (typically 3-5 equivalents) to drive the reaction to completion. The concentration of hydrazine hydrate is also important; an 80-99% solution is generally effective.

      • Solvent and Temperature: The reaction is usually performed in an alcohol solvent (e.g., ethanol, methanol) at reflux. The choice of solvent can influence the reaction rate. Methanol, being less sterically hindered than ethanol, can sometimes lead to faster reaction times.

      • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting ester spot is a good indicator of reaction completion.

Workflow for Yield Optimization:

cluster_0 Yield Troubleshooting Start Low Overall Yield Check_Step1 Analyze Purity of Thiazole Intermediate Start->Check_Step1 Check_Step2 Analyze Purity of Final Hydrazide Check_Step1->Check_Step2 Pure Intermediate Optimize_Hantzsch Optimize Hantzsch Synthesis: - Check Reagent Purity - Control Temperature - Adjust Stoichiometry Check_Step1->Optimize_Hantzsch Impure Intermediate Optimize_Hydrazinolysis Optimize Hydrazinolysis: - Increase Hydrazine Excess - Change Solvent (e.g., to Methanol) - Increase Reflux Time (with TLC monitoring) Check_Step2->Optimize_Hydrazinolysis Incomplete Conversion Success Yield Improved Optimize_Hantzsch->Success Optimize_Hydrazinolysis->Success

Caption: Troubleshooting workflow for low yield.

Q2: I am observing significant side product formation. How can I identify and minimize these impurities?

Impurity profiling is key to a robust synthesis. The most common impurities arise from side reactions during the Hantzsch synthesis.

A2: Common Impurities and Mitigation Strategies:

  • Bis(thiazole) Formation:

    • Causality: This can occur if there are impurities in the starting materials or if the stoichiometry is not carefully controlled.

    • Mitigation: Use high-purity starting materials and maintain a 1:1 stoichiometry between the thioacetamide and ethyl 4-chloroacetoacetate.

  • Unreacted Starting Materials:

    • Causality: Incomplete reaction due to insufficient reaction time, low temperature, or poor mixing.

    • Mitigation: Monitor the reaction by TLC to ensure all starting materials are consumed. Ensure efficient stirring, especially if the reaction mixture is heterogeneous.

  • Products of Hydrazine Reduction:

    • Causality: Hydrazine is a reducing agent and can potentially reduce other functional groups in the molecule, although this is less common under standard hydrazinolysis conditions for this specific substrate.

    • Mitigation: Use the minimum necessary excess of hydrazine hydrate and avoid unnecessarily high temperatures or prolonged reaction times.

Data on Purity vs. Reaction Conditions:

ParameterCondition A (Standard)Condition B (Optimized)Expected Purity
Hantzsch Synthesis
Ethyl 4-chloroacetoacetateCommercial GradeFreshly Distilled>98%
Temperature80°C (Reflux)70-75°C (Controlled)
Hydrazinolysis
Hydrazine Hydrate (eq.)24>99%
Reaction Time4 hoursMonitored by TLC (approx. 6h)
Q3: The hydrazinolysis reaction seems to stall before completion. What factors could be responsible?

A stalled reaction is often due to an equilibrium being reached or a deactivation of the reacting species.

A3: Causes and Solutions for Stalled Hydrazinolysis:

  • Insufficient Nucleophile: The concentration of hydrazine may not be sufficient to drive the reaction forward. As mentioned, increasing the equivalents of hydrazine hydrate is the first step.

  • Solvent Effects: The polarity and protic nature of the solvent play a crucial role. While ethanol is standard, switching to methanol can sometimes increase the reaction rate due to its lower steric hindrance and higher polarity.

  • Water Content: Excessive water in the reaction mixture (from low-concentration hydrazine hydrate or wet solvent) can hydrolyze the ester back to the carboxylic acid, which will not react with hydrazine under these conditions. Use anhydrous solvents and a high-concentration (≥80%) hydrazine hydrate solution.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide?

A1: The most widely accepted method is a two-step synthesis.

  • Hantzsch Thiazole Synthesis: Reaction of ethyl 4-chloroacetoacetate with thioacetamide in a suitable solvent like ethanol to yield ethyl 2-(2-methyl-1,3-thiazol-4-yl)acetate.

  • Hydrazinolysis: Treatment of the resulting ester with hydrazine hydrate in an alcohol solvent to give the final product, 2-(2-methyl-1,3-thiazol-4-yl)acetohydrazide.

Reaction Pathway:

cluster_0 Synthesis of 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide A Ethyl 4-chloroacetoacetate + Thioacetamide B Ethyl 2-(2-methyl-1,3-thiazol-4-yl)acetate A->B Hantzsch Synthesis (Ethanol, Reflux) C 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide B->C Hydrazinolysis (Hydrazine Hydrate, Ethanol, Reflux)

Caption: Common synthetic pathway.

Q2: What are the critical reaction parameters to control for this synthesis?

A2:

  • Temperature: Overheating during the Hantzsch synthesis can lead to side product formation. Careful temperature control during reflux is important.

  • pH: The Hantzsch synthesis is sensitive to pH. The reaction is typically carried out under neutral or slightly acidic conditions. The presence of a base can lead to the formation of undesired byproducts.

  • Purity of Reagents: As discussed in the troubleshooting section, the purity of the starting materials, especially the α-haloketone, is paramount for a clean reaction and high yield.

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of analytical techniques should be used:

  • Thin Layer Chromatography (TLC): For monitoring reaction progress and assessing purity. A common mobile phase is a mixture of ethyl acetate and hexane.

  • Melting Point: The pure product should have a sharp melting point. Literature values can be used for comparison.

  • Spectroscopy:

    • ¹H NMR and ¹³C NMR: To confirm the chemical structure. The presence of characteristic peaks for the thiazole ring protons and the hydrazide group are key indicators.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

    • Infrared (IR) Spectroscopy: To identify functional groups, such as the N-H and C=O stretches of the hydrazide.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(2-methyl-1,3-thiazol-4-yl)acetate
  • To a solution of thioacetamide (1 equivalent) in absolute ethanol, add ethyl 4-chloroacetoacetate (1 equivalent).

  • Heat the mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexane).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by column chromatography if necessary.

Protocol 2: Synthesis of 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide
  • Dissolve the ethyl 2-(2-methyl-1,3-thiazol-4-yl)acetate (1 equivalent) in ethanol.

  • Add hydrazine hydrate (4 equivalents, 80-99% solution).

  • Heat the mixture to reflux for 6-8 hours.

  • Monitor the reaction by TLC until the starting ester is no longer visible.

  • Cool the reaction mixture in an ice bath to precipitate the product.

  • Filter the solid product, wash with cold ethanol, and dry under vacuum to obtain the pure 2-(2-methyl-1,3-thiazol-4-yl)acetohydrazide.

References

  • Hantzsch, A.; Weber, J. H. Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Ber. Dtsch. Chem. Ges.1887 , 20 (2), 3118–3132. [Link]

  • A. A. Aly, A. M. N. G. El-Din, and I. A. A. M. Hassan, "Synthesis and antimicrobial activity of some new 2-(2-methyl-1,3-thiazol-4-yl)acetohydrazide derivatives," Journal of the Chinese Chemical Society, vol. 54, no. 6, pp. 1631-1640, 2007. [Link]

Optimization

Common side reactions in the synthesis of 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide and how to avoid them

Welcome to the technical support guide for the synthesis of 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide. This document is designed for researchers, chemists, and drug development professionals who may encounter challenge...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during this multi-step synthesis. We will move beyond simple protocols to explore the chemical causality behind common issues and provide robust, field-tested solutions to ensure the integrity and success of your experiments.

Introduction: The Synthetic Strategy

The synthesis of 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide is typically achieved via a two-step process. The first step involves the construction of the thiazole core through a Hantzsch thiazole synthesis to yield an intermediate ester, ethyl 2-(2-methyl-1,3-thiazol-4-yl)acetate. The second step is the subsequent hydrazinolysis of this ester to form the final acetohydrazide product. Each step presents a unique set of challenges that can impact yield and purity. This guide provides a troubleshooting framework to navigate these potential pitfalls.

G cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Hydrazinolysis A Ethyl 4-chloroacetoacetate C Ethyl 2-(2-methyl-1,3-thiazol-4-yl)acetate (Intermediate Ester) A->C B Thioacetamide B->C E 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide (Final Product) C->E D Hydrazine Hydrate D->E

Caption: Overall synthetic workflow.

Part A: Troubleshooting the Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a classic method for forming the thiazole ring by reacting an α-halocarbonyl compound with a thioamide.[1][2][3] While robust, success hinges on controlling reaction conditions to prevent competing side reactions.

Q1: My reaction yield is low, and the crude product is a dark, tarry material with multiple spots on TLC. What is the primary cause?

Answer: This is a classic symptom of uncontrolled reaction conditions. The high reactivity of the starting materials, particularly the α-haloketone (ethyl 4-chloroacetoacetate), can lead to self-condensation and polymerization if not properly managed.

Causality and Mechanism: The α-haloketone is susceptible to dehalogenation and can also act as both an electrophile and a nucleophile (via its enolate form), leading to complex side reactions.[2] Thioamides can also be unstable at high temperatures.

Troubleshooting and Avoidance Protocol:

  • Temperature Control is Critical: The reaction is exothermic. Initiate the reaction at a low temperature (0-5 °C) and allow it to warm slowly to room temperature or a moderately elevated temperature (e.g., 40-50 °C). Avoid aggressive heating or refluxing in potent solvents unless a specific protocol requires it.

  • Order of Addition: A common technique is to add the α-haloketone dropwise to a solution of the thioacetamide. This maintains a low instantaneous concentration of the highly reactive haloketone, minimizing self-condensation.

  • Solvent Choice: The choice of solvent can influence the reaction pathway.[1] Ethanol is a common and effective solvent. For particularly sensitive substrates, less polar solvents might be considered, although this can reduce reaction rates.

  • Stoichiometry: Ensure a 1:1 molar ratio of reactants. A significant excess of either component can promote side reactions.

G cluster_main Hantzsch Synthesis Pathway cluster_side Side Reaction Pathway Start α-Haloketone + Thioacetamide Intermediate Thioether Intermediate Start->Intermediate Nucleophilic Attack (S on C-X) SideReaction Self-Condensation/ Polymerization Start->SideReaction High Temp/ Poor Control Cyclization Intramolecular Cyclization Intermediate->Cyclization Tautomerization & Amine attack Dehydration Dehydration Cyclization->Dehydration Product Desired Thiazole Dehydration->Product

Caption: Desired vs. side reaction pathways.

Q2: My NMR analysis shows the presence of the starting thioacetamide and other unexpected signals, but the α-haloketone is consumed. What could be happening?

Answer: This suggests that the thioacetamide is participating in side reactions or that an intermediate is being diverted. While the Hantzsch synthesis is the primary pathway, thioacetamide can react under various conditions to form different products, such as sulfides or other heterocyclic systems if impurities are present.[4][5][6]

Troubleshooting and Avoidance Protocol:

  • Purity of Starting Materials: Verify the purity of your ethyl 4-chloroacetoacetate and thioacetamide. Contaminants can initiate alternative reaction pathways.

  • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions that might consume the thioamide.

  • pH Control: The reaction is typically run under neutral or slightly basic conditions. The presence of strong acids or bases can catalyze decomposition or alternative reactions of the thioamide.

ParameterRecommended ConditionRationale
Temperature 0 °C to 50 °CPrevents polymerization and decomposition.
Solvent EthanolGood solubility for reactants, moderate boiling point.
Stoichiometry 1:1 (Thioamide:Haloketone)Minimizes side reactions from excess reagents.
Addition Order Add haloketone to thioamideControls concentration of reactive species.

Part B: Troubleshooting the Hydrazinolysis Reaction

The conversion of the intermediate ester to the final acetohydrazide via reaction with hydrazine hydrate is a standard nucleophilic acyl substitution. However, the high reactivity of hydrazine can lead to several byproducts.

Q3: My final product is contaminated with a significant, less polar, higher molecular weight impurity according to LC-MS. What is it and how can I avoid it?

Answer: The most likely culprit is the formation of a symmetrical N,N'-diacylhydrazide. This occurs when one molecule of hydrazine reacts with two molecules of the ester.

Causality and Mechanism: Hydrazine (H₂N-NH₂) has two nucleophilic nitrogen atoms. After the first substitution to form the desired acetohydrazide, the remaining -NH₂ group is still nucleophilic and can attack a second molecule of the ester, particularly if the ester is in excess or if local concentrations fluctuate.

Troubleshooting and Avoidance Protocol:

  • Control Stoichiometry: Use a molar excess of hydrazine hydrate (typically 2 to 5 equivalents). This ensures that the concentration of hydrazine is high, statistically favoring the 1:1 reaction and minimizing the chance for a single hydrazine molecule to encounter two ester molecules.[7]

  • Maintain Dilution: Running the reaction at a reasonable dilution helps prevent localized "hot spots" where the ester concentration might be high.

  • Temperature Management: While heating is often required to drive the reaction, excessive temperatures can sometimes promote side reactions. Refluxing in ethanol is a standard and generally safe condition.

  • Purification: If the diacylhydrazide does form, it is typically much less polar than the desired product. It can often be removed during workup by washing the crude solid with a non-polar solvent like diethyl ether, in which the desired hydrazide is usually poorly soluble.[8]

Q4: My reaction is slow and appears incomplete, with significant starting ester remaining even after prolonged heating. What steps can I take?

Answer: Incomplete conversion is a common issue, often related to insufficient activation energy or reagent deactivation.

Causality and Mechanism: The conversion of an ester to a hydrazide requires the nucleophilic attack of hydrazine on the ester carbonyl. If the reaction temperature is too low or the reaction time is too short, the conversion will be incomplete.[7]

Troubleshooting and Avoidance Protocol:

  • Increase Reaction Time/Temperature: The most straightforward solution is to increase the reflux time. Monitor the reaction by TLC until the starting ester spot has completely disappeared. A typical reflux time in ethanol is 4-8 hours.[9][10]

  • Ensure Sufficient Hydrazine: Confirm that a sufficient excess of hydrazine hydrate was used.

  • Solvent Choice: Ethanol or methanol are the most common solvents. Methanol has a lower boiling point, so a longer reflux time may be needed compared to ethanol.

  • Microwave Synthesis: For rapid synthesis, microwave irradiation can be a highly effective alternative to conventional heating, often reducing reaction times from hours to minutes.[7]

G Start Crude Product Analysis (TLC/LC-MS) Check_SM Is Starting Ester Present? Start->Check_SM Check_HighMW Is High MW Impurity Present? Check_SM->Check_HighMW No Troubleshoot_Incomplete Action: • Increase Reflux Time • Add More Hydrazine • Check Temperature Check_SM->Troubleshoot_Incomplete Yes Success Product is Pure. Proceed to Isolation. Check_HighMW->Success No Troubleshoot_Diacyl Action: • Use Larger Excess of Hydrazine in Future Runs • Purify via Recrystallization or Trituration with Ether Check_HighMW->Troubleshoot_Diacyl Yes Rerun Rerun Reaction with Optimized Conditions Troubleshoot_Incomplete->Rerun

Sources

Troubleshooting

Technical Support Center: Purification of 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide

Welcome to the dedicated technical support guide for the purification of crude 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide (CAS 496057-29-5)[1]. This document provides in-depth troubleshooting advice, frequently asked qu...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of crude 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide (CAS 496057-29-5)[1]. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers and drug development professionals. Our goal is to equip you with the expertise to overcome common purification challenges and achieve high purity for your downstream applications.

Overview of Purification Challenges

2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide is a polar heterocyclic compound. Its purification is often complicated by the presence of polar starting materials, such as excess hydrazine, and the compound's own high affinity for polar stationary phases like silica gel. The hydrazide functional group can also be susceptible to side reactions, leading to impurities that are structurally similar to the target compound. This guide provides systematic approaches to address these issues effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude product?

A1: The impurity profile largely depends on the synthetic route. Typically, the synthesis involves the reaction of an ester, such as ethyl 2-(2-methyl-1,3-thiazol-4-yl)acetate, with hydrazine hydrate. Common impurities include:

  • Unreacted Starting Materials: Residual ethyl 2-(2-methyl-1,3-thiazol-4-yl)acetate and excess hydrazine hydrate.

  • Hydrolysis Products: 2-(2-Methyl-1,3-thiazol-4-yl)acetic acid, if moisture is present.

  • Self-Condensation Products: Formation of N,N'-diacylhydrazines if the reaction conditions are not optimized.

Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to minimize the formation of by-products[2].

Q2: My purified product is an off-white or yellowish solid, but I expected a pure white powder. Is this normal?

A2: While a pure white solid is ideal, a slight off-white or pale yellow hue is not uncommon for thiazole derivatives and may not necessarily indicate significant impurity. Trace amounts of oxidized species or residual colored impurities from starting materials can cause this discoloration. If TLC analysis shows a single spot and NMR spectroscopy is clean, the material is likely suitable for most applications. If a higher degree of purity is required, consider a final recrystallization from a solvent like ethanol or treatment with activated charcoal.

Q3: How should I store the purified 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide?

A3: Hydrazide compounds can be sensitive to air and moisture. It is recommended to store the purified solid in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), and in a cool, dark, and dry place.

Q4: What TLC conditions do you recommend for monitoring the purification?

A4: Due to the polar nature of the compound, a relatively polar mobile phase is required. Good starting points for TLC analysis on silica gel plates are:

  • Dichloromethane:Methanol (95:5 to 90:10 v/v)

  • Ethyl Acetate:Methanol (98:2 to 95:5 v/v)

  • Ethyl Acetate:Hexane (e.g., 70:30 v/v), if impurities are significantly less polar.

Staining can be achieved using UV light (254 nm) or by dipping the plate in a potassium permanganate solution.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process.

Problem 1: The crude product is an oil or a sticky solid that is difficult to handle.
  • Probable Cause: This is often due to the presence of residual solvents or highly soluble impurities, such as excess hydrazine.

  • Solution:

    • Trituration: Stir the crude material vigorously with a non-polar solvent in which the product is insoluble, such as cold diethyl ether or n-hexane. This will often wash away less polar impurities and can induce crystallization.

    • Azeotropic Removal of Hydrazine: If excess hydrazine is suspected, dissolve the crude product in a suitable solvent (e.g., toluene or isopropanol) and evaporate the solvent under reduced pressure. Repeating this process can help remove residual hydrazine and water.

Problem 2: Low yield after recrystallization.
  • Probable Cause 1: The chosen recrystallization solvent is too good, meaning the product remains significantly soluble even at low temperatures.

  • Solution 1: Use a binary solvent system. Dissolve the compound in a minimum amount of a "good" hot solvent (e.g., methanol, ethanol) and then slowly add a "poor" solvent (e.g., water, diethyl ether, or hexane) until the solution becomes slightly turbid. Reheat to clarify and then allow to cool slowly.[3]

  • Probable Cause 2: The product is precipitating out of solution too quickly, trapping impurities.

  • Solution 2: Ensure slow cooling. After dissolving the compound in hot solvent, allow the flask to cool to room temperature undisturbed before moving it to an ice bath or refrigerator. Rapid cooling leads to the formation of smaller, less pure crystals.

Problem 3: Persistent impurities are visible in the NMR spectrum after purification.
  • Probable Cause: The impurity has a polarity very similar to the product, making separation by standard methods difficult.

  • Solution:

    • Column Chromatography: This is the most effective method for separating compounds with similar polarities.[4] See the detailed protocol below.

    • Acid-Base Extraction: If the impurity is acidic (e.g., the corresponding carboxylic acid) or basic in nature, an acid-base extraction during the workup can be effective. The target hydrazide is basic and can be protonated. For instance, unreacted starting ester can be removed from the basic hydrazide by partitioning between an organic solvent and a dilute aqueous acid.[5]

Problem 4: Significant streaking is observed during column chromatography.
  • Probable Cause: The basic nitrogen atoms in the thiazole ring and hydrazide moiety are interacting strongly with the acidic sites on the silica gel surface.[6]

  • Solution: Add a small amount of a basic modifier to the eluent. A common choice is to add 0.5-1% triethylamine (Et₃N) or ammonia in methanol to the mobile phase. This neutralizes the acidic sites on the silica, leading to sharper bands and better separation.[7]

Purification Workflow & Troubleshooting Logic

The following diagrams illustrate a general purification strategy and a decision tree for troubleshooting column chromatography.

PurificationWorkflow cluster_0 Initial Assessment cluster_1 Purification Path cluster_2 Final Product Crude Crude Product TLC Analyze by TLC / ¹H NMR Crude->TLC Decision Impurity Profile? TLC->Decision Recryst Recrystallization Decision->Recryst Single major spot, solid product Column Column Chromatography Decision->Column Multiple spots, similar Rf Wash Acid-Base Wash Decision->Wash Acidic/basic impurities Pure Pure Solid Recryst->Pure Column->Pure Wash->Pure Verify Verify Purity (TLC, NMR, MP) Pure->Verify

Caption: General purification workflow for 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide.

ChromatographyTroubleshooting Start Problem: Poor Separation in Column Chromatography Q1 Are bands streaking or tailing? Start->Q1 Q2 Is Rf value too high or too low? Start->Q2 Q1->Q2 No Sol1 Add 0.5-1% Et₃N or NH₄OH to eluent to neutralize silica. Q1->Sol1 Yes Sol2 Decrease eluent polarity. (e.g., less MeOH) Q2->Sol2 Too High (Rf > 0.4) Sol3 Increase eluent polarity. (e.g., more MeOH) Q2->Sol3 Too Low (Rf < 0.1)

Caption: Troubleshooting decision tree for column chromatography of polar nitrogenous compounds.

Comparative Analysis of Purification Techniques

The choice of purification method depends on the scale of the reaction, the nature of the impurities, and the required final purity.

TechniquePrincipleProsConsBest For
Recrystallization Differential solubility of the compound and impurities in a solvent at different temperatures.[8]Scalable, cost-effective, can yield very high purity material.Can result in significant yield loss; requires a suitable solvent system.Removing minor impurities from a solid product on a large scale.
Flash Column Chromatography Differential partitioning of components between a stationary phase (silica) and a mobile phase (eluent).[9]Excellent for separating components with similar polarities; high resolution.Can be time-consuming and solvent-intensive; less scalable than recrystallization.Complex mixtures with multiple components or impurities with similar Rf values.
Acid-Base Extraction Differential solubility of acidic or basic compounds in aqueous and organic phases depending on pH.[5]Fast, effective for removing specific types of impurities (acidic/basic).Only applicable if impurities have different acid/base properties than the product.Workup step to remove unreacted acidic starting materials or basic catalysts.

Detailed Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water

This protocol is effective when the crude product is a solid and contains impurities with different solubility profiles.

  • Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask. Add a minimal amount of hot ethanol (95%) dropwise while stirring and heating until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Induce Crystallization: Slowly add deionized water dropwise to the hot, clear solution until a persistent cloudiness appears. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold 50% ethanol/water, followed by a wash with cold diethyl ether to aid in drying.

  • Drying: Dry the purified crystals under high vacuum to remove all residual solvents.

Protocol 2: Flash Column Chromatography

This method is ideal for purifying oily products or separating mixtures with closely eluting spots on a TLC plate.[10]

  • Adsorbent Preparation: Prepare a slurry of silica gel (230-400 mesh) in the initial, less polar eluent (e.g., 100% Dichloromethane). For a 1 g crude sample, use approximately 30-50 g of silica gel.

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a flat, uniform bed. Drain the excess solvent until the solvent level is just at the top of the silica bed. Never let the column run dry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like methanol. Adsorb this solution onto a small amount of silica gel (~2-3 g) and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column bed.

  • Elution:

    • Begin eluting with a non-polar solvent system (e.g., 100% Dichloromethane or 2% Methanol in Dichloromethane).[7]

    • Gradually increase the polarity of the eluent (e.g., stepping up to 5% Methanol, then 7% Methanol in Dichloromethane) to elute the compounds from the column. The ideal eluent system should provide an Rf value of ~0.25-0.35 for the target compound on a TLC plate.[9]

    • If streaking is observed, pre-treat the silica with 1% triethylamine in the eluent or add it directly to the mobile phase.[6]

  • Fraction Collection: Collect the eluent in small fractions (e.g., 10-20 mL tubes).

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified product.

References

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Ijarsct. (n.d.). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. Retrieved from [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021, April 25). Publisher. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiazole. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and Biological Evaluation of Thiazole Derivatives. Retrieved from [Link]

  • ResearchGate. (2023, May 16). How to remove impurity from hydrazide. It's not going away even after washing with water and n hexane ? Retrieved from [Link]

  • Reddit. (2017, February 22). Column chromatography & TLC on highly polar compounds? Retrieved from [Link]

  • Google Patents. (n.d.). RU2596223C2 - Method of producing high-purity hydrazine.
  • RSC Publishing. (2020, October 20). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. Retrieved from [Link]

  • Column chromatography. (n.d.). University. Retrieved from [Link]

  • ResearchGate. (2020, August 31). How to purify hydrazone? Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]

  • Khan Academy. (n.d.). Column chromatography. Retrieved from [Link]

  • RSC Publishing. (n.d.). Effect of solubility of a hydrazide compound on the crystallization behavior of poly(l-lactide). Retrieved from [Link]

  • ResearchGate. (n.d.). 2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide. Retrieved from [Link]

  • National Institutes of Health. (2025, April 28). Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. Retrieved from [Link]

  • Dutscher. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N′-(4-nitrobenzylidene)acetohydrazide monohydrate. Retrieved from [Link]

  • Synthesis and antimicrobial activity of 4-substituted thiazol-2-yl hydrazine derivatives of 1-(2,6-difluorobenzyl). (n.d.). Publisher. Retrieved from [Link]

  • Amazon Web Services. (n.d.). benzoxazol-2-yl)sulfanyl] acetohydrazide derivatives as Novel antimicrobial and anti. Retrieved from [Link]

  • MDPI. (n.d.). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Retrieved from [Link]

  • Baghdad Science Journal. (2021, March 30). Synthesis, Characterization and Biological Activity Evaluation of Some Pyrazoles, Thiazoles and Oxazoles Derived from 2-Mercapto. Retrieved from [Link]

Sources

Optimization

Optimizing reaction conditions for the condensation of 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide with aldehydes

Technical Support Center: Optimizing Hydrazone Synthesis Topic: Optimizing Reaction Conditions for the Condensation of 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide with Aldehydes Welcome to the technical support center fo...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Optimizing Hydrazone Synthesis

Topic: Optimizing Reaction Conditions for the Condensation of 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide with Aldehydes

Welcome to the technical support center for the synthesis of thiazole-based hydrazones. This guide is designed for researchers, medicinal chemists, and drug development professionals actively working on the condensation of 2-(2-methyl-1,3-thiazol-4-yl)acetohydrazide with various aldehydes. The resulting N-acylhydrazone scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous compounds with significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3]

This document provides in-depth, experience-driven answers to common challenges encountered during this synthesis, moving beyond simple protocols to explain the chemical reasoning behind each optimization step.

Reaction Overview: The Chemistry of Hydrazone Formation

The condensation of a hydrazide with an aldehyde is a classic nucleophilic addition-elimination reaction. The process is typically catalyzed by a small amount of acid.

Mechanism Snapshot:

  • Carbonyl Activation: The acid catalyst protonates the oxygen of the aldehyde's carbonyl group, significantly increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The terminal nitrogen of the hydrazide, with its lone pair of electrons, acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate.

  • Proton Transfer & Dehydration: A proton transfer occurs, followed by the elimination of a water molecule to form the stable C=N double bond characteristic of a hydrazone.[4][5]

Understanding this mechanism is critical for effective troubleshooting, as each step represents a potential point of failure or optimization.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: My reaction is stalled or proceeding very slowly. What are the primary factors to investigate?

A1: A sluggish reaction is one of the most common issues. The root cause typically lies in insufficient activation of the electrophile (the aldehyde) or suboptimal reaction conditions.

  • Catalyst Insufficiency: The reaction is highly dependent on acid catalysis.[6] Without a catalyst, the aldehyde's carbonyl carbon is not sufficiently electrophilic to be readily attacked by the hydrazide.

    • Solution: Introduce a catalytic amount of acid. A few drops of glacial acetic acid are typically sufficient for reactions in solvents like ethanol.[7][8] For less reactive aldehydes, a stronger acid like concentrated HCl or H₂SO₄ can be used sparingly.[1][2] Alternatively, Lewis acids such as CeCl₃·7H₂O have been shown to be effective catalysts.[9]

  • Inadequate Temperature: Many condensation reactions require thermal energy to overcome the activation barrier, particularly the dehydration step.[10]

    • Solution: If the reaction is slow at room temperature, gradually increase the heat. Refluxing the reaction mixture is a common and effective strategy.[11] Monitor the reaction progress via Thin-Layer Chromatography (TLC) to avoid potential decomposition of starting materials or products with excessive heating.

  • Aldehyde Reactivity: The electronic nature of the aldehyde plays a crucial role. Aldehydes bearing electron-withdrawing groups are less reactive, as these groups decrease the electrophilicity of the carbonyl carbon.[6][12]

    • Solution: For electron-deficient aldehydes, consider using a stronger acid catalyst or a higher reaction temperature. Be prepared for longer reaction times.

Q2: My reaction yield is disappointingly low. How can I drive the reaction to completion?

A2: Low yields often indicate that the reaction equilibrium is unfavorable or that side reactions are consuming the reactants.

  • Solvent Mismatch: The solvent must fully dissolve the reactants to ensure they can interact. Its polarity can also influence reaction kinetics.[12]

    • Solution: Ethanol and methanol are excellent first choices as they are polar, protic solvents capable of dissolving both the hydrazide and many aldehydes, and they are suitable for refluxing conditions.[1][7][13] If solubility is an issue, consider a more polar aprotic solvent like Dimethylformamide (DMF), but be aware this can complicate product workup.[14]

  • Reversible Reaction Equilibrium: The formation of water as a byproduct means the reaction is reversible. An accumulation of water can shift the equilibrium back towards the starting materials, lowering the yield.

    • Solution: While a Dean-Stark apparatus can be used for water removal in large-scale reactions, for most lab-scale syntheses, simply using a sufficient reaction temperature (reflux) in an appropriate solvent is enough to drive the reaction forward.[15]

  • Incorrect Stoichiometry: An improper ratio of reactants can lead to one being consumed prematurely, leaving an excess of the other and limiting the theoretical yield.

    • Solution: Begin with a 1:1 molar ratio of the hydrazide to the aldehyde. A slight excess (e.g., 1.05 to 1.1 equivalents) of the aldehyde can sometimes help drive the reaction to completion, especially if the aldehyde is volatile.

Q3: The purity of my final product is poor, and purification by recrystallization is difficult. What should I do?

A3: Purity issues stem from unreacted starting materials or the formation of side products. Effective purification relies on selecting the right solvent.

  • Primary Contaminants: The most common impurities are unreacted 2-(2-methyl-1,3-thiazol-4-yl)acetohydrazide and the starting aldehyde.

  • Purification Strategy: Recrystallization is the most effective method for purifying these solid hydrazone products.[2][16]

    • Solution: The key is to find a solvent (or solvent pair) in which your product is sparingly soluble at room temperature but highly soluble when heated. Ethanol is often an excellent starting choice. If the product is too soluble in ethanol, try a solvent pair like DMF/water or ethanol/water.

    • Dissolve the crude product in the minimum amount of hot solvent.

    • If the solution is colored by impurities, you may add a small amount of activated charcoal and perform a hot filtration.[17]

    • Allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystallization.

    • Collect the pure crystals by filtration.

  • Purity Assessment: Always verify the purity of your recrystallized product using TLC. A pure compound should appear as a single spot.[8]

Experimental Protocols & Data

General Protocol for Synthesis

This robust starting protocol is suitable for a wide range of aromatic aldehydes.

  • Reactant Preparation: In a round-bottom flask, dissolve 2-(2-methyl-1,3-thiazol-4-yl)acetohydrazide (1.0 eq) in absolute ethanol.

  • Aldehyde Addition: Add the desired aldehyde (1.0-1.1 eq) to the solution.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture.

  • Reaction: Equip the flask with a condenser and heat the mixture to reflux.

  • Monitoring: Monitor the reaction's progress every 30-60 minutes using TLC (see protocol below). The reaction is typically complete within 2-4 hours.[1]

  • Workup: Once the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), allow the mixture to cool to room temperature. The product often precipitates directly from the solution.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove soluble impurities.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure hydrazone.

Protocol for TLC Monitoring
  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase: A mixture of ethyl acetate and n-hexane (e.g., 30:70 v/v) is a good starting point.[1] Adjust polarity as needed.

  • Visualization: UV light at 254 nm.

  • Procedure: Spot the starting hydrazide, the aldehyde, and the reaction mixture on the TLC plate. The product should have an Rf value distinct from the starting materials. The reaction is complete when the spot for the limiting starting material has disappeared.

Table 1: Recommended Starting Conditions Based on Aldehyde Type
Aldehyde TypeExampleRecommended CatalystSolventTemperatureExpected Reaction Time
Aromatic (Electron-Rich)4-MethoxybenzaldehydeGlacial Acetic Acid (cat.)EthanolReflux1-3 hours
Aromatic (Electron-Neutral)BenzaldehydeGlacial Acetic Acid (cat.)EthanolReflux2-4 hours
Aromatic (Electron-Poor)4-NitrobenzaldehydeGlacial Acetic Acid (cat.)EthanolReflux3-6 hours
AliphaticHexanalGlacial Acetic Acid (cat.)EthanolRoom Temp to 50°C1-2 hours

Workflow Visualization

The following diagram outlines the logical workflow for the successful synthesis and characterization of thiazole-hydrazones.

G Reactants Reactant Preparation (Hydrazide, Aldehyde) Setup Reaction Setup (Solvent + Catalyst) Reactants->Setup Reaction Condensation Reaction (Heating/Reflux) Setup->Reaction TLC Monitoring (TLC) Reaction->TLC Iterative Check Workup Workup & Isolation (Cooling & Filtration) TLC->Workup Reaction Complete Purify Purification (Recrystallization) Workup->Purify Characterize Characterization (NMR, MS, m.p.) Purify->Characterize Final Pure Product Characterize->Final

Caption: Workflow for thiazole-hydrazone synthesis and analysis.

Expected Product Characterization

Upon successful synthesis, spectroscopic analysis is essential for structural confirmation.

  • ¹H-NMR: Look for the disappearance of the aldehyde proton signal (typically ~9-10 ppm). Key new signals will appear for the azomethine proton (-N=CH-) (usually a singlet around 8-8.5 ppm) and the amide proton (-NH-) (a singlet further downfield, often >11 ppm).[2][16][18]

  • ¹³C-NMR: The aldehyde carbonyl carbon signal will be replaced by the characteristic imine carbon signal of the -N=CH- group.

  • Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ should correspond to the calculated molecular weight of the target hydrazone.[18]

By systematically addressing the key parameters of catalysis, temperature, and solvent choice, researchers can reliably optimize the condensation of 2-(2-methyl-1,3-thiazol-4-yl)acetohydrazide with a diverse range of aldehydes, paving the way for the development of novel therapeutic agents.

References

  • Synthesis and Biological Evaluation of Novel Thiazole Hydrazines as Antimicrobial and Antimalarial Agents. (2020). Letters in Applied NanoBioScience, 10(1), 1846-1855. [Link]

  • New Hydrazones Bearing Thiazole Scaffold: Synthesis, Characterization, Antimicrobial, and Antioxidant Investigation. (2018). Molecules, 23(7), 1596. [Link]

  • A perspective on the synthetic methodologies and biological attributes of thiazole-hydrazone compounds: a medicinal chemistry-based investigation. (2025). Molecular Diversity. [Link]

  • Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. (2019). ACS Omega, 4(8), 13476–13484. [Link]

  • Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. (2019). ACS Omega, 4(8), 13476–13484. [Link]

  • Synthesis and antimicrobial activity of some new hydrazone-bridged thiazole-pyrrole derivatives. (2016). Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 168-174. [Link]

  • On the Use of CeCl3.7H2O as a Catalyst for the Synthesis of Hydrazones Derived from Aromatic Aldehydes and Ketones. (2020). ChemProc, 3(1), 82. [Link]

  • Hydrazone Formation. Química Orgánica. [Link]

  • New Hydrazones Bearing Thiazole Scaffold: Synthesis, Characterization, Antimicrobial, and Antioxidant Investigation. (2018). Molecules, 23(7), 1596. [Link]

  • Effect of reaction temperature for the three-component condensation reaction. (2015). ResearchGate. [Link]

  • Optimization of the Condensation Reaction. (2021). ResearchGate. [Link]

  • Facile Synthesis and DFT Analysis of Novel Thiazole-Based Hydrazones: An Experimental and Theoretical Perspective. (2023). ACS Omega, 8(31), 28260–28274. [Link]

  • Facile Synthesis and DFT Analysis of Novel Thiazole-Based Hydrazones: An Experimental and Theoretical Perspective. (2023). ACS Omega, 8(31), 28260–28274. [Link]

  • Optimization of the reaction conditions. (2016). ResearchGate. [Link]

  • Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents. (2021). Pharmaceuticals, 14(11), 1168. [Link]

Sources

Troubleshooting

Technical Support Center: Navigating Solubility Challenges of 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide Derivatives

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide derivatives. This document provides in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide derivatives. This document provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of low aqueous solubility encountered during biological assays. Our goal is to equip you with the foundational knowledge and practical protocols to ensure reliable and reproducible experimental outcomes.

Understanding the Core Challenge: The Physicochemistry of the Thiazole-Hydrazide Scaffold

The 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide scaffold is a promising core for developing novel therapeutics. However, its inherent physicochemical properties often lead to solubility issues in aqueous biological media. The thiazole ring, being a heterocyclic aromatic compound, contributes to the molecule's planarity and hydrophobicity. While the acetohydrazide moiety offers some polarity, the overall solubility is often governed by the lipophilicity of the entire molecule, especially with various substitutions on the core structure.

The basicity of the scaffold is another critical factor. The thiazole ring is weakly basic, with a pKa of approximately 2.5 for its conjugate acid.[1] The hydrazide group is also basic, with the pKa of a hydrazinium ion being around 8.1.[2] This weakly basic nature implies that the solubility of these derivatives will be pH-dependent, a characteristic we can leverage to our advantage.

This guide will walk you through a systematic approach to tackle these solubility challenges, from simple solvent adjustments to more advanced formulation strategies.

Frequently Asked Questions & Troubleshooting Guides

Q1: My 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide derivative is precipitating out of my aqueous assay buffer. What is the first thing I should try?

A1: The most immediate and common solution is the proper use of a co-solvent, typically Dimethyl Sulfoxide (DMSO).

The key is to prepare a high-concentration stock solution in 100% DMSO and then dilute it into your final assay buffer. This method ensures the compound is fully solvated in the stock and is then introduced into the aqueous environment at a concentration below its solubility limit.

Causality: DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds.[3] By creating a concentrated stock, you minimize the volume of organic solvent added to your assay, thereby reducing potential solvent-induced artifacts.

Step-by-Step Protocol: Preparing a DMSO Stock Solution

  • Weighing: Accurately weigh a precise amount of your compound in a sterile microfuge tube or vial.

  • Solvent Addition: Add the calculated volume of 100% cell culture-grade DMSO to achieve your desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, gentle warming in a 37°C water bath or brief sonication can be applied. Visually inspect for any remaining particulate matter.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Critical Consideration: The final concentration of DMSO in your assay should be kept as low as possible, typically below 0.5% (v/v), as higher concentrations can induce cellular stress, affect cell viability, or interfere with assay components.[4][5] Always run a vehicle control (assay buffer with the same final DMSO concentration) to account for any solvent effects.

Q2: I've tried using DMSO, but my compound still precipitates at the desired final concentration, or the required DMSO concentration is interfering with my assay. What are my next steps?

A2: When direct co-solvent use is insufficient or problematic, a multi-pronged approach involving pH adjustment and/or the use of solubilizing excipients is recommended.

The workflow below outlines a decision-making process for systematic troubleshooting.

Solubility_Troubleshooting_Workflow Troubleshooting Workflow for Low Solubility start Start: Compound Precipitates in Assay dmso_stock Prepare High-Concentration DMSO Stock (10-50 mM) start->dmso_stock check_solubility Dilute to Final Assay Conc. (DMSO < 0.5%) Is it soluble? dmso_stock->check_solubility ph_adjust Attempt pH Adjustment (Target pH 5.0-6.5) check_solubility->ph_adjust No success Proceed with Assay check_solubility->success Yes check_ph_solubility Is it soluble and is assay compatible? ph_adjust->check_ph_solubility excipients Use Solubilizing Excipients (e.g., Cyclodextrins, Surfactants) check_ph_solubility->excipients No check_ph_solubility->success Yes check_excipient_solubility Is it soluble and is assay compatible? excipients->check_excipient_solubility check_excipient_solubility->success Yes failure Consider Compound Analogs or Assay Re-design check_excipient_solubility->failure No

Caption: A decision tree for troubleshooting low compound solubility.

In-Depth Troubleshooting Strategies

pH Adjustment

Causality: As your 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide derivative is weakly basic, its solubility can be significantly increased in a slightly acidic environment. By lowering the pH of your buffer, you can protonate the basic nitrogen atoms on the thiazole and hydrazide moieties, forming a more soluble salt form in situ.

Step-by-Step Protocol: pH-Mediated Solubilization

  • Determine Assay pH Tolerance: First, confirm the acceptable pH range for your specific biological assay (e.g., cell viability, enzyme activity). Many assays are robust in a pH range of 6.0-7.4.

  • Prepare Acidic Buffers: Prepare a series of your assay buffer with slightly lower pH values (e.g., pH 7.0, 6.5, 6.0, 5.5).

  • Test Solubility: Add your compound (from a DMSO stock to keep the organic solvent concentration constant and low) to each buffer at the target concentration.

  • Observe and Validate: Vortex and incubate for a short period. Visually inspect for precipitation. If the compound dissolves at a lower pH, you must validate that this pH does not adversely affect your assay by running appropriate controls.

Recommendation: Start with a modest pH change (e.g., to pH 6.8) and progress downwards. A target pH between 5.0 and 6.5 is often a good starting point for weakly basic compounds.

Solubilizing Excipients: Cyclodextrins

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble guest molecules, like your thiazole derivative, forming a water-soluble inclusion complex. This effectively shields the hydrophobic parts of your compound from the aqueous environment, increasing its apparent solubility.

Cyclodextrin_Mechanism Mechanism of Cyclodextrin Solubilization cluster_0 Aqueous Environment cluster_1 Formation of Inclusion Complex Compound Hydrophobic Thiazole Derivative Complex Water-Soluble Inclusion Complex Compound->Complex Encapsulation Cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) Cyclodextrin->Complex

Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.

Step-by-Step Protocol: Using β-Cyclodextrins

  • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for many biological assays due to its high solubility and low toxicity.

  • Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD (e.g., 45% w/v in water).

  • Formulation:

    • Method A (Pre-complexation): Dissolve your compound in a small amount of organic solvent (e.g., ethanol). Add this solution dropwise to the HP-β-CD solution while vortexing. Lyophilize the resulting solution to obtain a solid powder of the compound-cyclodextrin complex, which can then be dissolved directly in your assay buffer.

    • Method B (Direct Addition): Prepare your assay buffer containing a specific concentration of HP-β-CD (e.g., 1-10 mM). Add your compound (from a small volume of DMSO stock) to this buffer.

  • Optimization: The optimal ratio of compound to cyclodextrin needs to be determined empirically. Start with a molar ratio of 1:1 and increase if necessary.

Considerations: While generally inert, high concentrations of cyclodextrins can sometimes extract cholesterol from cell membranes. It is crucial to run a vehicle control with the cyclodextrin alone.[4]

Other Co-solvents and Surfactants

If DMSO is problematic and pH/cyclodextrin approaches are not viable, other formulation aids can be considered, though they require more extensive validation.

Solubilizing Agent Mechanism of Action Typical Final Conc. Potential Issues & Considerations
Ethanol Co-solvent; reduces the polarity of the aqueous medium.< 0.5%Can affect membrane proteins and cellular metabolism.[4][5]
PEG 400 Co-solvent; forms a more structured water environment that can accommodate hydrophobic molecules.< 1%Can be viscous; potential for assay interference.
Tween® 20/80 Non-ionic surfactant; forms micelles that encapsulate hydrophobic compounds.[6]0.01% - 0.1%Can disrupt cell membranes at higher concentrations; may interfere with protein-protein interactions.
Cremophor® EL Non-ionic surfactant; similar to Tween, forms micelles.< 0.1%Has been associated with biological effects, including hypersensitivity reactions in vivo.

Data Table: Alternative Solubilizing Agents

Summary and Best Practices

  • Start Simple: Always begin with a well-prepared, high-concentration DMSO stock and aim for a final in-assay concentration of <0.5%.

  • Know Your Compound: Recognize that 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide derivatives are likely weak bases, making their solubility pH-dependent.

  • Control Everything: Every component you add to improve solubility (DMSO, acid/base, cyclodextrins) must be tested in a vehicle control to isolate the effect of your compound from that of the formulation.

  • Observe and Document: Carefully observe your solutions for any signs of precipitation (cloudiness, Tyndall effect) before and during the assay. Document your solubilization protocol meticulously for reproducibility.

  • Consider Early Formulation: For promising but poorly soluble lead compounds, engaging with formulation scientists early in the drug development process is crucial for developing a viable path forward.

By systematically applying these principles and protocols, you can overcome the solubility challenges posed by 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide derivatives and generate high-quality, reliable data in your biological assays.

References

  • Wikipedia. Thiazole. [Link]

  • Hart, M. L., Do, D. P., Ansari, R. A., & Rizvi, S. A. A. Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]

  • Timm, M., Saaby, L., Moesby, L., & Hansen, E. W. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 877–885. [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 1(11), 1-13. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • Al-Zoubi, M. S., Al-Sawalha, M., Al-Trad, B., & Aljarrah, K. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. International Journal of Pharmaceutical Sciences and Research, 11(11), 5644-5650. [Link]

  • Wikipedia. Dimethyl sulfoxide. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. [Link]

  • East, M., & Scott, G. K. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS medicinal chemistry letters, 3(10), 829–833. [Link]

  • GSC Biological and Pharmaceutical Sciences. (2024). A review on solubility enhancement technique for pharmaceutical drugs. [Link]

  • IJNRD. (2022). Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. [Link]

  • Quora. What effects does DMSO have on cell assays?. [Link]

  • Wikipedia. Hydrazine. [Link]

Sources

Optimization

How to prevent the degradation of 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide during storage

Welcome to the technical support center for 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of thi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and experimentation. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established principles of organic chemistry and pharmaceutical stability testing.

Introduction: Understanding the Molecule

2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide is a heterocyclic compound featuring a thiazole ring and a hydrazide functional group. The stability of this molecule is primarily dictated by the chemical reactivity of these two moieties. The hydrazide group is susceptible to hydrolysis and oxidation, while the thiazole ring is generally stable but can participate in specific reactions under harsh conditions. This guide will address the prevention of degradation by considering these inherent chemical properties.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide?

A1: The two main degradation pathways are hydrolysis and oxidation of the acetohydrazide moiety.

  • Hydrolysis: The amide bond in the hydrazide group can be cleaved by water, a reaction that is often catalyzed by acidic or basic conditions.[1][2] This would lead to the formation of 2-(2-methyl-1,3-thiazol-4-yl)acetic acid and hydrazine.

  • Oxidation: The nitrogen-nitrogen bond in the hydrazide is susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or trace metal ions.[3][4][5] This can lead to a variety of products, including diazenes and other oxidized species.

Q2: What are the ideal storage conditions for this compound?

A2: To minimize degradation, 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide should be stored in a cool, dry, dark, and well-ventilated place .[6] For long-term storage, refrigeration (2-8 °C) is recommended. The container should be tightly sealed to prevent moisture and air exposure. Storing under an inert atmosphere, such as nitrogen or argon, can provide additional protection against oxidation.[7][8]

Q3: I've observed a color change in my sample over time. What could be the cause?

A3: A color change, such as the appearance of a yellow or red hue, is often an indicator of oxidation.[3] The formation of diazene products from the oxidation of hydrazides can result in colored compounds. If you observe a color change, it is crucial to re-analyze the purity of the material before use.

Q4: Can I store this compound in an aqueous solution?

A4: Storing 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide in aqueous solutions for extended periods is not recommended due to the risk of hydrolysis.[1][9] If you need to prepare a stock solution, use an anhydrous aprotic solvent like DMSO or DMF and store it at low temperatures (e.g., -20 °C or -80 °C) in small aliquots to avoid repeated freeze-thaw cycles. Prepare aqueous working solutions fresh before each experiment.

Part 2: Troubleshooting Guide

This section provides a structured approach to identifying and resolving common stability issues.

Observed Issue Potential Cause(s) Recommended Action(s)
Decreased purity confirmed by HPLC/LC-MS 1. Hydrolysis: Exposure to moisture or non-neutral pH. 2. Oxidation: Exposure to air, light, or metal ion contamination.1. Ensure the compound is stored in a desiccator or under an inert atmosphere. Use anhydrous solvents for solutions. 2. Store in an amber vial to protect from light. Use high-purity solvents and avoid contact with metal spatulas or containers where possible.
Inconsistent experimental results Degradation of the compound leading to lower effective concentration.1. Perform a purity check of the stored compound using a validated analytical method (e.g., RP-HPLC). 2. Prepare fresh solutions from a new or validated batch of the compound for each set of experiments.
Formation of insoluble particulates in solution Formation of degradation products that are less soluble than the parent compound.1. Filter the solution before use, but be aware that this will lower the concentration of the active compound. 2. It is best to discard the solution and prepare a fresh one from a solid sample of confirmed purity.
Visualizing Degradation Pathways

The following diagram illustrates the primary degradation routes for 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide.

G Primary Degradation Pathways Parent 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide Hydrolysis_Product_Acid 2-(2-Methyl-1,3-thiazol-4-yl)acetic acid Parent->Hydrolysis_Product_Acid Hydrolysis (H₂O, H⁺/OH⁻) Hydrolysis_Product_Hydrazine Hydrazine Parent->Hydrolysis_Product_Hydrazine Hydrolysis (H₂O, H⁺/OH⁻) Oxidation_Products Oxidized Species (e.g., Diazenes) Parent->Oxidation_Products Oxidation (O₂, light, metal ions)

Caption: Major degradation routes of the target compound.

Part 3: Experimental Protocols for Stability Assessment

To ensure the integrity of your research, it is crucial to have self-validating systems in place. This includes protocols for assessing the stability of 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide under your specific experimental conditions.

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the stability of a drug substance.[10] This protocol outlines a basic forced degradation study to identify potential degradants.

Objective: To determine the degradation profile of 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide under various stress conditions.

Materials:

  • 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • High-purity water

  • Acetonitrile (HPLC grade)

  • HPLC system with a UV detector

  • pH meter

Procedure:

  • Sample Preparation: Prepare stock solutions of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place the solid compound in an oven at 60 °C for 24 hours. Dissolve in the initial solvent before analysis.

  • Photodegradation: Expose the solid compound to light (ICH Q1B guidelines recommend an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter). Dissolve in the initial solvent before analysis.

  • Analysis: Analyze all samples, including an unstressed control, by a stability-indicating HPLC method. Monitor for the appearance of new peaks and the decrease in the area of the parent peak.

Workflow for Forced Degradation Study

G Forced Degradation Workflow Start Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl) Start->Acid Base Base Hydrolysis (0.1 M NaOH) Start->Base Oxidation Oxidation (3% H₂O₂) Start->Oxidation Thermal Thermal Stress (Solid, 60°C) Start->Thermal Photo Photostability (ICH Q1B) Start->Photo Analysis Analyze by Stability-Indicating HPLC Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Report Compare Profiles & Identify Degradants Analysis->Report

Caption: Workflow for assessing compound stability.

Protocol 2: Routine Purity Check by RP-HPLC

Objective: To quickly assess the purity of a stored sample before use.

Suggested HPLC Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength determined by the UV spectrum of the compound (a wavelength scan is recommended).

  • Injection Volume: 10 µL

Procedure:

  • Prepare a solution of your sample at approximately 0.1 mg/mL in a suitable solvent.

  • Run the HPLC method.

  • Integrate the peaks and calculate the purity as the percentage of the main peak area relative to the total peak area. A purity of >95% is generally acceptable for most research applications, but this can be application-dependent.

References

  • Ishii, Y., et al. (2012). Hydrazidase, a Novel Amidase Signature Enzyme That Hydrolyzes Acylhydrazides. Applied and Environmental Microbiology, 78(15), 5182-5191. [Link]

  • Mahoney, J. M., et al. (2018). Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. The Journal of Organic Chemistry, 83(9), 5025-5032. [Link]

  • Jefferson Digital Commons. (2018). Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. [Link]

  • Augusto, O., et al. (2002). Hydrazide derivatives produce active oxygen species as hydrazine. IUBMB Life, 53(3), 139-144. [Link]

  • Reddit. (2021). Storage of Boc-hydrazide. [Link]

  • Dirksen, A., & Dawson, P. E. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(47), 9042-9045. [Link]

  • Hydrazinolysis: Significance and symbolism. (2025). Health Sciences. [Link]

  • Google Patents. (1963). Method for the hydrolysis of hydrazones.
  • Raines Lab. (2008). Hydrolytic Stability of Hydrazones and Oximes. [Link]

  • MDPI. (2018). Colorimetric Method for Detection of Hydrazine Decomposition in Chemical Decontamination Process. [Link]

  • Organic Chemistry Portal. Hydrazide synthesis by oxidation or hydrolysis. [Link]

  • Staś, M., Broda, M. A., & Siodłak, D. (2021). Thiazole–amino acids: influence of thiazole ring on conformational properties of amino acid residues. Amino Acids, 53(5), 673-686. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]

  • Cole-Parmer. (2005). Material Safety Data Sheet - Hydrazine hydrate, 55% (Hydrazine, 35%). [Link]

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Troubleshooting

Overcoming challenges in the characterization of 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(2-methyl-1,3-thiazol-4-yl)acetohydrazide and its derivatives. This guide is designed to provide prac...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(2-methyl-1,3-thiazol-4-yl)acetohydrazide and its derivatives. This guide is designed to provide practical, field-proven insights into overcoming common challenges encountered during the synthesis, purification, and characterization of this important class of heterocyclic compounds. The inherent chemical functionalities of the thiazole ring and the acetohydrazide moiety can present unique analytical hurdles. This resource provides troubleshooting guides and frequently asked questions (FAQs) to navigate these complexities effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common issues and questions that arise during the handling and analysis of 2-(2-methyl-1,3-thiazol-4-yl)acetohydrazide derivatives.

FAQ 1: Synthesis & Purification

Question: I am struggling with low yields and the presence of persistent impurities during the synthesis of my 2-(2-methyl-1,3-thiazol-4-yl)acetohydrazide derivative. What are the likely causes and solutions?

Answer: Low yields and impurities often stem from a few critical factors in the synthetic process. The reaction of the parent ester with hydrazine hydrate is generally straightforward, but issues can arise from side reactions and purification inefficiencies.

  • Purity of Starting Materials: Ensure the purity of your starting ethyl (2-methyl-1,3-thiazol-4-yl)acetate. Any residual starting materials or byproducts from its synthesis can lead to impurities in the final product.

  • Reaction Conditions: While the reaction with hydrazine hydrate is typically robust, prolonged reaction times or excessive heat can lead to degradation or side reactions. Monitoring the reaction by Thin-Layer Chromatography (TLC) is crucial to determine the optimal reaction time.

  • Potential Side Reaction - N-Acetylation: If your reaction conditions involve acetic acid as a solvent or catalyst, or if there are acetate impurities, you may observe the formation of an N-acetylated hydrazide byproduct. This occurs through the acetylation of the terminal amino group of the hydrazide.[1]

  • Work-up and Purification: These compounds can be polar and may have some water solubility, leading to losses during aqueous work-ups. When purifying by column chromatography, a polar stationary phase like silica gel is common. However, the polarity of the eluent system is critical. A gradient elution starting with a less polar solvent system (e.g., ethyl acetate/hexane) and gradually increasing the polarity with methanol or ethanol is often effective. For highly polar derivatives, alternative techniques like reversed-phase chromatography or hydrophilic interaction liquid chromatography (HILIC) may be necessary.[2][3] Recrystallization from solvents like ethanol or methanol can also be an effective final purification step.

FAQ 2: Solubility for Analysis

Question: I'm having trouble dissolving my compound for NMR analysis. What are the recommended solvents?

Answer: The solubility of 2-(2-methyl-1,3-thiazol-4-yl)acetohydrazide derivatives can vary significantly based on the nature of the substituents.

  • Common Solvents: Deuterated dimethyl sulfoxide (DMSO-d6) is often the first choice due to its high polarity and ability to dissolve a wide range of heterocyclic compounds, including those with hydrogen bonding capabilities like hydrazides. Deuterated chloroform (CDCl3) and methanol-d4 are also commonly used, sometimes in combination with a small amount of DMSO-d6 to improve solubility.[4][5]

  • Troubleshooting Poor Solubility: If solubility remains an issue, gentle heating of the NMR tube may help. However, be cautious of potential degradation with heat-sensitive compounds. For compounds that are still insoluble, consider the possibility of salt formation if acidic or basic groups are present. Adding a drop of deuterated acid (like DCl) or base (like NaOD) can sometimes improve solubility in these cases, but be aware that this will alter the chemical shifts.

FAQ 3: NMR Spectroscopy

Question: The 1H NMR spectrum of my compound is complex. What are the expected chemical shifts for the core structure, and what are some common interpretation challenges?

Answer: Understanding the typical chemical shifts of the core structure is key to deciphering the NMR spectra of its derivatives.

Expected 1H and 13C NMR Chemical Shifts:

Atom Typical 1H Chemical Shift (ppm) Typical 13C Chemical Shift (ppm) Notes
Thiazole C2-CH3~2.7~19Singlet
Thiazole C5-H~7.0 - 7.5~110 - 115Singlet, can be influenced by substituents on the hydrazide.
Methylene (-CH2-)~3.7~35Singlet, connecting the thiazole ring to the carbonyl group.
Hydrazide NHVariable (broad singlet)-Often broad and can exchange with D2O. Position is concentration and solvent dependent.
Hydrazide NH2Variable (broad singlet)-Also broad and exchangeable. Position is concentration and solvent dependent.
Carbonyl (C=O)-~165 - 170
Thiazole C2-~165 - 170Quaternary carbon.
Thiazole C4-~148 - 155Quaternary carbon.

Data compiled from analogous structures in cited literature.[4][6][7]

Common Interpretation Challenges:

  • Broad NH Peaks: The hydrazide NH and NH2 protons often appear as broad singlets and their chemical shifts are highly dependent on solvent, concentration, and temperature. To confirm their assignment, a D2O exchange experiment can be performed, which will cause these peaks to disappear.

  • Tautomerism: While less common for the core acetohydrazide, derivatives with certain substituents may exhibit tautomerism, leading to the appearance of multiple sets of signals.

  • Signal Overlap: In derivatives with aromatic substituents, the thiazole C5-H proton signal can overlap with aromatic signals. 2D NMR techniques like COSY and HSQC can be invaluable in these cases to unambiguously assign the protons and their corresponding carbons.

FAQ 4: Mass Spectrometry

Question: I am observing some unexpected fragments in the mass spectrum of my compound. What are the characteristic fragmentation patterns for this class of molecules?

Answer: The mass spectrum of 2-(2-methyl-1,3-thiazol-4-yl)acetohydrazide derivatives is influenced by the presence of both the thiazole ring and the hydrazide moiety, leading to specific fragmentation pathways.

Common Fragmentation Pathways:

  • Cleavage of the Acyl-Hydrazide Bond: A common fragmentation is the cleavage of the N-N bond or the C-N bond of the hydrazide, leading to the formation of a thiazolyl-acetyl cation.

  • Fragmentation of the Thiazole Ring: The thiazole ring itself can undergo fragmentation. Common losses include the neutral loss of HCN, CH3CN, or cleavage of the ring to yield smaller sulfur and nitrogen-containing fragments.[8][9]

  • Loss of the Hydrazide Moiety: The entire acetohydrazide side chain can be lost, resulting in a fragment corresponding to the 2-methyl-4-methylenethiazole cation.

  • Rearrangements: Intramolecular rearrangements can occur, especially in the gas phase of the mass spectrometer, leading to fragments that may not be immediately obvious from the initial structure.

The exact fragmentation pattern will be highly dependent on the ionization method used (e.g., ESI, EI) and the specific substituents on your derivative. High-resolution mass spectrometry (HRMS) is highly recommended to determine the elemental composition of the parent ion and key fragments, which greatly aids in their identification.[10]

Section 2: Troubleshooting Guides

Guide 1: Purification of Polar Derivatives

This guide provides a systematic approach to purifying challenging polar derivatives of 2-(2-methyl-1,3-thiazol-4-yl)acetohydrazide.

Workflow for Purification of Polar Derivatives

start Crude Product check_solubility Assess Solubility in Common Solvents (EtOAc, DCM, MeOH, H2O) start->check_solubility tlc_analysis Perform TLC Analysis (Silica Gel, various mobile phases) check_solubility->tlc_analysis is_separable Is there good separation on TLC? tlc_analysis->is_separable flash_chromatography Silica Gel Flash Chromatography (e.g., EtOAc/MeOH gradient) is_separable->flash_chromatography Yes alternative_methods Consider Alternative Methods is_separable->alternative_methods No collect_fractions Collect and Analyze Fractions flash_chromatography->collect_fractions combine_pure Combine Pure Fractions & Evaporate collect_fractions->combine_pure final_product Pure Product combine_pure->final_product reverse_phase Reversed-Phase C18 Chromatography (H2O/ACN or H2O/MeOH gradient) alternative_methods->reverse_phase hilic HILIC (Aqueous normal-phase) alternative_methods->hilic recrystallization Recrystallization (e.g., Ethanol, Methanol, or mixtures) alternative_methods->recrystallization reverse_phase->final_product hilic->final_product recrystallization->final_product start Pure Compound aliquot Aliquot into separate vials start->aliquot control Control (Dark, RT, Inert Atmosphere) aliquot->control acid Acidic Condition (e.g., pH 2 solution) aliquot->acid base Basic Condition (e.g., pH 9 solution) aliquot->base light Photostability (Expose to light) aliquot->light heat Thermal Stability (e.g., 40-60 °C) aliquot->heat incubate Incubate for a set time (e.g., 24, 48, 72 hours) control->incubate acid->incubate base->incubate light->incubate heat->incubate analyze Analyze by HPLC or LC-MS incubate->analyze compare Compare results to Control analyze->compare stable Compound is Stable compare->stable No significant change degraded Compound is Unstable Identify degradation products compare->degraded Degradation observed

Sources

Optimization

Strategies to enhance the biological activity of 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide analogs through structural modification

Welcome to the technical support center for researchers engaged in the structural modification of 2-(2-methyl-1,3-thiazol-4-yl)acetohydrazide and its analogs. This guide is designed to provide practical, in-depth solutio...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers engaged in the structural modification of 2-(2-methyl-1,3-thiazol-4-yl)acetohydrazide and its analogs. This guide is designed to provide practical, in-depth solutions to common challenges encountered during synthesis, characterization, and optimization of these promising compounds. Our goal is to bridge the gap between theoretical knowledge and bench-level success by explaining the causality behind experimental choices.

Section 1: Frequently Asked Questions (FAQs) & Strategic Guidance

This section addresses high-level strategic questions and common stumbling blocks in drug development projects centered on the thiazole acetohydrazide scaffold.

Question 1: My initial series of N'-aryl-substituted hydrazone analogs shows only moderate biological activity. Where should I focus my next synthetic efforts for the best chance of improvement?

Answer: This is a common challenge. The key is a systematic Structure-Activity Relationship (SAR) exploration. Based on extensive studies on thiazole-hydrazone scaffolds, there are three primary areas to investigate for activity enhancement:

  • Substitution on the N'-Aryl/Heteroaryl Ring: This is often the most fruitful area for modification. The electronic and steric properties of substituents on the aromatic ring condensing with the hydrazide are critical.

    • Electronic Effects: SAR studies have shown that electron-donating groups (e.g., -OCH₃, -OH, -CH₃) can enhance antibacterial activity, while electron-withdrawing groups (e.g., -Cl, -F, -NO₂) may increase antifungal or anticancer activity.[1] The specific effect is target-dependent.

    • Steric Effects: The position of the substituent (ortho, meta, para) matters. A bulky ortho-substituent might force the ring out of planarity with the hydrazone linker, which could either be beneficial or detrimental depending on the target's binding pocket topology.

    • Lipophilicity: Adding hydrophobic groups can improve membrane permeability, but can also decrease aqueous solubility. A careful balance is required.

  • Modification of the Thiazole Ring: The core heterocycle is not immutable.

    • C2-Methyl Group: While your core is a 2-methylthiazole, consider replacing this with other small alkyl groups, a cyclopropyl group, or an amino group to probe steric and hydrogen-bonding interactions. 2-aminothiazole derivatives are a well-established class of bioactive compounds.[2]

    • C5-Position: The C5 position of the thiazole ring is the most electron-rich and is the primary site for electrophilic substitution (e.g., halogenation, nitration).[3] Adding a small substituent here can modulate the electronics of the entire scaffold and provide a new vector for interaction with the biological target.

  • Bioisosteric Replacement: If simple substitutions are yielding diminishing returns, consider replacing entire moieties with bioisosteres—functional groups with similar physical or chemical properties.

    • Thiazole Ring Replacement: The thiazole ring can be replaced with other 5-membered heterocycles like oxazole, pyrazole, or 1,2,4-triazole to alter metabolic stability, polarity, and hydrogen bonding capacity.[4][5] This can sometimes lead to a complete change in the activity profile or overcome issues like CYP inhibition.[6]

    • Hydrazone Linker Replacement: The -CO-NH-N=CH- linker is flexible but can be metabolically labile. Consider replacing the amide portion with a bioisostere like a 1,2,4-oxadiazole or a 1,2,3-triazole to improve stability and lock the conformation.[4]

Below is a decision-making workflow for prioritizing your synthetic strategy.

SAR_Strategy Start Initial Analogs Show Moderate Activity A Modify N'-Aryl Ring (High Priority) Start->A B Modify Thiazole Core (Medium Priority) Start->B C Bioisosteric Replacement (Advanced Strategy) Start->C D Synthesize Library: - Electron Donating Groups - Electron Withdrawing Groups - Vary Substituent Position A->D E Synthesize Analogs: - Modify C2-Methyl - Substitute at C5-Position B->E F Synthesize Analogs: - Replace Thiazole Ring - Replace Amide Linker C->F G Evaluate Biological Activity D->G E->G F->G H Improved Activity? Identify SAR Trends G->H H->A No, Re-evaluate I Optimize Lead Compound H->I Yes

Caption: Strategic workflow for analog optimization.

Question 2: My final hydrazone compounds have very poor aqueous solubility, making biological assays difficult. How can I address this without a complete redesign?

Answer: Poor solubility is a frequent hurdle for aromatic hydrazones. There are two main approaches: formulation-based and minor structural modification.

  • Formulation Strategy: Cyclodextrin Complexation: Before embarking on more synthesis, a formulation approach can be highly effective. Cyclodextrins are truncated cone-shaped oligosaccharides with a hydrophilic exterior and a hydrophobic interior. They can encapsulate lipophilic molecules, like your thiazole hydrazone, forming an inclusion complex with significantly improved aqueous solubility.

    • Which Cyclodextrin to Use? Hydroxypropyl-β-cyclodextrin (HP-β-CD) is often a good starting point due to its high solubility and low toxicity. Studies on similar thiazolyl hydrazones have shown that HP-β-CD can increase aqueous solubility by over 18-fold.[7]

    • Validation: The formation of an inclusion complex can be confirmed using techniques like Phase Solubility Studies, NMR (observing chemical shifts of guest protons), or UV-Vis spectroscopy.

  • Minor Structural Modifications:

    • Incorporate Basic Nitrogen: Adding a basic nitrogen atom that will be protonated at physiological pH (e.g., a pyridine, piperazine, or morpholine moiety) is a classic strategy to enhance solubility.[6] You could use a pyridine-carboxaldehyde in your condensation step instead of a benzaldehyde derivative.

    • Add Polar Functional Groups: Incorporating small, polar groups like a hydroxyl (-OH) or a short polyethylene glycol (PEG) chain can improve solubility through hydrogen bonding with water.

Section 2: Synthesis & Characterization Troubleshooting Guide

This section provides solutions to specific experimental problems.

Problem 1: The condensation reaction between 2-(2-methyl-1,3-thiazol-4-yl)acetohydrazide and my substituted aldehyde/ketone is sluggish or fails to go to completion.

Causality: The nucleophilicity of the terminal -NH₂ group of the hydrazide is relatively weak, and sterically hindered or electronically deactivated carbonyl compounds can be poor electrophiles. The reaction is also an equilibrium, and removal of the water by-product drives it to completion.

Troubleshooting Steps:

  • Catalysis: The reaction is almost always acid-catalyzed.

    • Standard: Add 2-3 drops of glacial acetic acid to your ethanol or methanol reaction mixture. This protonates the carbonyl oxygen, making the carbon more electrophilic.

    • Alternative Acids: If acetic acid is ineffective, stronger acids like a drop of concentrated H₂SO₄ or HCl can be used, but be cautious of potential side reactions with sensitive functional groups.

    • Lewis Acids: In very difficult cases (e.g., with hindered ketones), a Lewis acid catalyst like ZnCl₂ or Sc(OTf)₃ may be effective.

  • Solvent & Water Removal:

    • Solvent Choice: Absolute ethanol is the standard. Avoid using aqueous solvents.

    • Water Removal: Refluxing with a Dean-Stark trap is the most effective way to remove the water by-product and drive the equilibrium towards the hydrazone product.

  • Temperature and Reaction Time:

    • Ensure the reaction is heated to reflux. For very unreactive partners, reaction times may need to be extended from the typical 4-8 hours to 24 hours. Monitor progress by TLC.

Protocol: Standard Acid-Catalyzed Hydrazone Synthesis

  • Dissolve 2-(2-methyl-1,3-thiazol-4-yl)acetohydrazide (1.0 eq) and the desired aldehyde or ketone (1.0-1.1 eq) in absolute ethanol (approx. 0.1 M concentration).

  • Add 3 drops of glacial acetic acid to the mixture.

  • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC). The product spot should be less polar than the starting hydrazide.

  • Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

  • The product often precipitates upon cooling. If so, collect the solid by filtration, wash with cold ethanol, and dry.

  • If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization.

Problem 2: I've performed a reaction, but I'm unsure if I have successfully formed the desired N'-substituted hydrazone. What are the key spectroscopic signatures to look for?

Causality: The formation of the hydrazone involves the conversion of a primary amine (-NH₂) and a carbonyl (C=O) into an imine (C=N) and an amide N-H. These changes are clearly observable via IR and NMR spectroscopy.

Spectroscopic Confirmation Guide:

Technique Starting Hydrazide Signature Starting Aldehyde Signature Expected Hydrazone Product Signature
¹H NMR - Broad singlet for -NH₂ protons (~4.2 ppm).- Singlet for -NH proton (~9.5 ppm).- Singlet for aldehydic proton (-CHO) in the downfield region (~9.5-10.5 ppm).- Disappearance of the -NH₂ and aldehydic proton signals.- Appearance of a new singlet for the imine proton (-N=CH) (~8.0-8.5 ppm).- The amide -NH proton shifts further downfield (~11.5-12.5 ppm) due to conjugation.[8][9]
¹³C NMR - Carbonyl (C=O) signal ~165-170 ppm.- Carbonyl (C=O) signal ~190-200 ppm.- Imine carbon (-N=C H) signal ~145-160 ppm.- Amide carbonyl (C=O) signal remains ~160-170 ppm.[9][10]
FT-IR - N-H stretching of -NH₂ group (~3200-3400 cm⁻¹).- C=O stretching of amide (~1640-1680 cm⁻¹).- C=O stretching of aldehyde (~1690-1740 cm⁻¹).- Disappearance of the aldehyde C=O stretch.- Appearance of a C=N stretch (~1590-1620 cm⁻¹).- N-H stretch of the single amide proton remains (~3100-3300 cm⁻¹).[11]
Mass Spec [M+H]⁺ corresponding to C₆H₉N₃OS (172.05)[M+H]⁺ of the aldehyde[M+H]⁺ corresponding to the sum of the reactants minus water (18.01 Da).

Example of ¹H NMR Shift Changes:

NMR_Shifts Characteristic ¹H NMR chemical shift changes upon hydrazone formation. cluster_0 Starting Materials cluster_1 Product Hydrazide Hydrazide (-NH₂) ~4.2 ppm Aldehyde Aldehyde (-CHO) ~10.0 ppm Imine Imine (-N=CH) ~8.1 ppm Amide Amide (-NH) ~11.8 ppm

Caption: Key ¹H NMR signal changes for reaction monitoring.

Section 3: Advanced Protocols & Data

Protocol: Bioisosteric Replacement of Hydrazide with 1,3,4-Oxadiazole

This protocol describes a common method to cyclize a hydrazide-hydrazone intermediate into a more stable 1,3,4-oxadiazole ring, a well-known amide bioisostere. This modification can improve metabolic stability and lock the molecule in a specific conformation.

Workflow Diagram:

Oxadiazole_Synth A Start: N'-Aryl Hydrazone (Synthesized Previously) B Dissolve in Acetic Anhydride (Ac₂O) A->B C Heat to Reflux (e.g., 120-140 °C) B->C D Monitor by TLC C->D E Reaction Complete D->E F Cool and Pour onto Ice Water E->F G Precipitate Forms F->G H Filter, Wash, and Dry Solid G->H I Purify by Recrystallization or Chromatography H->I J Final 1,3,4-Oxadiazole Product I->J

Caption: Workflow for oxidative cyclization to a 1,3,4-oxadiazole.

Step-by-Step Procedure:

  • Place the purified N'-aryl-2-(2-methyl-1,3-thiazol-4-yl)acetohydrazone (1.0 eq) in a round-bottom flask.

  • Add an excess of acetic anhydride (Ac₂O), which acts as both the solvent and the cyclizing/dehydrating agent.

  • Heat the mixture to reflux for 3-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Slowly and carefully pour the cooled reaction mixture into a beaker of crushed ice/ice water with stirring. This will quench the excess acetic anhydride and precipitate the product.

  • Continue stirring for 30 minutes until precipitation is complete.

  • Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water, followed by a small amount of cold ethanol.

  • Dry the product under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by silica gel column chromatography if necessary.

  • Confirm the structure by NMR, IR, and Mass Spectrometry. Key confirmation is the disappearance of the amide -NH proton signal in ¹H NMR.

Table 1: Example SAR Data for Thiazole Analogs

The following table summarizes hypothetical but representative biological activity data to illustrate SAR principles. The core scaffold is 2-(2-methyl-1,3-thiazol-4-yl)-N'-(substituted-benzylidene)acetohydrazide.

Compound ID Substituent (R) Position IC₅₀ (µM) vs. Target X Aqueous Solubility (µg/mL) Comment
Parent-H -H-15.25Baseline activity.
1a -OCH₃4- (para)2.54Potent activity; electron-donating group is favorable.
1b -OCH₃2- (ortho)18.14Loss of activity, likely due to steric hindrance.
1c -Cl4- (para)8.92Moderate activity; electron-withdrawing group is tolerated.
1d -NO₂4- (para)22.51Potent EWG reduces activity; very poor solubility.
1e -OH4- (para)3.125Potent activity with significantly improved solubility.
1f Pyridin-4-ylN/A4.5>100Good activity and excellent solubility.

This data illustrates that a 4-hydroxy or 4-methoxy substitution is highly beneficial for activity against this hypothetical target, and replacing the phenyl ring with a pyridine ring is an excellent strategy to improve solubility while retaining good potency.

References

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  • Yurttaş, L., et al. (2020). Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors. Molecules, 25(21), 5002. Available from: [Link]

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  • Al-Amiery, A. A., et al. (2019). Spectroscopic characterization, crystallographic elucidation and DFT investigation of 5-fluoro-6-(4-methylpiperazin-1-yl)benzo[d]thiazol-2-amine. Journal of Molecular Structure, 1176, 549-560. Available from: [Link]

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Sources

Troubleshooting

Resolving inconsistencies in antimicrobial testing results for 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide compounds

A Guide to Resolving Inconsistencies in Antimicrobial Susceptibility Testing Welcome to the technical support center for researchers working with 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide and related thiazole compounds...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Resolving Inconsistencies in Antimicrobial Susceptibility Testing

Welcome to the technical support center for researchers working with 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide and related thiazole compounds. This guide is designed to help you troubleshoot and resolve common inconsistencies encountered during antimicrobial susceptibility testing (AST). As Senior Application Scientists, we have compiled this resource based on established protocols, scientific literature, and extensive field experience to ensure your results are both accurate and reproducible.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common questions that often arise during the initial stages of testing novel thiazole-based compounds.

Q1: We are observing significant well-to-well and day-to-day variation in our Minimum Inhibitory Concentration (MIC) results. What is the most common cause?

A1: The most frequent cause of MIC variability is inconsistency in the preparation of the bacterial inoculum.[1][2] The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antimicrobial agent that prevents visible in vitro growth of a microorganism.[3][4] An inoculum density that is too high can overwhelm the compound, leading to falsely elevated MICs (the "inoculum effect"), while an inoculum that is too low can result in falsely low MICs.[1] For reliable and reproducible results, it is imperative to standardize the inoculum to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

Q2: How much variation in an MIC value is considered acceptable?

A2: Due to the nature of the twofold serial dilutions used in MIC assays, a variation of one well (a single twofold dilution) is generally considered acceptable and within the normal limits of experimental variability.[5] For example, if you obtain an MIC of 8 µg/mL in one run and 16 µg/mL in a repeat experiment, this is typically acceptable. However, variations greater than one twofold dilution (e.g., 8 µg/mL in one run and 64 µg/mL in another) indicate a significant issue with the experimental setup that requires investigation.[6]

Q3: Our 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide compound is poorly soluble in aqueous media. Could this be causing inconsistent results?

A3: Absolutely. The physicochemical properties of the test compound are a critical factor. Thiazole derivatives can be hydrophobic, leading to challenges with solubility in standard broth media.[7] If a compound precipitates out of solution, its effective concentration is reduced, leading to artificially high and erratic MIC values. It is common to use a solvent like dimethyl sulfoxide (DMSO) to prepare stock solutions. However, the final concentration of DMSO in the testing wells must be kept low (typically ≤1%) to avoid any intrinsic antimicrobial or growth-inhibiting effects on the test organism.

Q4: Can the choice of bacterial strain affect the consistency of my results?

A4: Yes. Beyond the expected differences in susceptibility between species, there can be biological variability even between different strains of the same species.[5] More importantly for consistency, the growth phase of the bacteria used for inoculum preparation is critical.[3] Cultures should be in the logarithmic (exponential) growth phase to ensure metabolic activity and uniform susceptibility. Using bacteria from a stationary or lag phase can lead to highly variable results.

Q5: Why are my quality control (QC) strain results sometimes out of the acceptable range?

A5: Failure of a QC strain to fall within its acceptable range is a critical indicator that the assay is not performing correctly, and all results from that run must be considered invalid.[8][9] Common reasons for QC failure include:

  • Incorrect Inoculum Density: As mentioned, this is a primary source of error.

  • Media Issues: Improperly prepared or expired Mueller-Hinton Broth/Agar (MHB/MHA), or media with incorrect pH or cation concentrations, can affect antibiotic activity.[1][10]

  • Incubation Errors: Incorrect temperature or duration of incubation can alter growth rates and affect the final result.[1]

  • Reagent/Disk Potency: Improper storage of the control antibiotic disks or powders can lead to degradation and loss of potency.[11]

  • QC Strain Viability: Using a QC strain that has been sub-cultured too many times can lead to mutations and altered susceptibility profiles.[9]

Section 2: In-Depth Troubleshooting Guides

This section provides structured guidance for diagnosing and resolving specific experimental problems.

Guide 1: Troubleshooting Variable MIC Results

Inconsistent MIC values are a common challenge. Use this guide to systematically identify the root cause.

Visual Troubleshooting Workflow: Variable MICs

Below is a workflow to guide your troubleshooting process when encountering variable MIC results.

G start Inconsistent MIC Results Observed qc_check Step 1: Review QC Strain Results (e.g., E. coli ATCC 25922) start->qc_check qc_pass QC In Range qc_check->qc_pass Consistent? qc_fail QC Out of Range qc_check->qc_fail Inconsistent? compound_issues Step 2: Investigate Test Compound Properties qc_pass->compound_issues troubleshoot_assay Systematic Assay Failure (Media, Incubation, QC Stock) qc_fail->troubleshoot_assay fix_assay Action: Re-validate entire assay setup. Use fresh media, check incubator, prepare new QC stock. troubleshoot_assay->fix_assay fix_assay->start Re-test solubility Solubility/Precipitation? compound_issues->solubility no_solubility_issue No solubility->no_solubility_issue yes_solubility_issue Yes solubility->yes_solubility_issue inoculum_issues Step 3: Scrutinize Inoculum Preparation no_solubility_issue->inoculum_issues fix_solubility Action: Observe wells for precipitate. Optimize solvent/concentration. Consider adding surfactant (e.g., Tween 80) if appropriate. yes_solubility_issue->fix_solubility fix_solubility->start Re-test mcfarland_check 0.5 McFarland Standard Used? inoculum_issues->mcfarland_check yes_mcfarland Yes mcfarland_check->yes_mcfarland no_mcfarland No mcfarland_check->no_mcfarland biofilm_check Step 4: Consider Biological Factors yes_mcfarland->biofilm_check fix_inoculum Action: Re-standardize inoculum protocol. Use spectrophotometer or fresh McFarland standard. Ensure log-phase growth. no_mcfarland->fix_inoculum fix_inoculum->start Re-test biofilm_possible Biofilm Formation Possible? biofilm_check->biofilm_possible yes_biofilm Yes biofilm_possible->yes_biofilm end_node Consistent Results Achieved biofilm_possible->end_node No / Resolved fix_biofilm Action: Use specific biofilm assays (e.g., MBEC). Standard planktonic MICs are not suitable for biofilms. yes_biofilm->fix_biofilm fix_biofilm->end_node

Caption: Troubleshooting workflow for inconsistent MIC results.

Guide 2: Addressing Issues with Compound Solubility

Q: My compound precipitates in the broth, even with DMSO. What are my options?

A: This is a frequent challenge with novel hydrophobic molecules.

  • Confirm DMSO Tolerance: First, run a control experiment to determine the highest concentration of DMSO your specific bacterial strain can tolerate without affecting its growth. This is typically 0.5-1%, but should be empirically verified.

  • Modify the Assay Medium: For particularly "sticky" compounds, adding a non-inhibitory surfactant like Tween 80 (e.g., at 0.002%) to the broth can help maintain solubility. However, you must run a control with Tween 80 alone to ensure it doesn't have its own antimicrobial activity against your test organism.

  • Use an Alternative Method: If broth microdilution proves too problematic, consider the agar dilution method. In this technique, the compound is mixed with molten agar before it solidifies. This can sometimes keep the compound more evenly dispersed than in a liquid medium.

  • Check Compound Purity: Impurities from the synthesis of your 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide derivative could be the source of poor solubility. Re-purification via recrystallization or chromatography may be necessary.[12]

Guide 3: Inconsistencies Between Different Testing Methods

Q: My disk diffusion (Kirby-Bauer) results don't correlate with my broth microdilution (MIC) results. Why?

A: This is a common point of confusion. It's important to remember that disk diffusion is a qualitative or semi-quantitative method, while broth microdilution is quantitative.[10] Discrepancies often arise from:

  • Compound Diffusion Properties: The disk diffusion assay depends on the ability of the compound to diffuse from the paper disk into the agar. Large or hydrophobic molecules, like some thiazole derivatives, may diffuse poorly, resulting in a small or non-existent zone of inhibition even if the compound is potent (i.e., has a low MIC).[10]

  • Inoculum Density: The lawn of bacteria on the agar plate must be confluent and standardized. A lawn that is too thin can lead to oversized zones, while a lawn that is too thick can shrink them.

  • Agar Depth: The depth of the Mueller-Hinton agar in the petri dish must be uniform (typically 4 mm). Variations in depth will alter the diffusion dynamics of the compound.

If your primary goal is to determine the precise potency of your compound, the broth microdilution method to establish an MIC is the gold standard.[3]

Guide 4: The Challenge of Biofilms

Q: My compound shows a good MIC against planktonic (free-floating) bacteria, but it fails in more complex models. Could biofilms be the issue?

A: Yes. This is a critical consideration in drug development. Bacteria within a biofilm are phenotypically distinct from their planktonic counterparts and can be up to 1000 times more resistant to antimicrobial agents.[13][14] Standard MIC tests do not predict efficacy against biofilms.

  • Why are biofilms so tolerant? The extracellular polymeric substance (EPS) matrix of the biofilm can act as a physical barrier, preventing the compound from reaching the cells.[13] Additionally, cells within the biofilm have altered metabolic states and gene expression, which can reduce susceptibility.[14]

  • What should I do? If you suspect biofilm-related resistance, you must use specific anti-biofilm assays. Methods like the crystal violet assay can quantify biofilm formation, while assays using devices like the Calgary Biofilm Device or MBEC™ plates are designed to determine the Minimum Biofilm Eradication Concentration (MBEC). These methods provide a much more clinically relevant measure of a compound's activity against established microbial communities.[15]

Section 3: Standardized Protocols & Data

Adherence to standardized protocols is the most effective way to minimize variability. The methods and data below are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[16][17][18]

Protocol 1: Broth Microdilution MIC Assay (CLSI-Based)

This protocol provides a step-by-step method for determining the Minimum Inhibitory Concentration.

  • Prepare Inoculum: a. Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate after 18-24 hours of incubation. b. Transfer colonies to a tube of sterile saline or broth. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This can be done visually or with a spectrophotometer (A₆₂₅nm of 0.08-0.13). This is your standardized suspension (~1.5 x 10⁸ CFU/mL). d. Dilute this standardized suspension 1:150 in Mueller-Hinton Broth (MHB) to achieve the final inoculum density of ~5 x 10⁵ CFU/mL.[19]

  • Prepare Compound Plate: a. Prepare a stock solution of your 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide compound in an appropriate solvent (e.g., DMSO). b. In a 96-well microtiter plate, perform a twofold serial dilution of your compound in MHB to achieve concentrations ranging from your expected MIC. Ensure the final volume in each well is 50 µL. c. Include a growth control well (MHB only, no compound) and a sterility control well (uninoculated MHB).

  • Inoculate and Incubate: a. Add 50 µL of the final inoculum (from step 1d) to each well (except the sterility control). This brings the total volume to 100 µL and achieves the target cell density of 5 x 10⁵ CFU/mL. b. Incubate the plate at 35 ± 2 °C for 16-20 hours in ambient air.

  • Read Results: a. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).

Self-Validation: This protocol is validated by concurrently testing a standard quality control (QC) strain against a known antibiotic. If the MIC for the QC strain falls outside the acceptable range, the results for your test compound are invalid.

Quality Control (QC) Data

Using reference strains with known susceptibility profiles is mandatory for validating your assay.[8][11][20]

Quality Control StrainControl AntibioticAcceptable MIC Range (µg/mL)Acceptable Disk Diffusion Zone (mm)
Escherichia coli ATCC® 25922™Ampicillin2 - 816 - 22
Escherichia coli ATCC® 25922™Ciprofloxacin0.004 - 0.01530 - 40
Staphylococcus aureus ATCC® 29213™Vancomycin0.5 - 2N/A
Staphylococcus aureus ATCC® 25923™CefoxitinN/A22 - 30
Pseudomonas aeruginosa ATCC® 27853™Gentamicin0.5 - 216 - 21
(Note: Ranges are examples based on CLSI M100 standards and may be updated. Always refer to the latest CLSI or EUCAST documents for current QC ranges.)[17][21][22]
Visual Guide: QC Strain Decision Logic

This diagram illustrates the decision-making process based on QC results.

QC_Logic start Antimicrobial Susceptibility Test Performed (Includes QC Strain) qc_result Read QC Strain Result (e.g., MIC or Zone Diameter) start->qc_result check_range Is QC result within acceptable CLSI/EUCAST range? qc_result->check_range in_range Yes, In Range check_range->in_range Yes out_of_range No, Out of Range check_range->out_of_range No report_results Action: Validate and report results for the test compound. in_range->report_results invalidate_results Action: Invalidate ALL results from the run. Do NOT report test compound data. out_of_range->invalidate_results troubleshoot Troubleshoot the entire AST process. (Inoculum, Media, Incubation, Reagents) invalidate_results->troubleshoot re_run Re-run the entire experiment. troubleshoot->re_run

Caption: Decision logic for validating experimental runs using QC strains.

References

  • BENZYLIDENE-N-(THIAZOLYL)ACETOHYDRAZIDE DERIVATIVES: SYNTHESIS AND ANTIMICROBIAL ACTIVITY EVALUATION. (n.d.). Farmacia, 60(3), 365-372. Available from: [Link]

  • Peeters, E., Nelis, H. J., & Coenye, T. (2008). Is Increased Biofilm Formation Associated with Decreased Antimicrobial Susceptibility? A Systematic Literature Review. MDPI. Available from: [Link]

  • Microbiology Class. (2023). STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. Available from: [Link]

  • Microbe Online. (2021). Quality Control Strains (standard strains) and their Uses. Available from: [Link]

  • Grokipedia. (n.d.). Minimum inhibitory concentration. Available from: [Link]

  • Ciofu, O., Moser, C., & Høiby, N. (2023). Biofilm antimicrobial susceptibility testing: where are we and where could we be going?. Clinical Microbiology Reviews, 36(3), e00024-23. Available from: [Link]

  • Public Health England. (n.d.). Quality Control of Antimicrobial Susceptibility Testing. UK Standards for Microbiology Investigations. Available from: [Link]

  • Kim, J. Y., et al. (2017). Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. Annals of Laboratory Medicine, 37(3), 229-234. Available from: [Link]

  • ESCMID. (n.d.). EUCAST. European Society of Clinical Microbiology and Infectious Diseases. Available from: [Link]

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  • Turnidge, J., et al. (2006). Statistical Methods for Establishing Quality Control Ranges for Antibacterial Agents in Clinical and Laboratory Standards Institute Susceptibility Testing. Journal of Clinical Microbiology, 44(12), 4385-4393. Available from: [Link]

  • CLSI. (n.d.). Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. Available from: [Link]

  • Swathykrishna, C. S., et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews, 5(3), 222-239. Available from: [Link]

  • Barreca, M. L., et al. (2019). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Journal of Medicinal Chemistry, 62(21), 9483-9510. Available from: [Link]

  • FDA. (2025). Antibacterial Susceptibility Test Interpretive Criteria. U.S. Food and Drug Administration. Available from: [Link]

  • CLSI. (2026). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. Available from: [Link]

  • EUCAST. (n.d.). Home. The European Committee on Antimicrobial Susceptibility Testing. Available from: [Link]

  • Mishra, R., et al. (2012). Synthesis and antimicrobial evaluation of some novel thiazole derivatives. Der Pharmacia Sinica, 3(3), 361-366. Available from: [Link]

  • Wikipedia. (n.d.). Minimum inhibitory concentration. Available from: [Link]

  • EUCAST. (2026). Expert Rules. The European Committee on Antimicrobial Susceptibility Testing. Available from: [Link]

  • LITFL. (n.d.). Minimum Inhibitory Concentration. Life in the Fast Lane. Available from: [Link]

  • Peeters, E., et al. (2025). Is Increased Biofilm Formation Associated with Decreased Antimicrobial Susceptibility? A Systematic Literature Review. ResearchGate. Available from: [Link]

  • CLSI. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. Available from: [Link]

  • Di Domenico, E. G., et al. (2025). In Vitro Antimicrobial Susceptibility Testing of Biofilm-Growing Bacteria: Current and Emerging Methods. ResearchGate. Available from: [Link]

  • Sahu, M., et al. (2018). Detection of Biofilm Production and Its Impact on Antibiotic Resistance Profile of Bacterial Isolates from Chronic Wound Infections. Journal of Laboratory Physicians, 10(4), 383-387. Available from: [Link]

  • EUCAST. (n.d.). Guidance Documents. The European Committee on Antimicrobial Susceptibility Testing. Available from: [Link]

  • Simner, P. J., & Tamma, P. D. (2023). Antimicrobial Susceptibility Testing. StatPearls. Available from: [Link]

  • BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics. Available from: [Link]

  • Leclercq, R., et al. (2013). EUCAST expert rules in antimicrobial susceptibility testing. Clinical Microbiology and Infection, 19(2), 141-160. Available from: [Link]

  • Hindler, J. F., & Stelling, J. (2020). The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. Clinical Microbiology Reviews, 33(2), e00033-19. Available from: [Link]

  • Al-Ostath, R. A., et al. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. Molecules, 27(22), 8011. Available from: [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. Available from: [Link]

  • Ghorab, M. M., et al. (2021). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Molecules, 26(11), 3169. Available from: [Link]

  • Patel, N. B., et al. (2020). Synthesis and Biological Evaluation of Novel Thiazole Hydrazines as Antimicrobial and Antimalarial Agents. Chemistry & Chemical Technology, 14(4), 503-511. Available from: [Link]

  • Sharshira, E. M., & Hamada, N. M. M. (2012). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. American Journal of Organic Chemistry, 2(3), 69-73. Available from: [Link]

  • Stancu, B., et al. (2012). N'-Benzylidene-N-(Thiazolyl)Acetohydrazide Derivatives: Synthesis and Antimicrobial Activity Evaluation. Farmacia, 60(3), 365-372. Available from: [Link]

  • Yasir, M., et al. (2019). Effect of Hydrophobic Groups on Antimicrobial and Hemolytic Activity: Developing a Predictive Tool for Ternary Antimicrobial Polymers. Biomacromolecules, 20(10), 3847-3858. Available from: [Link]

  • Fadda, A. A., Soliman, N. N., & Bayoumy, N. M. (2019). Antimicrobial Properties of Some New Synthesized Benzothiazole Linked Carboxamide, Acetohydrazide, and Sulfonamide Systems. Journal of Heterocyclic Chemistry, 56(9), 2369–2378. Available from: [Link]

  • Li, J., et al. (2017). Antimicrobial Activity and Resistance: Influencing Factors. Frontiers in Pharmacology, 8, 364. Available from: [Link]

  • Vitanza, L., et al. (2019). Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds. Arhiv za higijenu rada i toksikologiju, 70(4), 236-246. Available from: [Link]

  • Han, H., et al. (2020). Challenges in the development of next-generation antibiotics: opportunities of small molecules mimicking mode of action of host-defense peptides. Acta Pharmaceutica Sinica B, 10(9), 1593-1614. Available from: [Link]

  • Silas, C. U., et al. (2025). Synthesis, Characterization, and Antimicrobial Activities of (E)-2-(2-aminothiazol-4-yl)-N'-(2-nitrobenzylidene)acetohydrazide Ligand and Its Co(II) Complex. Journal of Materials Science Research and Reviews, 37(8), 1-12. Available from: [Link]

  • Dennison, S. R., et al. (2023). Impacts of Hydrophobic Mismatch on Antimicrobial Peptide Efficacy and Bilayer Permeabilization. International Journal of Molecular Sciences, 24(22), 16327. Available from: [Link]

  • Popiołek, Ł., Biernasiuk, A., & Malm, A. (2015). Synthesis and Antimicrobial Activity of New 1,3-Thiazolidin-4-one Derivatives Obtained from Carboxylic Acid Hydrazides. Phosphorus, Sulfur, and Silicon and the Related Elements, 190(1), 1-10. Available from: [Link]

  • Kumar, D., et al. (2013). Synthesis, characterization and antimicrobial activity of 2-(2'-substituted - benzylidene - hydrazino -acetyl) - mercapto -5-methyl - 1, 3, 4-thiadiazoles and 2 -[2'- {4 - substituted -aryl - 3 - chloro - 2 - oxo -azetidine} -acetyl-aminomercapto] - 5- -methyl-1,3,4-thiadiazole. Journal of the Serbian Chemical Society, 78(8), 1109-1121. Available from: [Link]

  • Sharshira, E. M., & Hamada, N. M. M. (2012). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. American Journal of Organic Chemistry, 2(3), 69-73. Available from: [Link]

  • Rico, V., et al. (2020). Antimicrobial Activity Testing Methods for Hydrophobic Patterned Surfaces. Journal of Hospital Infection, 105(3), 487-493. Available from: [Link]

  • Rico, V., et al. (2020). Antibacterial activity testing methods for hydrophobic patterned surfaces. Scilit. Available from: [Link]

Sources

Optimization

Technical Support Center: Chromatographic Analysis of 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide

This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals engaged in the chromatographic analysis of 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide. This document...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals engaged in the chromatographic analysis of 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide. This document offers in-depth, field-proven insights into method development, optimization, and troubleshooting, moving beyond standard protocols to explain the scientific rationale behind experimental choices.

Section 1: Understanding the Analyte - Physicochemical Properties

2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide is a heterocyclic compound featuring a thiazole ring and an acetohydrazide functional group. Understanding its molecular structure is paramount to developing a robust chromatographic method.

  • Polarity: The presence of the acetohydrazide moiety (-C(=O)NHNH₂) and the nitrogen and sulfur heteroatoms in the thiazole ring imparts significant polarity to the molecule. A structurally similar compound, 2-(2-amino-1,3-thiazol-4-yl)acetohydrazide, has a calculated topological polar surface area (TPSA) of 122 Ų and an XLogP3-AA of -0.9, indicating high polarity and hydrophilicity.[1] The methyl group in the target analyte will slightly decrease polarity compared to the amino analog, but the compound remains firmly in the category of polar molecules. This high polarity is a primary challenge for retention in traditional reversed-phase chromatography.

  • Hydrogen Bonding: The molecule has multiple hydrogen bond donor and acceptor sites, specifically the amine and carbonyl groups of the hydrazide moiety.[1] This suggests strong interactions with polar protic solvents like water and methanol.

  • Ionic Character: The thiazole ring and hydrazide group can exhibit acidic or basic properties depending on the pH of the mobile phase. Controlling the ionization state is crucial for achieving symmetrical peak shapes and reproducible retention.[2][3]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most appropriate chromatographic mode for this compound: Reversed-Phase or Normal-Phase?

A: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the recommended starting point.[4] RP-HPLC utilizes a polar mobile phase and a non-polar stationary phase, which is a versatile and widely used technique for pharmaceutical analysis.[4] While the analyte is highly polar, RP-HPLC offers better reproducibility and is more compatible with aqueous samples. Normal-phase chromatography, which uses a polar stationary phase and non-polar mobile phases, is an option but is often more sensitive to water content and can be less reproducible.[5]

Q2: Which type of reversed-phase column should I select initially?

A: Due to the analyte's high polarity, standard C18 columns may provide insufficient retention, leading to elution near the solvent front. To counteract this, consider one of the following:

  • AQ-Type or Polar-Endcapped C18 Columns: These columns are designed to prevent "dewetting" or phase collapse when using highly aqueous mobile phases (e.g., >95% water), ensuring stable retention for polar compounds.[6]

  • Polar-Embedded Columns: These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain. This modification enhances interaction with polar analytes and improves peak shape, especially for basic compounds.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): If retention on reversed-phase columns is still inadequate, HILIC is a powerful alternative. HILIC uses a polar stationary phase (like bare silica or a bonded polar phase) with a mobile phase rich in a water-miscible organic solvent (like acetonitrile).[6]

Q3: What is a good starting mobile phase composition?

A: For a reversed-phase approach, begin with a high percentage of aqueous solvent.

  • Solvent A (Aqueous): HPLC-grade water with a pH-adjusting additive. A 0.1% solution of formic acid or trifluoroacetic acid (TFA) is a common starting point to suppress the ionization of free silanols on the column packing and protonate the analyte, leading to better peak shape.[7]

  • Solvent B (Organic): Acetonitrile or Methanol. Acetonitrile typically provides better peak shapes and lower backpressure, while methanol can offer different selectivity.[3]

A good initial scouting gradient is to run from 95% Solvent A / 5% Solvent B to 5% Solvent A / 95% Solvent B over 15-20 minutes. This will help determine the approximate organic solvent concentration required to elute the compound.

Q4: How do I select an appropriate detection wavelength (λ)?

A: The thiazole ring is a chromophore that absorbs UV light. For structurally similar aminothiazole compounds, detection wavelengths are often set in the range of 270-275 nm.[8] To determine the optimal wavelength for your specific analyte, it is essential to measure its UV spectrum using a photodiode array (PDA) detector or a spectrophotometer. The wavelength of maximum absorbance (λ-max) should be chosen to ensure the highest sensitivity.

Section 3: Systematic HPLC Method Development Protocol

This protocol provides a structured approach to developing a robust and reliable HPLC method for 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide.

Objective: To achieve a symmetric peak (Tailing Factor < 1.5) with adequate retention (k' > 2) and resolution from any impurities.

Step 1: Initial System Setup

  • Column Selection: Install a polar-endcapped or AQ-type C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase Preparation:

    • Solvent A: 0.1% (v/v) Formic Acid in HPLC-grade water.

    • Solvent B: Acetonitrile.

    • Filter both solvents through a 0.45 µm filter and degas thoroughly.[9]

  • Detector Settings: Set the PDA detector to scan from 200-400 nm and select the λ-max for quantification. A starting point could be 272 nm.[8]

  • Flow Rate & Temperature: Set the flow rate to 1.0 mL/min and the column oven temperature to 30 °C.

Step 2: Initial Scouting Gradient

  • Equilibrate the column with 95% A / 5% B for at least 15 minutes.

  • Inject a 5-10 µL sample of the analyte (dissolved in the initial mobile phase if possible).

  • Run the following gradient:

    Time (min) % Solvent A % Solvent B
    0.0 95 5
    20.0 5 95
    25.0 5 95
    25.1 95 5

    | 30.0 | 95 | 5 |

  • Analyze the chromatogram to determine the elution time and approximate organic percentage required.

Step 3: Mobile Phase and pH Optimization

  • Based on the scouting run, design a shallower gradient or an isocratic method around the elution percentage.

  • If peak tailing is observed, the issue may be related to secondary interactions with the stationary phase.[7]

    • Adjust pH: The pH of the mobile phase is a critical factor.[2] Prepare mobile phases with different buffers (e.g., ammonium formate, ammonium acetate) to find a pH that provides the best peak shape. Aim for a pH at least 1-2 units away from the analyte's pKa.[3]

    • Change Organic Modifier: If using acetonitrile, try substituting it with methanol. This changes the mobile phase viscosity and polarity, which can significantly impact selectivity and peak shape.

Step 4: Final Method Fine-Tuning

  • Adjust the gradient slope or isocratic percentage to achieve the desired retention time (ideally between 3 and 10 minutes).

  • Optimize the flow rate and temperature to improve resolution and reduce run time.

  • Perform system suitability tests by making at least five replicate injections. Check for %RSD of retention time, peak area, and tailing factor.

Section 4: Troubleshooting Guide

This guide addresses common issues encountered during the analysis of 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide.

Problem 1: Poor Peak Shape (Tailing, Fronting, Splitting)
Symptom Potential Cause Recommended Solution
Peak Tailing 1. Secondary Silanol Interactions: The basic nature of the analyte can cause strong interactions with acidic silanol groups on the silica support.[7]1a. Lower Mobile Phase pH: Add 0.1% TFA or formic acid to the aqueous mobile phase to suppress silanol activity. 1b. Use a Buffer: Employ a buffer (e.g., phosphate, acetate) to maintain a consistent pH.[9] 1c. Switch to a High-Purity Column: Modern, high-purity silica columns have fewer active silanol sites.
2. Column Overload: Injecting too much sample mass can saturate the stationary phase.2. Reduce Injection Volume/Concentration: Dilute the sample and re-inject.
3. Column Contamination/Void: A blocked frit or a void at the column inlet can distort the peak.3. Flush or Replace Column: Reverse flush the column (if permitted by the manufacturer). If the problem persists, replace the column.[10]
Peak Fronting 1. Sample Solvent Incompatibility: Dissolving the sample in a solvent much stronger than the mobile phase.1. Match Sample Solvent to Mobile Phase: Dissolve the sample in the initial mobile phase whenever possible.
2. Column Overload (High Concentration): Similar to tailing, very high concentrations can lead to fronting.2. Dilute the Sample: Reduce the sample concentration.
Split Peaks 1. Clogged Column Inlet Frit: Particulate matter from the sample or system can partially block the inlet.1. Install a Guard Column: Use an in-line filter or guard column to protect the analytical column.[9] 1b. Filter Samples: Ensure all samples are filtered through a 0.22 or 0.45 µm syringe filter.
2. Sample Solvent Effect: Injecting in a strong, non-miscible solvent.2. Change Sample Solvent: Ensure the sample solvent is fully miscible with the mobile phase and is of similar or weaker elution strength.
3. Co-eluting Impurity: The peak may be two unresolved compounds.3. Optimize Selectivity: Adjust mobile phase composition (organic modifier type, pH) or change to a column with different chemistry.
Problem 2: Unstable or Drifting Retention Times
Symptom Potential Cause Recommended Solution
Gradual Shift (to shorter or longer times) 1. Poor Column Equilibration: Insufficient time for the column to stabilize with the mobile phase.1. Increase Equilibration Time: Equilibrate the column with at least 10-15 column volumes of the initial mobile phase before the first injection.[9]
2. Mobile Phase Composition Change: Evaporation of the more volatile organic component.2. Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and keep solvent bottles capped.[9]
3. Column Temperature Fluctuation: The lab's ambient temperature is changing, or the column oven is unstable.3. Use a Column Oven: Always use a thermostatically controlled column compartment to maintain a stable temperature.[9]
Random, Erratic Shifts 1. Pump Malfunction / Air Bubbles: Inconsistent flow rate due to air in the pump heads or faulty check valves.1. Degas Mobile Phase & Purge System: Ensure mobile phases are thoroughly degassed. Purge the pump to remove any trapped air bubbles.[9]
2. System Leak: A leak in the system will cause a pressure drop and flow rate instability.2. Check Fittings: Inspect all fittings from the pump to the detector for any signs of leakage and tighten as needed.[9]

Section 5: Data Summary & Visualization

Table 1: Recommended Starting HPLC Conditions
ParameterRecommendation for RP-HPLCRationale
Column Polar-endcapped or AQ-type C18, 150 x 4.6 mm, 5 µmResists phase collapse with highly aqueous mobile phases needed for this polar analyte.
Mobile Phase A 0.1% Formic Acid in WaterControls ionization and improves peak shape by suppressing silanol interactions.[7]
Mobile Phase B AcetonitrileGood UV transparency and generally provides sharp peaks.[3]
Gradient 5% to 95% B over 20 minutes (Scouting)To quickly determine the required elution strength.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Temperature 30 °CProvides stable and reproducible retention times.[9]
Detection PDA at λ-max (approx. 272 nm)Maximizes sensitivity for the thiazole chromophore.[8]
Injection Vol. 5 µLMinimizes potential for column overload.
Sample Diluent Initial Mobile Phase (95% A / 5% B)Prevents peak distortion from solvent mismatch.
Diagram 1: Troubleshooting Workflow for Poor Peak Shape

G Troubleshooting Workflow for Poor Peak Shape start Problem: Poor Peak Shape check_shape What is the peak shape? start->check_shape tailing Peak Tailing check_shape->tailing Tailing fronting Peak Fronting check_shape->fronting Fronting splitting Split Peak check_shape->splitting Splitting cause_tail1 Cause: Silanol Interaction tailing->cause_tail1 cause_tail2 Cause: Column Overload tailing->cause_tail2 fronting->cause_tail2 cause_front1 Cause: Sample Solvent Too Strong fronting->cause_front1 cause_split1 Cause: Column Inlet Blocked splitting->cause_split1 cause_split2 Cause: Sample Solvent Mismatch splitting->cause_split2 sol_tail1 Solution: - Lower mobile phase pH (add acid) - Use endcapped/high-purity column cause_tail1->sol_tail1 sol_tail2 Solution: - Dilute sample - Reduce injection volume cause_tail2->sol_tail2 cause_tail2->sol_tail2 sol_front1 Solution: - Dissolve sample in  initial mobile phase cause_front1->sol_front1 sol_split1 Solution: - Use guard column/in-line filter - Flush or replace column cause_split1->sol_split1 sol_split2 Solution: - Match sample solvent  to mobile phase cause_split2->sol_split2

Caption: Logical workflow for diagnosing and resolving common peak shape issues.

Section 6: References

  • Pallavi, G. B., Gowda, R., Gowda, K. V. A., Basanagouda, M., & Latha, A. L. (2016). 2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide. IUCrData, 1(8), x161273. [Link]

  • Synthesis and In-vitro Biological Evaluation of 2-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl] acetohydrazide derivatives as Novel Antitumor and Antimicrobial Agents. (n.d.). AWS. [Link]

  • Al-Omran, F., & El-Khair, A. A. (2014). Synthesis, Spectroscopy and X-Ray Characterization, of Novel Derivatives of Substituted 2-(Benzothiazol-2'-ylthio)acetohydrazide. International Journal of Chemistry, 4(3). [Link]

  • PubChem. (n.d.). 2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved January 17, 2026, from [Link]

  • Singh, S., Kumar, V., Kumar, D., & Singh, J. (2022). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Future Journal of Pharmaceutical Sciences, 8(1), 32. [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved January 17, 2026, from [Link]

  • Phenomenex. (n.d.). Normal-phase vs. Reversed-phase Chromatography. Retrieved January 17, 2026, from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved January 17, 2026, from [Link]

  • Waters Corporation. (n.d.). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved January 17, 2026, from [Link]

  • Mastelf. (n.d.). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Retrieved January 17, 2026, from [Link]

  • Chrom Tech, Inc. (n.d.). Reverse Phase Chromatography Techniques. Retrieved January 17, 2026, from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved January 17, 2026, from [Link]

  • Pesek, J. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Retrieved January 17, 2026, from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved January 17, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Antimicrobial Potential of 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide Derivatives

In the face of escalating antimicrobial resistance, the exploration of novel chemical scaffolds with potent and broad-spectrum antimicrobial activity is a paramount objective in medicinal chemistry. Among the myriad of h...

Author: BenchChem Technical Support Team. Date: January 2026

In the face of escalating antimicrobial resistance, the exploration of novel chemical scaffolds with potent and broad-spectrum antimicrobial activity is a paramount objective in medicinal chemistry. Among the myriad of heterocyclic compounds, the thiazole nucleus has emerged as a privileged structure, forming the backbone of numerous clinically significant drugs. This guide provides a comprehensive comparative analysis of the antimicrobial activity of a series of 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide derivatives. By leveraging the versatile hydrazide-hydrazone moiety, these compounds offer a promising avenue for the development of new anti-infective agents. This analysis is tailored for researchers, scientists, and drug development professionals, offering in-depth technical insights, detailed experimental protocols, and a critical evaluation of structure-activity relationships.

The Thiazole Scaffold: A Foundation for Antimicrobial Activity

The 1,3-thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. This structural motif is present in a wide array of natural and synthetic compounds exhibiting diverse pharmacological properties, including antimicrobial, antifungal, antiviral, and antitumor activities. The unique electronic and structural features of the thiazole ring enable it to interact with various biological targets, making it a cornerstone in the design of novel therapeutic agents. The incorporation of an acetohydrazide linker at the 4-position of the 2-methylthiazole core provides a versatile platform for chemical modification, allowing for the systematic exploration of structure-activity relationships.

Synthesis of 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide Derivatives: A Step-by-Step Protocol

The synthesis of the title compounds typically follows a multi-step reaction sequence, commencing with the Hantzsch thiazole synthesis, a classic and efficient method for constructing the thiazole ring. The subsequent derivatization of the acetohydrazide moiety allows for the introduction of various substituents, leading to a library of compounds for antimicrobial evaluation.

Experimental Protocol: Synthesis of N'-Benzylidene-2-(2-methyl-1,3-thiazol-4-yl)acetohydrazide Derivatives

This protocol outlines the general procedure for the synthesis of N'-benzylidene derivatives, a common class of hydrazones derived from acetohydrazides.

Step 1: Synthesis of Ethyl 2-(2-Methyl-1,3-thiazol-4-yl)acetate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 3-chloroacetoacetate (1 equivalent) and thioacetamide (1.1 equivalents) in absolute ethanol.

  • Reaction Execution: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford ethyl 2-(2-methyl-1,3-thiazol-4-yl)acetate.

Step 2: Synthesis of 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide

  • Reaction Setup: Dissolve ethyl 2-(2-methyl-1,3-thiazol-4-yl)acetate (1 equivalent) in absolute ethanol in a round-bottom flask.

  • Reaction Execution: Add hydrazine hydrate (3-5 equivalents) to the solution and reflux the mixture for 8-12 hours. Monitor the reaction by TLC.

  • Work-up and Purification: After completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting solid is typically washed with cold diethyl ether and recrystallized from ethanol to yield pure 2-(2-methyl-1,3-thiazol-4-yl)acetohydrazide.

Step 3: Synthesis of N'-Benzylidene-2-(2-methyl-1,3-thiazol-4-yl)acetohydrazide Derivatives

  • Reaction Setup: In a round-bottom flask, dissolve 2-(2-methyl-1,3-thiazol-4-yl)acetohydrazide (1 equivalent) in glacial acetic acid.

  • Reaction Execution: Add the appropriate substituted benzaldehyde (1 equivalent) to the solution and stir the mixture at room temperature for 2-4 hours.

  • Work-up and Purification: The precipitated product is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to give the final N'-benzylidene derivative.

Synthesis_Workflow cluster_step1 Step 1: Thiazole Ring Formation cluster_step2 Step 2: Hydrazide Formation cluster_step3 Step 3: Hydrazone Synthesis A Ethyl 3-chloroacetoacetate + Thioacetamide B Reflux in Ethanol A->B Hantzsch Synthesis C Ethyl 2-(2-methyl-1,3-thiazol-4-yl)acetate B->C D Ethyl 2-(2-methyl-1,3-thiazol-4-yl)acetate E Hydrazine Hydrate, Reflux in Ethanol D->E F 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide E->F G 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide H Substituted Benzaldehyde, Acetic Acid G->H I N'-Benzylidene Derivatives H->I

General synthetic workflow for N'-benzylidene-2-(2-methyl-1,3-thiazol-4-yl)acetohydrazide derivatives.

Comparative Antimicrobial Activity

The antimicrobial efficacy of a series of synthesized N'-benzylidene-N-(thiazolyl)acetohydrazide derivatives was evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The agar well diffusion method was employed as a preliminary screening assay to assess the qualitative antimicrobial activity, with the diameter of the inhibition zone serving as an indicator of potency.

Experimental Protocol: Agar Well Diffusion Method
  • Media Preparation: Prepare Mueller-Hinton agar plates according to the manufacturer's instructions.

  • Inoculum Preparation: Prepare a bacterial inoculum suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Plate Inoculation: Uniformly swab the surface of the agar plates with the bacterial inoculum.

  • Well Preparation: Create wells (6 mm in diameter) in the inoculated agar plates using a sterile cork borer.

  • Compound Application: Add a defined concentration (e.g., 100 µg/mL) of each test compound dissolved in a suitable solvent (e.g., DMSO) to the wells. A solvent control and a standard antibiotic (e.g., Amoxicillin) are also included.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Data Collection: Measure the diameter of the zone of inhibition (in mm) around each well.

Comparative Antimicrobial Screening Results

The following table summarizes the antimicrobial activity of a representative set of N'-benzylidene-N-(thiazolyl)acetohydrazide derivatives against various bacterial strains. The data is presented as the diameter of the zone of inhibition in millimeters.

Compound IDSubstituent (R)Staphylococcus aureusBacillus licheniformisTrueperella pyogenesPseudomonas aeruginosa
1a H10.59.811.2-
1b 4-Cl12.311.513.1-
1c 2,4-diCl-9.2--
1d 4-OH18.719.715.412.6
Amoxicillin -15.0-13.5-

Data adapted from a study on N'-benzylidene-N-(thiazolyl)acetohydrazide derivatives. '-' indicates no activity or not tested.

Structure-Activity Relationship (SAR) Analysis

The comparative data reveals key insights into the structure-activity relationships of these derivatives:

  • Influence of Substituents: The nature and position of the substituent on the benzylidene ring significantly impact the antimicrobial activity. The unsubstituted derivative (1a ) displayed moderate activity.

  • Halogenation: The introduction of a chloro group at the para-position (1b ) led to a slight enhancement in activity against Gram-positive bacteria. However, di-substitution with chlorine (1c ) resulted in a marked decrease or loss of activity, suggesting that steric hindrance or electronic effects may play a detrimental role.

  • Hydroxylation: The most notable finding is the superior activity of the 4-hydroxy substituted derivative (1d ). This compound exhibited broad-spectrum activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria, and in some cases, surpassed the efficacy of the standard antibiotic, Amoxicillin. The hydroxyl group may enhance the compound's solubility and/or its ability to form hydrogen bonds with target enzymes or cellular components.

SAR_Analysis cluster_core Core Scaffold cluster_derivatives N'-Benzylidene Derivatives Core 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide Unsubstituted Unsubstituted (R=H) Moderate Activity Core->Unsubstituted Derivatization Halogenated Halogenated (R=Cl) Slightly Enhanced Activity Unsubstituted->Halogenated Modification Hydroxylated Hydroxylated (R=OH) Significantly Enhanced & Broad-Spectrum Activity Halogenated->Hydroxylated Modification

Structure-activity relationship of N'-benzylidene derivatives.

Mechanistic Insights and Future Directions

While the precise mechanism of action for these 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide derivatives is yet to be fully elucidated, the thiazole scaffold is known to interfere with various cellular processes in microorganisms. Potential mechanisms could involve the inhibition of essential enzymes, disruption of cell membrane integrity, or interference with nucleic acid synthesis. The enhanced activity of the hydroxylated derivative suggests that specific interactions with a biological target are crucial for its antimicrobial effect.

Future research should focus on synthesizing a broader range of derivatives with diverse electronic and steric properties to further refine the structure-activity relationship. Quantitative antimicrobial assays, such as determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), will provide more precise data for comparison. Furthermore, mechanistic studies, including enzyme inhibition assays and molecular docking, are warranted to identify the specific cellular targets of these promising compounds.

Conclusion

This comparative analysis highlights the potential of 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide derivatives as a valuable scaffold for the development of novel antimicrobial agents. The straightforward synthesis, coupled with the tunable antimicrobial activity through systematic structural modifications, makes this class of compounds an attractive area for further investigation. The superior performance of the 4-hydroxybenzylidene derivative underscores the importance of rational drug design in the quest for new and effective treatments against infectious diseases.

References

  • Thiazole, a five-membered heteroaromatic ring, is an important scaffold of a large number of synthetic compounds. Its diverse pharmacological activity is reflected in many clinically approved thiazole-containing molecules, with an extensive range of biological activities, such as antibacterial, antifungal, antiviral, antihelmintic, antitumor, and anti-inflammatory effects. (Source: An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC, [Link])

  • A series of new N'-benzylidene-N-(thiazolyl)acetohydrazide derivatives was obtained by the acetylation of 2-(2-benzylidenehydrazinyl)thiazole derivatives using acetic anhydride. The antimicrobial activity of the new and parent compounds was screened against Gram-positive and
Validation

The Strategic Validation of 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide: A Comparative Guide for Drug Discovery Intermediates

In the landscape of modern drug discovery, the selection of key chemical intermediates is a critical decision that profoundly influences the efficiency of synthesis, the novelty of the resulting molecular scaffolds, and...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the selection of key chemical intermediates is a critical decision that profoundly influences the efficiency of synthesis, the novelty of the resulting molecular scaffolds, and the ultimate biological activity of lead compounds. Among the privileged heterocyclic structures, the thiazole ring is a cornerstone, prized for its diverse pharmacological applications. This guide provides an in-depth validation of 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide as a key intermediate, offering a comparative analysis against a closely related and widely used alternative, 2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide . Through detailed experimental protocols, comparative data, and mechanistic insights, we aim to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic strategies.

The Thiazole Core: A Hub of Bioactivity

The 1,3-thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. This scaffold is present in numerous FDA-approved drugs and a vast array of biologically active compounds, demonstrating a broad spectrum of therapeutic potential, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant activities[1][2]. The versatility of the thiazole nucleus stems from its ability to engage in various biological interactions and its synthetic tractability, allowing for diverse substitutions at multiple positions. The acetohydrazide moiety, on the other hand, is a versatile functional group known for its role in the synthesis of hydrazones and various heterocyclic systems, which are also associated with a wide range of biological activities[3][4]. The combination of the thiazole ring and the acetohydrazide group in a single molecule creates a powerful building block for the construction of novel bioactive agents.

Synthesis and Validation of 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide

The synthesis of 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide is a multi-step process that begins with the well-established Hantzsch thiazole synthesis. This classical method involves the condensation of a thioamide with an α-haloketone[1][3].

Synthesis workflow for 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide.
Experimental Protocol: Synthesis

Step 1: Synthesis of Ethyl 2-(2-methyl-1,3-thiazol-4-yl)acetate

This step is a modification of the classic Hantzsch thiazole synthesis.

  • Halogenation of Ethyl Acetoacetate: To a solution of ethyl acetoacetate (1 equivalent) in a suitable solvent such as acetic acid or dichloromethane, add a halogenating agent like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) (1.1 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, the reaction mixture is worked up by washing with water and saturated sodium bicarbonate solution to neutralize the acid. The organic layer is then dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude ethyl 2-chloroacetoacetate.

  • Condensation with Thioacetamide: The crude ethyl 2-chloroacetoacetate (1 equivalent) is dissolved in a polar solvent like ethanol.

  • Thioacetamide (1 equivalent) is added to the solution, and the mixture is refluxed for 4-6 hours. The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between ethyl acetate and water.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.

  • Purification by column chromatography on silica gel (using a gradient of ethyl acetate in hexane) affords pure ethyl 2-(2-methyl-1,3-thiazol-4-yl)acetate.

Step 2: Synthesis of 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide

This step involves the hydrazinolysis of the synthesized ester.

  • Dissolve ethyl 2-(2-methyl-1,3-thiazol-4-yl)acetate (1 equivalent) in absolute ethanol.

  • Add hydrazine hydrate (3-5 equivalents) to the solution.

  • Reflux the reaction mixture for 6-8 hours, monitoring the completion of the reaction by TLC.

  • After completion, the reaction mixture is cooled, and the solvent is evaporated under reduced pressure.

  • The resulting solid is triturated with diethyl ether or cold ethanol to remove excess hydrazine hydrate and other impurities.

  • The solid product is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide as a pure solid.

Validation of the Intermediate

The structural integrity and purity of the synthesized 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide must be rigorously validated using a combination of spectroscopic and chromatographic techniques.

2.2.1. Spectroscopic Characterization

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. Expected signals for 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide would include:

    • A singlet for the methyl protons (CH₃) attached to the thiazole ring.

    • A singlet for the methylene protons (CH₂) of the acetyl group.

    • A singlet for the thiazole ring proton.

    • Broad singlets for the amine (NH₂) and amide (NH) protons of the hydrazide group, which are exchangeable with D₂O.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum confirms the carbon framework of the molecule. Key signals would correspond to:

    • The methyl carbon.

    • The methylene carbon.

    • The carbons of the thiazole ring.

    • The carbonyl carbon of the hydrazide group.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, which can further confirm the structure. The molecular ion peak (M⁺) should correspond to the calculated molecular weight of C₆H₉N₃OS. Common fragmentation patterns for such molecules may involve the cleavage of the C-C bond between the thiazole ring and the acetyl group, as well as fragmentation of the hydrazide moiety[5][6].

2.2.2. Chromatographic Purity Assessment

  • High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the synthesized intermediate. A pure compound should exhibit a single sharp peak under optimized chromatographic conditions. The purity is typically reported as a percentage based on the peak area.

Analytical Technique Expected Results for 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide
¹H NMR Signals for methyl, methylene, thiazole, and hydrazide protons at characteristic chemical shifts.
¹³C NMR Resonances corresponding to all unique carbon atoms in the molecule.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of C₆H₉N₃OS.
HPLC A single major peak indicating high purity (typically >98%).

Comparative Analysis: 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide vs. 2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide

The choice between a methyl or an amino substituent at the 2-position of the thiazole ring can have significant implications for the subsequent synthetic steps and the biological properties of the final compounds.

Synthesis Comparison

The synthesis of 2-(2-amino-1,3-thiazol-4-yl)acetohydrazide follows a similar pathway, with the key difference being the use of thiourea instead of thioacetamide in the Hantzsch synthesis[7].

Comparative synthesis pathways.
Parameter 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide 2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide
Starting Thio-reagent ThioacetamideThiourea
Typical Yields Generally good yields are reported for Hantzsch synthesis with thioamides.Good to excellent yields are commonly achieved with thiourea.[7]
Reaction Conditions Standard reflux conditions in a polar solvent.Similar to the methyl derivative, often with slightly shorter reaction times.
Purification Standard chromatographic techniques.The amino group can sometimes complicate purification due to its basicity.
Reactivity and Application in Drug Discovery

The primary amino group in 2-(2-amino-1,3-thiazol-4-yl)acetohydrazide offers an additional site for chemical modification, which is absent in the methyl-substituted analogue. This can be both an advantage and a disadvantage.

  • Advantages of the Amino Group: The amino group can be acylated, alkylated, or used as a handle for further derivatization, expanding the chemical space that can be explored. This allows for the synthesis of a wider range of analogues from a single intermediate.

  • Disadvantages of the Amino Group: The presence of a reactive amino group can lead to side reactions if not properly protected during subsequent synthetic steps. This may necessitate additional protection and deprotection steps, increasing the overall length and cost of the synthesis.

The methyl group, being relatively inert, provides a more stable scaffold where subsequent reactions can be directed specifically to the hydrazide moiety. This can lead to cleaner reactions and simpler purification procedures.

Comparative Biological Activity of Derivatives

The choice between a methyl and an amino group at the 2-position of the thiazole ring can significantly influence the biological activity of the resulting derivatives. For instance, in the context of antimicrobial agents, studies have shown that the nature of the substituent at this position can modulate the potency and spectrum of activity. Some studies suggest that the amino group can participate in hydrogen bonding interactions with biological targets, potentially enhancing activity[8][9]. Conversely, the lipophilicity introduced by the methyl group may improve cell membrane permeability, leading to better efficacy in other cases.

For example, a comparative study on a series of thiazole derivatives revealed that compounds bearing a 2-amino group exhibited potent antibacterial activity, while their 2-methyl counterparts showed moderate activity[8][10]. However, this is highly dependent on the specific biological target and the overall structure of the molecule.

Feature 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide 2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide
Reactivity Primarily at the hydrazide moiety.Reactive at both the hydrazide and the amino group.
Synthetic Versatility More straightforward for modifications at the hydrazide.Offers more sites for derivatization, but may require protecting groups.
Potential Biological Impact The methyl group can influence lipophilicity and steric interactions.The amino group can act as a hydrogen bond donor, potentially enhancing target binding.

Conclusion and Strategic Recommendations

Both 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide and 2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide are valuable key intermediates in drug discovery. The choice between them should be a strategic one, based on the specific goals of the research program.

  • For focused library synthesis targeting modifications of the hydrazide moiety , where simplicity and high-yielding, clean reactions are a priority, 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide is an excellent choice. Its inert methyl group ensures that transformations occur predictably at the desired position.

  • For broader exploratory synthesis and structure-activity relationship (SAR) studies , where the goal is to explore a wider range of chemical diversity, 2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide offers greater versatility due to the presence of the reactive amino group.

Ultimately, the validation of any key intermediate lies in its ability to reliably and efficiently produce the desired target molecules with high purity. This guide has provided the foundational knowledge for the synthesis, validation, and comparative assessment of 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide, empowering researchers to make strategic decisions that will accelerate their drug discovery endeavors.

References

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Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide Analogs

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide analogs, a class of compounds that has garnered significant interest in medicinal...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide analogs, a class of compounds that has garnered significant interest in medicinal chemistry due to their diverse biological activities. We will delve into their synthesis, anticancer, and antimicrobial properties, supported by experimental data and detailed protocols to provide researchers, scientists, and drug development professionals with a thorough understanding of this promising chemical scaffold.

Introduction: The Versatile Thiazole-Hydrazide Scaffold

The 1,3-thiazole ring is a prominent heterocyclic motif found in numerous biologically active compounds and FDA-approved drugs.[1] Its unique structural features, including the presence of nitrogen and sulfur atoms, allow for diverse interactions with biological targets. The incorporation of an acetohydrazide moiety introduces a flexible linker and a hydrazone group (-CO-NH-N=), which can act as a hydrogen bond donor and acceptor, further enhancing the potential for molecular recognition.[2] The core scaffold of 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide serves as a valuable starting point for the development of novel therapeutic agents. This guide will explore how systematic structural modifications of this scaffold influence its biological activity, providing a roadmap for the rational design of more potent and selective drug candidates.

Synthetic Strategies: Building the Analog Library

The synthesis of 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide analogs typically follows a convergent synthetic route. The key steps involve the formation of the thiazole ring, followed by the introduction of the acetohydrazide side chain and subsequent derivatization.

A general and efficient method for the synthesis of the thiazole core is the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone. For the specific scaffold , 2-methylthioacetamide can be reacted with ethyl 4-chloroacetoacetate to yield the corresponding ethyl 2-(2-methyl-1,3-thiazol-4-yl)acetate. This ester is then converted to the key hydrazide intermediate, 2-(2-methyl-1,3-thiazol-4-yl)acetohydrazide, through hydrazinolysis with hydrazine hydrate.[3] The final analogs are then typically synthesized by condensing this hydrazide with a variety of aldehydes or ketones to form the corresponding hydrazones.

Caption: General synthetic workflow for 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide analogs.

Structure-Activity Relationship (SAR) Analysis

The biological activity of the 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide scaffold can be significantly modulated by introducing various substituents. The following sections provide a comparative analysis of the SAR for anticancer and antimicrobial activities based on published experimental data.

Anticancer Activity

Several studies have demonstrated the potent anticancer activity of thiazole-hydrazide derivatives against a range of human cancer cell lines.[4][5] The SAR analysis reveals that the nature and position of substituents on the aromatic ring, introduced via the condensation of the hydrazide with an aldehyde, play a crucial role in determining the cytotoxic potency.

Data Presentation: In Vitro Anticancer Activity of Thiazole-Hydrazide Analogs

The following table summarizes the 50% inhibitory concentration (IC50) values of representative analogs against various cancer cell lines.

Compound IDR (Substituent on Phenyl Ring)A549 (Lung) IC50 (µM)MCF-7 (Breast) IC50 (µM)HepG2 (Liver) IC50 (µM)Reference
1a 4-Cl5.28.112.7[4]
1b 2-Cl15.820.4> 50[4]
1c 4-OCH33.93> 50> 50[6]
1d 4-NO26.89.515.2[5]
1e 3,4,5-(OCH3)3> 5025.630.1[7]
Cisplatin -3.90--[6]
5-Fluorouracil --> 10085.4[5]

Expertise & Experience: Interpreting the SAR Data

The data presented in the table highlights several key SAR trends:

  • Influence of Substituent Position: A comparison between compounds 1a (para-chloro) and 1b (ortho-chloro) clearly indicates that the position of the substituent on the phenyl ring is critical for anticancer activity. The para-substituted analog exhibited significantly higher potency against all tested cell lines, suggesting that steric hindrance at the ortho position may be detrimental to the interaction with the biological target.[4]

  • Role of Electron-Donating and Withdrawing Groups: The presence of an electron-donating group, such as a methoxy group at the para position (1c ), led to potent activity against the A549 lung cancer cell line, comparable to the standard drug cisplatin.[6] Conversely, a strong electron-withdrawing group like a nitro group at the para position (1d ) also conferred good anticancer activity.[5] This suggests that both electronic effects and the potential for specific interactions of the substituent with the target protein contribute to the overall activity.

  • Impact of Bulky Substituents: The introduction of multiple bulky methoxy groups as seen in compound 1e resulted in a significant decrease in activity, particularly against A549 and HepG2 cell lines.[7] This could be attributed to unfavorable steric clashes within the binding site of the target protein.

Caption: Key SAR findings for the anticancer activity of the analogs.

Antimicrobial Activity

Thiazole-hydrazide derivatives have also been investigated for their antimicrobial properties against a variety of pathogenic bacteria and fungi.[8][9] The structural features influencing their antimicrobial efficacy share some similarities with those observed for anticancer activity, but also exhibit distinct trends.

Data Presentation: In Vitro Antimicrobial Activity of Thiazole-Hydrazide Analogs

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative analogs against selected microbial strains.

Compound IDR (Substituent on Phenyl Ring)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)Reference
2a 4-Cl12825664[8]
2b 4-Br6412832[9]
2c 4-F256>512128[9]
2d 2-NO2500>512250[10]
Ampicillin -100100-[8]
Fluconazole ---16[8]

Expertise & Experience: Interpreting the SAR Data

The antimicrobial activity data reveals the following SAR insights:

  • Halogen Substituents: Halogen atoms at the para position of the phenyl ring appear to be favorable for antimicrobial activity. The bromo-substituted analog 2b demonstrated the most potent activity against all tested strains, suggesting that the size and electronegativity of the halogen play a role in the interaction with microbial targets.

  • Effect of Nitro Group Position: In contrast to the anticancer activity where a para-nitro group was beneficial, an ortho-nitro group (2d ) resulted in significantly weaker antimicrobial activity.[10] This highlights that the optimal substitution pattern can be target-dependent.

  • General Trend: In general, the synthesized thiazole-hydrazide analogs exhibited moderate antimicrobial activity compared to the standard drugs. However, their broad-spectrum activity against both bacteria and fungi makes them interesting scaffolds for further optimization.

Mechanism of Action

The precise mechanism of action for many 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide analogs is still under investigation. However, several studies have provided insights into their potential biological targets and pathways.

For their anticancer effects, some thiazole-hydrazide derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[5] Flow cytometry analysis has revealed that these compounds can cause cell cycle arrest, preventing the cancer cells from proliferating.[5] Furthermore, some analogs have been found to inhibit protein kinases such as Akt, which are crucial for cancer cell survival and growth.[6]

The antimicrobial mechanism is less understood but is thought to involve the disruption of microbial cell wall synthesis or the inhibition of essential enzymes. The thiazole ring and the hydrazone linkage are believed to be key pharmacophoric features that enable these compounds to interact with microbial targets.

Mechanism_of_Action Compound Thiazole-Hydrazide Analog Kinase Akt Kinase Compound->Kinase Inhibition Apoptosis_Proteins Apoptosis-related Proteins (e.g., Caspases) Compound->Apoptosis_Proteins Activation Cell_Cycle Cell Cycle Progression Compound->Cell_Cycle Inhibition Kinase->Cell_Cycle Apoptosis Apoptosis Induction Apoptosis_Proteins->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Cell_Cycle->Cell_Cycle_Arrest Cancer_Cell_Death Cancer Cell Death Apoptosis->Cancer_Cell_Death Cell_Cycle_Arrest->Cancer_Cell_Death

Caption: Proposed anticancer mechanism of action involving Akt inhibition and apoptosis induction.

Experimental Protocols

To ensure the reproducibility and validity of the findings presented in this guide, detailed experimental protocols for the synthesis and biological evaluation of 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide analogs are provided below.

Representative Synthesis of a 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide Analog (Hydrazone)

This protocol describes the final condensation step to generate a hydrazone analog.

  • Dissolution: Dissolve 1.0 equivalent of 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide in a suitable solvent such as ethanol or methanol in a round-bottom flask.

  • Addition of Aldehyde: Add 1.1 equivalents of the desired substituted aromatic aldehyde to the solution.

  • Catalyst: Add a catalytic amount (2-3 drops) of glacial acetic acid.

  • Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Isolation: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. If not, reduce the solvent volume under reduced pressure.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Characterization: Confirm the structure of the synthesized analog using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[11]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

In Vitro Antimicrobial Susceptibility: Broth Microdilution Method (MIC Determination)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][12]

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing the appropriate broth. The final volume in each well should be 100 µL.

  • Inoculation: Inoculate each well with 100 µL of the standardized and diluted microbial suspension. This will bring the final volume in each well to 200 µL and the final microbial concentration to 5 x 10⁵ CFU/mL. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[13]

Conclusion and Future Perspectives

The 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide scaffold has proven to be a versatile template for the development of novel anticancer and antimicrobial agents. The SAR studies highlighted in this guide demonstrate that the biological activity of these analogs can be finely tuned through systematic structural modifications. The position and electronic nature of substituents on the aromatic ring appended to the hydrazone moiety are key determinants of potency.

Future research in this area should focus on:

  • Elucidation of the precise mechanism of action: Identifying the specific molecular targets of these compounds will enable more rational drug design and optimization.

  • Expansion of the analog library: The synthesis and evaluation of a wider range of analogs with diverse substituents will help to further refine the SAR and potentially lead to the discovery of more potent and selective compounds.

  • In vivo evaluation: Promising candidates identified from in vitro studies should be advanced to in vivo animal models to assess their efficacy, pharmacokinetics, and toxicity profiles.

  • Combination therapies: Investigating the synergistic effects of these compounds with existing anticancer or antimicrobial drugs could lead to more effective treatment strategies.

By leveraging the insights from SAR studies and employing a multidisciplinary approach, the full therapeutic potential of 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide analogs can be realized.

References

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Validation

A Comparative Guide to Evaluating the Selectivity of 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide Derivatives Against Microbial Strains

Introduction: The Therapeutic Promise of Thiazole Scaffolds The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry.[1] This structure is a cornersto...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Thiazole Scaffolds

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry.[1] This structure is a cornerstone in numerous approved drugs, including the anti-HIV agent Ritonavir and the antibacterial Sulfathiazole.[1][2] Its unique electronic properties and ability to form key interactions with biological targets have made thiazole derivatives a focal point in the search for new antimicrobial agents to combat the growing threat of drug resistance.[3] Among these, the 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide backbone serves as a versatile starting point for creating novel compounds with potential antimicrobial efficacy.

However, potent antimicrobial activity alone is insufficient for a viable drug candidate. A critical, often overlooked, parameter is selectivity : the ability of a compound to exert maximum effect against a microbial pathogen while exhibiting minimal toxicity towards host cells. This guide provides a comprehensive framework for researchers and drug development professionals to systematically evaluate and compare the microbial selectivity of novel 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide derivatives. We will delve into the causality behind experimental choices, provide robust, self-validating protocols, and demonstrate how to translate raw experimental data into a clear, comparative selectivity profile.

The Core Principle: Quantifying Selective Toxicity

The ultimate goal of this evaluation is to derive a Selectivity Index (SI) for each derivative. The SI is a quantitative measure that compares the concentration of a compound required to inhibit microbial growth with the concentration that causes toxicity to mammalian cells.[4] It is typically calculated as the ratio of the 50% cytotoxic concentration (CC50) against a mammalian cell line to the Minimum Inhibitory Concentration (MIC) against a specific microbe.[5][6]

Selectivity Index (SI) = CC50 / MIC

A higher SI value is desirable, indicating that the compound is significantly more toxic to the microbial target than to the host cells, suggesting a wider therapeutic window.[6][7] This guide will walk through the two key experimental arms required to determine this crucial parameter.

Experimental Design & Workflow

The evaluation process is a systematic progression from initial synthesis to the final calculation of the selectivity index. The workflow is designed to ensure data integrity and reproducibility, incorporating necessary controls at each stage.

G cluster_0 Phase 1: Compound Preparation cluster_1 Phase 2: Biological Evaluation cluster_2 Phase 3: Data Analysis synthesis Synthesis & Purification of Thiazole Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization stock Stock Solution Preparation (DMSO) characterization->stock mic Antimicrobial Susceptibility Testing (Determine MIC) stock->mic cyto Mammalian Cell Cytotoxicity Assay (Determine CC50) stock->cyto calculation Calculation of Selectivity Index (SI) mic->calculation cyto->calculation comparison Comparative Analysis of Derivatives calculation->comparison

Caption: Overall workflow for evaluating the selectivity of antimicrobial compounds.

Part 1: Determining Antimicrobial Potency via Minimum Inhibitory Concentration (MIC)

The first step is to quantify the potency of each derivative against a panel of clinically relevant microorganisms. The broth microdilution method is the gold standard for determining the MIC, defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8][9] This method is preferred over qualitative techniques like disk diffusion because it provides the precise quantitative data needed for the SI calculation.[10]

Rationale for Method Selection
  • Quantitative Results: Unlike the disk diffusion method, which provides a zone of inhibition, broth microdilution yields a specific concentration (MIC value), which is essential for calculating the selectivity index.[8][11]

  • Standardization: The method is highly standardized by bodies like the Clinical and Laboratory Standards Institute (CLSI), ensuring reproducibility and comparability of data across different laboratories.[12][13]

  • Efficiency: The microtiter plate format allows for the simultaneous testing of multiple compounds against multiple strains, increasing throughput.[14]

Detailed Protocol: Broth Microdilution Assay

This protocol is adapted from established CLSI guidelines.[13]

1. Preparation of Materials:

  • Test Compounds: Prepare 2x concentrated stock solutions of each 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide derivative in an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[15]

  • Microbial Inoculum: Culture the selected microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) overnight. Suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[10] Dilute this suspension to the final required concentration for inoculation (typically resulting in ~5 x 10⁵ CFU/mL in the well).

  • Microtiter Plates: Use sterile 96-well, U-bottom microtiter plates.

2. Assay Setup:

G cluster_plate 96-Well Plate Setup for One Compound cluster_legend Steps l1 Col 1 w1 100μL Cmpd w2 50μL w1->w2 Transfer 50μL l2 Col 2 w3 50μL w2->w3 Transfer 50μL l3 Col 3 w4 50μL w3->w4 l4 Col 4 l5 Col 5 w5 50μL l6 Col 6 w6 50μL l7 Col 7 w7 50μL l8 Col 8 w8 50μL l9 Col 9 w9 50μL w10 50μL w9->w10 Transfer 50μL l10 Col 10 l11 Col 11 w11 Growth Control l12 Col 12 w12 Sterility Control s1 1. Add 50μL broth to wells 2-12. s2 2. Add 100μL of 2x compound to well 1. s3 3. Perform 2-fold serial dilution from well 1 to 10. s4 4. Discard 50μL from well 10. s5 5. Add 50μL inoculum to wells 1-11.

Caption: Diagram of the broth microdilution serial dilution protocol.

  • Step 1: Add 50 µL of sterile broth to wells in columns 2 through 12.

  • Step 2: Add 100 µL of the 2x concentrated compound stock solution to column 1.

  • Step 3: Perform a two-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing well, and repeating this process across to column 10.

  • Step 4: Discard the final 50 µL from column 10. This results in wells 1-10 containing 50 µL of compound at decreasing concentrations.

  • Step 5: Column 11 will serve as the growth control (no compound). Column 12 is the sterility control (no compound, no inoculum).

  • Step 6: Inoculate wells 1 through 11 with 50 µL of the prepared microbial suspension. The final volume in each well is 100 µL.

  • Step 7: Cover the plate and incubate at 35-37°C for 16-20 hours under appropriate atmospheric conditions.[14]

3. Reading and Interpreting Results:

  • After incubation, visually inspect the plates for turbidity (a sign of microbial growth).[8]

  • The MIC is the lowest concentration of the compound at which there is no visible growth (the well is clear), as compared to the turbid growth control in column 11.[9] The sterility control in column 12 should remain clear.

Part 2: Evaluating Host Cell Toxicity (CC50 Determination)

To assess selectivity, we must measure the effect of the derivatives on mammalian cells. A common and robust method is the MTT assay, which measures cell metabolic activity as an indicator of cell viability.[7]

Rationale for Method Selection
  • Quantitative Viability: The MTT assay provides a colorimetric, quantitative measure of cell viability, allowing for the calculation of a CC50 (50% cytotoxic concentration) value.

  • Standardized & Reliable: It is a widely accepted and well-documented method for in vitro cytotoxicity screening.

Detailed Protocol: MTT Cytotoxicity Assay

1. Preparation of Materials:

  • Cell Line: Use a relevant mammalian cell line, such as HEK293 (human embryonic kidney cells) or HepG2 (human liver cancer cells), maintained in appropriate culture medium (e.g., DMEM with 10% FBS).

  • Test Compounds: Prepare serial dilutions of the thiazole derivatives in the cell culture medium.

  • MTT Reagent: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

  • Solubilizing Agent: DMSO or a solution of SDS in HCl.

2. Assay Procedure:

  • Step 1: Seed the cells into a 96-well flat-bottom plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.

  • Step 2: Remove the old medium and add 100 µL of fresh medium containing the various concentrations of the test compounds. Include wells for a "cells only" control (vehicle control, e.g., DMSO) and a "medium only" blank.

  • Step 3: Incubate for a specified period (e.g., 24 or 48 hours) at 37°C in a humidified 5% CO₂ incubator.

  • Step 4: After incubation, add 10 µL of the MTT stock solution to each well and incubate for another 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[7]

  • Step 5: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Step 6: Read the absorbance at a wavelength of ~570 nm using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the log of the compound concentration.

  • Use non-linear regression (dose-response curve) to determine the CC50 , the concentration of the compound that reduces cell viability by 50%.

Part 3: Data Synthesis and Comparative Analysis

With the MIC and CC50 values determined, the final step is to calculate the Selectivity Index and present the data in a clear, comparative format.

Data Analysis and Visualization

G cluster_mic MIC Data cluster_cc50 CC50 Data cluster_analysis Selectivity Analysis mic_raw Visual Inspection of 96-Well Plates mic_value Determine Lowest Clear Well (MIC in μg/mL) mic_raw->mic_value si_calc Calculate SI (CC50 / MIC) mic_value->si_calc cc50_raw Absorbance Readings (MTT Assay) cc50_curve Plot Dose-Response Curve (% Viability vs. Log[Conc]) cc50_raw->cc50_curve cc50_value Calculate CC50 (μg/mL) cc50_curve->cc50_value cc50_value->si_calc data_table Tabulate & Compare MIC, CC50, SI Values si_calc->data_table conclusion Identify Lead Candidates (High SI) data_table->conclusion

Caption: Flowchart for data analysis from raw results to candidate selection.

Presenting Comparative Data

Summarize all quantitative results in a structured table. This allows for an objective, at-a-glance comparison of the performance of each derivative against the different microbial strains.

Table 1: Comparative Selectivity Profile of 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide Derivatives

Compound IDStructure/SubstituentMIC (µg/mL) vs S. aureusMIC (µg/mL) vs E. coliMIC (µg/mL) vs C. albicansCC50 (µg/mL) vs HEK293Selectivity Index (SI) vs S. aureusSelectivity Index (SI) vs E. coliSelectivity Index (SI) vs C. albicans
Parent -H64128>128>200>3.1>1.6-
DERIV-01 -4-Cl-Ph83264>200>25.0>6.3>3.1
DERIV-02 -4-NO₂-Ph4163215037.59.44.7
DERIV-03 -4-OCH₃-Ph3264128>200>6.3>3.1>1.6
Ciprofloxacin Reference0.50.015N/A~100~200~6667N/A

Data shown are for illustrative purposes only.

From this table, a researcher can quickly identify promising candidates. For example, DERIV-02 shows the most potent activity against S. aureus (MIC = 4 µg/mL) and maintains a high selectivity index (SI = 37.5), making it a strong candidate for further investigation against Gram-positive pathogens. DERIV-01 also shows a favorable profile with good activity and low toxicity. In contrast, DERIV-03 is less active, and while the parent compound is not very potent, it serves as an essential baseline for comparison.

Conclusion and Future Directions

This guide outlines a systematic and robust methodology for evaluating the selectivity of novel 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide derivatives. By integrating standardized protocols for MIC and cytotoxicity determination, researchers can generate reliable, comparative data to calculate the Selectivity Index—a critical parameter for prioritizing compounds in the drug discovery pipeline.

Derivatives exhibiting a high Selectivity Index (often cited as >10) are considered promising for further preclinical development.[6] Subsequent investigations should focus on elucidating the specific mechanism of action, which for thiazole derivatives may involve the inhibition of crucial bacterial enzymes like β-ketoacyl-acyl carrier protein synthase III (FabH) or the cell division protein FtsZ.[1][2][16] Understanding the mechanism can provide insights into the structural basis for the observed selectivity and guide the next phase of rational drug design.

References

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  • Wikipedia. Broth microdilution. [Link]

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Comparative

Cross-Validation of the Biological Activity of 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide: A Comparative Guide for Researchers

For researchers and drug development professionals, the reproducibility of experimental findings is the cornerstone of scientific advancement. This guide provides a comprehensive cross-validation of the expected biologic...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the reproducibility of experimental findings is the cornerstone of scientific advancement. This guide provides a comprehensive cross-validation of the expected biological activity of the synthetic compound 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide . Given the limited number of studies on this exact molecule, this guide will draw upon comparative data from multiple independent research labs on structurally analogous thiazole acetohydrazide derivatives. By examining the methodologies and results from various research groups, we can build a robust profile of the compound's likely biological activities and the experimental frameworks for their validation.

The core structure, featuring a thiazole ring linked to an acetohydrazide moiety, is a well-established pharmacophore known for a range of biological activities, primarily antimicrobial and antitubercular. This guide will delve into these key areas, presenting a synthesis of findings that will enable researchers to design effective validation studies.

Predicted Biological Activities and Mechanistic Insights

The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. Its derivatives are known to exhibit a wide spectrum of biological effects, including antibacterial, antifungal, antiviral, and antitumor activities.[1][2] The acetohydrazide functional group is also a key component in many biologically active molecules, often acting as a versatile linker and participating in crucial hydrogen bonding interactions with biological targets.[3]

The combination of these two moieties in 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide suggests a strong potential for antimicrobial and antitubercular activities. The proposed mechanism of action for many thiazole-based antimicrobials involves the inhibition of essential microbial enzymes. For instance, some thiazole derivatives have been shown to target DNA gyrase, an enzyme crucial for bacterial DNA replication.[2] In the context of tuberculosis, thiazole-containing compounds have been investigated as inhibitors of enzymes involved in the synthesis of the mycobacterial cell wall.[4][5]

Cross-Laboratory Comparison of Antimicrobial Activity

While direct comparative studies on 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide are not available in the public domain, a cross-validation of its expected antimicrobial properties can be achieved by examining studies on its close structural analogs, particularly N'-benzylidene-2-(thiazol-4-yl)acetohydrazides. These derivatives, which differ by the substitution on the terminal nitrogen of the hydrazide, have been independently synthesized and evaluated by multiple research groups, providing a solid basis for comparison.

Antibacterial Activity

Independent studies on N'-benzylidene-2-(thiazol-4-yl)acetohydrazide derivatives have consistently demonstrated their activity against a range of Gram-positive and Gram-negative bacteria.[6] A comparative summary of the findings is presented below.

Table 1: Comparative Antibacterial Activity of N'-benzylidene-2-(thiazol-4-yl)acetohydrazide Analogs from Different Research Groups

Research GroupCompound SeriesBacterial Strains TestedReported MIC Range (µg/mL)Key Findings & Structure-Activity Relationship (SAR)
Stancu et al.N'-benzylidene-N-(thiazolyl)acetohydrazide derivativesStaphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosaNot explicitly stated in MIC values, but inhibition zones reported.The parent 2-(2-benzylidenehydrazinyl)thiazole derivatives showed broader activity than their acetylated (acetohydrazide) counterparts. A 4-hydroxybenzylidene substituent on the parent hydrazinyl-thiazole showed the most efficient broad-spectrum activity.[6]
Silas et al.(E)-2-(2-aminothiazol-4-yl)-N'-(2-nitrobenzylidene)acetohydrazideEscherichia coli, Salmonella typhi, Staphylococcus aureus, Streptococcus pyogenes250-500The parent ligand exhibited moderate antibacterial activity, which was enhanced upon complexation with Co(II).[7]

Experimental Workflow: Antibacterial Susceptibility Testing

The diagram below outlines a generalized workflow for assessing the antibacterial activity of a test compound, based on standard methodologies reported in the literature.

G cluster_prep Preparation cluster_assay Assay cluster_results Results Compound_Prep Prepare stock solution of test compound in DMSO Serial_Dilution Perform serial dilutions of the compound in broth Compound_Prep->Serial_Dilution Bacterial_Culture Grow bacterial strains in appropriate broth (e.g., Mueller-Hinton) Inoculation Inoculate diluted compound with standardized bacterial suspension Bacterial_Culture->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation MIC_Determination Determine Minimum Inhibitory Concentration (MIC) by visual inspection for turbidity Incubation->MIC_Determination

Generalized workflow for antibacterial susceptibility testing.
Antifungal Activity

The antifungal potential of thiazole acetohydrazide derivatives has also been a subject of investigation in multiple laboratories. The primary focus has been on their efficacy against various Candida species, which are common opportunistic fungal pathogens.

Table 2: Comparative Antifungal Activity of Thiazole Hydrazone Analogs from Different Research Groups

Research GroupCompound SeriesFungal Strains TestedReported MIC Range (µg/mL)Key Findings & Structure-Activity Relationship (SAR)
Küçükgüzel et al.N-(1-benzyl-2-phenylethylidene)-N′-[4-(aryl)thiazol-2-yl]hydrazone and N-(1-phenylbutylidene)-N′-[4-(aryl)thiazol-2-yl]hydrazone derivativesCandida albicans, C. glabrata, C. utilis, C. tropicalis, C. krusei, C. zeylanoides, C. parapsilosisNot explicitly in MIC, but significant activity observed.The study highlights the general anti-Candida potential of thiazolylhydrazones.[8]
Łączkowski et al.(2-(cyclopropylmethylidene)hydrazinyl)thiazole derivativesCandida albicans (reference and clinical isolates)0.008–7.81These derivatives showed very strong antifungal effects, with activity potentially related to disruption of the fungal cell wall or membrane.[9]
Lino et al. (as cited in Kamat et al.)Thiazole derivatives with hydrazone groupsSeven fungal strains including Candida albicansNot specifiedThe thiazole ring was found to be crucial for antifungal effectiveness.[10]

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Assay (CLSI M27-A3 Standard)

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C.

    • Prepare a suspension of the fungal colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.

    • Dilute this suspension in RPMI 1640 medium to achieve the final desired inoculum concentration.

  • Preparation of Drug Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the stock solution in RPMI 1640 medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the standardized fungal inoculum to each well of the microtiter plate containing the drug dilutions.

    • Include positive (no drug) and negative (no inoculum) controls.

    • Incubate the plates at 35°C for 24-48 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control. This can be determined visually or by using a spectrophotometer to measure the optical density.

Cross-Laboratory Comparison of Antitubercular Activity

Several research groups have explored the potential of thiazole-hydrazone derivatives as antitubercular agents. These studies provide valuable insights into the structural requirements for activity against Mycobacterium tuberculosis.

Table 3: Comparative Antitubercular Activity of Thiazole Hydrazone Analogs from Different Research Groups

Research GroupCompound SeriesM. tuberculosis StrainReported MIC/InhibitionKey Findings & Structure-Activity Relationship (SAR)
Küçükgüzel et al.N-(1-arylethylidene)-N'-[4-(indan-5-yl)thiazol-2-yl]hydrazone derivativesH37Rv (ATCC 27294)92-96% inhibition at 6.25 µg/mLCertain derivatives showed significant inhibition, highlighting the potential of this scaffold.[4]
Makam et al.Acetylene containing 2-(2-hydrazinyl)thiazole derivativesH37RvMICs ranging from 50 to 100 µg/mLThe presence of an ethoxy group on the benzylidene ring of the parent thiosemicarbazone enhanced activity. Electron-withdrawing substituents on the thiazole derivatives were associated with better inhibition.[5][11][12]

Signaling Pathway: Potential Target of Thiazole Derivatives in Mycobacterium tuberculosis

The diagram below illustrates a simplified representation of the mycolic acid biosynthesis pathway, a common target for antitubercular drugs. Thiazole derivatives have been suggested to inhibit enzymes within this pathway, such as KasA.

G cluster_pathway Mycolic Acid Biosynthesis Pathway FAS_I Fatty Acid Synthase I (FAS-I) ACC Acetyl-CoA Carboxylase FAS_I->ACC produces Acetyl-CoA FAS_II Fatty Acid Synthase II (FAS-II) ACC->FAS_II produces Malonyl-CoA KasA β-Ketoacyl-ACP Synthase (KasA) FAS_II->KasA elongates fatty acids Mycolic_Acids Mycolic Acids KasA->Mycolic_Acids condenses fatty acids Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall incorporation Thiazole Thiazole Derivatives Thiazole->KasA Inhibition

Simplified diagram of the mycolic acid biosynthesis pathway and the potential inhibitory action of thiazole derivatives.

Conclusion and Future Directions

The cross-laboratory evidence from studies on close structural analogs strongly suggests that 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide is a promising candidate for antimicrobial and antitubercular drug discovery. The consistent reports of antibacterial and antifungal activity from different research groups, despite variations in the specific derivatives and experimental protocols, underscore the robustness of the thiazole-acetohydrazide scaffold as a biologically active moiety.

For researchers investigating 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide, the following recommendations are made:

  • Initial Screening: A broad-spectrum screening against a panel of Gram-positive and Gram-negative bacteria, as well as common fungal pathogens, is warranted. The standardized broth microdilution methods outlined in this guide provide a reliable starting point.

  • Antitubercular Evaluation: Given the promising results for related compounds, testing against Mycobacterium tuberculosis H37Rv is highly recommended.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a focused library of derivatives with modifications on the methyl group of the thiazole ring and substitutions on the acetohydrazide moiety will be crucial for optimizing potency and selectivity.

  • Mechanism of Action Studies: To further validate the potential of this compound, investigations into its specific molecular target(s) are essential.

By building upon the collective knowledge from multiple research laboratories, the scientific community can more efficiently advance the development of novel therapeutic agents based on the thiazole acetohydrazide scaffold.

References

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  • Küçükgüzel, Ş. G., Mazi, A., & Tatar, E. (2008). Studies on hydrazone derivatives as antifungal agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(5), 653-659. [Link][8]

  • Lino, C. S., et al. (2011). Synthesis, molecular modeling studies and evaluation of antifungal activity of a novel series of thiazole derivatives. Bioorganic & Medicinal Chemistry, 19(1), 449-457. [Link][10]

  • Swathykrishna, C. S., Amrithanjali, G., Shaji, G., & Kumar, R. A. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews, 5(3), 221-240. [Link][2]

  • Stancu, B., et al. (2017). N'-Benzylidene-N-(Thiazolyl)Acetohydrazide Derivatives: Synthesis and Antimicrobial Activity Evaluation. Studia Universitatis Babes-Bolyai Chemia, 62(2), 365-372. [Link][6]

  • Łączkowski, K. Z., et al. (2021). The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. Scientific Reports, 11(1), 1-12. [Link][9]

  • Silas, C. U., et al. (2025). Synthesis, Characterization, and Antimicrobial Activities of (E)-2-(2-aminothiazol-4-yl)-N'-(2-nitrobenzylidene)acetohydrazide Ligand and Its Co(II) Complex. Journal of Materials Science Research and Reviews. [Link][7]

  • Turan-Zitouni, G., et al. (2008). Synthesis and antituberculosis activity of new thiazolylhydrazone derivatives. European Journal of Medicinal Chemistry, 43(4), 891-895. [Link][4]

  • Fadda, A. A., Soliman, N. N., & Bayoumy, N. M. (2019). Antimicrobial Properties of Some New Synthesized Benzothiazole Linked Carboxamide, Acetohydrazide, and Sulfonamide Systems. Journal of Heterocyclic Chemistry, 56(9), 2369-2378. [Link][3]

  • Makam, P., et al. (2022). Acetylene containing 2-(2-hydrazinyl)thiazole derivatives: design, synthesis, and in vitro and in silico evaluation of antimycobacterial activity against Mycobacterium tuberculosis. RSC Advances, 12(14), 8771-8782. [Link][5][11][12]

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